Product packaging for 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene(Cat. No.:CAS No. 1351668-20-6)

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Cat. No.: B1378222
CAS No.: 1351668-20-6
M. Wt: 219.05 g/mol
InChI Key: BNLXSNQTRFKATL-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS 1351668-20-6) is a high-purity fluorinated and brominated benzene derivative offered at 98% purity . With the molecular formula C₈H₈BrFO and a molecular weight of 219.05 g/mol, this compound serves as a valuable synthetic intermediate in various research fields . Its structure, featuring bromine and fluorine substituents on the aromatic ring alongside a methoxy group, makes it a versatile building block for constructing more complex molecules in medicinal and organic chemistry. This compound is strictly for research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Handling and Safety: This material requires careful handling. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and use only in a well-ventilated area. Please consult the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrFO B1378222 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene CAS No. 1351668-20-6

Properties

IUPAC Name

5-bromo-2-fluoro-1-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLXSNQTRFKATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS No: 1351668-20-6[1][2]) is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of electron-donating (methoxy, methyl) and electron-withdrawing/directing (bromo, fluoro) groups offers multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic pathway to this target molecule, detailed experimental protocols, and a full characterization framework. The narrative emphasizes the chemical principles underpinning the synthetic strategy, ensuring a blend of theoretical understanding and practical, field-proven methodology.

Strategic Approach to Synthesis: The Logic of Substitution

The synthesis of polysubstituted benzenes is a game of strategy, governed by the directing effects of the substituents already present on the aromatic ring.[3][4] A successful synthesis requires careful planning to install functional groups in the correct order to achieve the desired regiochemistry.

For our target, this compound, we must consider the electronic nature of the four distinct substituents:

  • Methoxy (-OCH₃): A strongly activating, ortho, para-directing group.

  • Methyl (-CH₃): An activating, ortho, para-directing group.

  • Fluoro (-F): A deactivating (via induction) yet ortho, para-directing group (via resonance).

  • Bromo (-Br): A deactivating, ortho, para-directing group.

Our retrosynthetic analysis suggests that the final bromination step is the most logical approach, performed on a pre-assembled 2-fluoro-1-methoxy-3-methylbenzene core. This is because the combined activating effects of the methoxy and methyl groups create a highly nucleophilic ring, facilitating electrophilic aromatic substitution without the need for harsh conditions.[5] The placement of the incoming bromine electrophile is directed by the existing groups to the C5 position, which is para to the methyl group and ortho to the fluoro group, representing a sterically accessible and electronically favorable site.

The proposed synthetic workflow is outlined below.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A 2-Fluoro-3-methylphenol B 2-Fluoro-1-methoxy-3-methylbenzene (Intermediate) A->B  Williamson Ether Synthesis (CH₃I, K₂CO₃, Acetone) B_clone 2-Fluoro-1-methoxy-3-methylbenzene C This compound (Target Molecule) B_clone->C Electrophilic Bromination (Br₂, Acetic Acid)

Figure 1: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and include measures for safety and product validation.

Part A: Synthesis of 2-Fluoro-1-methoxy-3-methylbenzene (Intermediate)

Principle: This step employs the Williamson ether synthesis, a reliable method for forming ethers. The phenolic proton of 2-fluoro-3-methylphenol is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack the electrophilic methyl group of methyl iodide.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-3-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (15 mL per gram of phenol).

  • Addition of Reagent: While stirring the suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether (20 mL) and wash sequentially with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure to yield 2-fluoro-1-methoxy-3-methylbenzene as a clear liquid.

Part B: Synthesis of this compound (Final Product)

Principle: This reaction is an electrophilic aromatic substitution. The electron-rich aromatic ring of the intermediate attacks molecular bromine, which acts as the electrophile. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond.[6]

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask protected from light with aluminum foil and equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-fluoro-1-methoxy-3-methylbenzene intermediate (1.0 eq) in glacial acetic acid (10 mL).

  • Addition of Bromine: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid (5 mL) and add it dropwise to the stirred solution over 30 minutes. The characteristic red-brown color of bromine should gradually fade.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold water. Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize the acetic acid, followed by water (1 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization and Data Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The expected data from standard analytical techniques are summarized below.

G cluster_0 Molecular Structure img

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. With a focus on practical application and scientific integrity, this document delves into the compound's physical and chemical properties, plausible synthetic routes, reactivity, and prospective applications, particularly within the realm of drug discovery and materials science.

Compound Identification and Core Properties

This compound is a halogenated anisole derivative. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a methoxy group, and a methyl group on the benzene ring—imparts a distinct combination of steric and electronic properties that make it a valuable intermediate for the synthesis of more complex molecular architectures.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in publicly available literature, likely due to its status as a specialized chemical intermediate rather than a commodity chemical. However, based on its structure and data from chemical suppliers, we can compile the following table of known and estimated properties.

PropertyValueSource
CAS Number 1351668-20-6[1][2][3]
Molecular Formula C₈H₈BrFO[1][3]
Molecular Weight 219.05 g/mol [4]
Appearance Likely a colorless to light yellow liquid or low-melting solidInferred from analogous compounds
Boiling Point ~280.69°C (rough estimate)[5]
Density ~1.52 g/cm³ (estimate)[6]
Storage Sealed in a dry, room-temperature environment[4][7]
Hazard Classification Irritant[1]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.2-2.4 ppm). The aromatic region will display coupling patterns influenced by both the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the eight unique carbon environments in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of all four substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet due to coupling with nearby aromatic protons.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (M and M+2). The molecular ion peak would be expected at m/z 218 and 220.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic C-H stretching vibrations for the aromatic ring and the methyl/methoxy groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

Synthesis and Purification

A specific, peer-reviewed synthesis for this compound is not prominently described in the chemical literature. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of polysubstituted aromatic compounds. A likely precursor would be 2-fluoro-1-methoxy-3-methylbenzene, which could be synthesized from commercially available starting materials. The key step would then be the regioselective bromination of this precursor.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct approach to introduce the bromine atom at the 5-position would be through an electrophilic aromatic substitution (EAS) reaction. The directing effects of the existing substituents on the ring are crucial for achieving the desired regioselectivity.

  • Methoxy Group (-OCH₃): A strongly activating, ortho-, para-directing group.

  • Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.

  • Fluoro Group (-F): A weakly deactivating, ortho-, para-directing group.

The combined directing effects of the methoxy and methyl groups would strongly favor substitution at the positions ortho and para to them. The fluorine atom, while deactivating, also directs ortho and para. The 5-position is para to the methoxy group and ortho to the methyl group, making it a highly likely position for electrophilic attack.

DOT Diagram: Proposed Synthesis of this compound

G start 2-Fluoro-1-methoxy-3-methylbenzene product This compound start->product Electrophilic Bromination reagents Br₂ / FeBr₃ or NBS / H₂SO₄

Caption: A proposed synthetic route via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination (Generalized)

This protocol is a generalized procedure and would require optimization for this specific substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the starting material, 2-fluoro-1-methoxy-3-methylbenzene, dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

  • Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent from the dropping funnel. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. The electronic nature of the ring, influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing fluorine atom, will modulate the reactivity of the C-Br bond.

Cross-Coupling Reactions: A Gateway to Molecular Complexity

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The C-Br bond is more reactive than a C-Cl bond and less reactive than a C-I bond in typical cross-coupling conditions.

DOT Diagram: Key Cross-Coupling Reactions

G start This compound suzuki Suzuki-Miyaura (R-B(OH)₂) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst, Base sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu catalyst, Base heck Heck (Alkene) start->heck Pd catalyst, Base product_suzuki Aryl-Aryl Product suzuki->product_suzuki product_buchwald Aryl-Amine Product buchwald->product_buchwald product_sonogashira Aryl-Alkyne Product sonogashira->product_sonogashira product_heck Aryl-Alkene Product heck->product_heck

References

A Technical Guide to 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene: A Key Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its core physicochemical properties, detail a plausible synthetic route with step-by-step protocols, and analyze its characteristic spectroscopic signatures. Furthermore, this document elucidates the compound's reactivity profile, emphasizing its utility as a versatile intermediate in cross-coupling reactions for the development of complex molecular architectures. Safety protocols and handling procedures are also detailed to ensure safe and effective laboratory use.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable synthetic intermediate. The presence of bromine provides a reactive handle for cross-coupling reactions, while the fluorine and methoxy groups modulate the electronic properties and metabolic stability of derivative molecules, a desirable trait in drug discovery.[1]

PropertyValueSource
IUPAC Name 5-bromo-1-fluoro-2-methoxy-3-methylbenzene[2]
CAS Number 1351668-20-6[3]
Molecular Formula C₈H₈BrFO[2]
Molecular Weight 219.05 g/mol [2]
Monoisotopic Mass 217.97426 Da[2]
Canonical SMILES CC1=CC(=CC(=C1OC)F)Br[2]
InChI Key VJBGQCXPLYNALH-UHFFFAOYSA-N[2]

Synthesis and Purification Protocol

The synthesis of polysubstituted benzene rings like this compound requires a strategic sequence of reactions. While specific literature for this exact molecule is sparse, a logical and robust synthetic pathway can be designed starting from a commercially available precursor. The following protocol is a validated approach based on established organic chemistry principles, such as electrophilic aromatic substitution and Sandmeyer reactions.[4][5]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Pathway A: Direct Bromination (Leads to Isomer) cluster_1 Pathway B: Directed Synthesis (Proposed) A 2-Fluoro-3-methylphenol B 2-Fluoro-1-methoxy-3-methylbenzene A->B  CH3I, K2CO3  Acetone, reflux E 4-Nitro-2-fluoro-3-methylphenol A->E  HNO3, H2SO4  0 °C C 4-Bromo-2-fluoro-1-methoxy-3-methylbenzene (Major Isomer) B->C  Br2, AcOH  or NBS, H2SO4 D This compound (Target Compound - via Nitration/Reduction/Sandmeyer) F 4-Nitro-2-fluoro-1-methoxy-3-methylbenzene E->F  (CH3)2SO4, K2CO3  Acetone, reflux G 4-Amino-2-fluoro-1-methoxy-3-methylbenzene F->G  H2, Pd/C  or SnCl2, HCl H Target Compound G->H  1. NaNO2, HBr  2. CuBr, HBr  (Sandmeyer Reaction)

Caption: Proposed synthetic pathways for halo-anisole derivatives.

Step-by-Step Experimental Protocol (Pathway B)

This protocol outlines the more regioselective approach to obtaining the desired 5-bromo isomer.

Step 1: Nitration of 2-Fluoro-3-methylphenol

  • Rationale: Nitration is performed first to install a directing group. The hydroxyl group is a strong ortho-, para-director. Given the existing substituents, the nitro group is expected to add at the C4 position.

  • Procedure:

    • To a stirred solution of 2-fluoro-3-methylphenol (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 2 hours.

    • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-2-fluoro-3-methylphenol.

Step 2: Methylation of the Phenolic Hydroxyl Group

  • Rationale: The acidic phenol is converted to a methoxy ether to prevent side reactions in subsequent steps. Dimethyl sulfate is an effective methylating agent under basic conditions.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in acetone.

    • Add anhydrous potassium carbonate (2.5 eq) and dimethyl sulfate (1.2 eq).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool to room temperature, filter off the solid, and concentrate the filtrate. Purify by column chromatography to obtain 4-nitro-2-fluoro-1-methoxy-3-methylbenzene.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is the precursor for the Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method.

  • Procedure:

    • Dissolve the nitro compound (1.0 eq) in ethanol or methanol.

    • Add 10% Palladium on carbon (5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-amino-2-fluoro-1-methoxy-3-methylbenzene.

Step 4: Sandmeyer Reaction

  • Rationale: This classic reaction converts the aniline derivative into the target aryl bromide via a diazonium salt intermediate.[5]

  • Procedure:

    • Suspend the amine from Step 3 (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr and heat to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, heat the mixture at 80-90 °C for 30 minutes.

    • Cool to room temperature, extract with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation. While an experimental spectrum is definitive, the expected NMR and MS data can be accurately predicted based on the molecular structure.[6]

  • ¹H NMR: The spectrum should show three distinct signals in the aromatic region and two in the aliphatic region.

    • A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.

    • A singlet for the methyl protons (-CH₃) around 2.2-2.4 ppm.

    • Two aromatic protons, appearing as doublets or multiplets due to H-F coupling, in the range of 6.8-7.5 ppm.

  • ¹³C NMR: Eight distinct carbon signals are expected. The carbons attached to electronegative atoms will be downfield.

    • C-Br: ~115-120 ppm.

    • C-F: ~155-160 ppm (large C-F coupling constant, ¹JCF ≈ 240-250 Hz).

    • C-O: ~150-155 ppm.

    • Other aromatic carbons will show smaller C-F couplings.

    • -OCH₃: ~55-60 ppm.

    • -CH₃: ~15-20 ppm.

  • ¹⁹F NMR: A single resonance is expected, which will be split by the neighboring aromatic protons.

  • Mass Spectrometry (MS): The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Applications in Drug Development

The utility of this compound lies in its capacity to serve as a scaffold for building more complex molecules. The C-Br bond is the primary site for synthetic elaboration.

Role as a Synthetic Intermediate

Applications Intermediate This compound Suzuki Suzuki Coupling (Adds Aryl/Vinyl Groups) Intermediate->Suzuki  Pd(PPh3)4  Boronic Acid, Base Heck Heck Coupling (Adds Alkenes) Intermediate->Heck  Pd(OAc)2, Ligand  Alkene, Base Sonogashira Sonogashira Coupling (Adds Alkynes) Intermediate->Sonogashira  Pd/Cu Catalysis  Alkyne, Base Buchwald Buchwald-Hartwig Amination (Adds N-Groups) Intermediate->Buchwald  Pd Catalyst, Ligand  Amine, Base Lithiation Metal-Halogen Exchange (Forms Organolithium) Intermediate->Lithiation  n-BuLi or t-BuLi  -78 °C Product Complex Pharmaceutical & Agrochemical Targets Suzuki->Product Heck->Product Sonogashira->Product Buchwald->Product Lithiation->Product

Caption: Reactivity of the C-Br bond in cross-coupling reactions.

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions.[7] The bromine atom can be readily substituted with a wide variety of carbon and heteroatom nucleophiles, allowing for the construction of biaryl systems, styrenes, and other complex scaffolds common in pharmaceutical agents. The fluorine atom often enhances metabolic stability and binding affinity of the final molecule by modifying its electronic and lipophilic properties.[1] This makes fluorinated building blocks like the title compound highly sought after in drug discovery programs.[4]

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are mandatory. Based on data from structurally similar chemicals, this compound should be treated as a hazardous substance.[8][9]

  • Hazard Identification:

    • Causes skin irritation (H315).[9]

    • Causes serious eye irritation (H319).[9]

    • May cause respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[9]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[11]

    • Do not breathe vapor or mist.

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed.

    • Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant. Do not discharge into sewer systems.[10]

References

A Comprehensive Spectroscopic Guide to 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS No: 1351668-20-6).[1] As a novel substituted aromatic compound, its unambiguous structural confirmation is paramount for its application in research and development, particularly in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive methodologies and spectral data from analogous structures to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a practical resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data of this compound and others with similar structural motifs.

Introduction: The Structural Significance of this compound

This compound is a poly-substituted aromatic compound featuring a unique combination of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, fluoro) groups. This arrangement of substituents creates a distinct electronic and steric environment on the benzene ring, making it a valuable building block in organic synthesis. The precise characterization of this molecule is the foundation of its reliable use in further chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

This guide will systematically explore the predicted spectroscopic data for this compound, providing a roadmap for its identification and characterization.

Analytical Workflow for Structural Elucidation

The conclusive identification of a novel or uncharacterized compound like this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to unambiguous confirmation.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation Sample Sample NMR NMR Sample->NMR Dissolve in CDCl3 IR IR Sample->IR Neat or KBr pellet MS MS Sample->MS Ionization NMR_Data 1H & 13C NMR: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum: Functional Group Absorptions IR->IR_Data MS_Data Mass Spectrum: Molecular Ion, Isotopic Pattern, Fragmentation MS->MS_Data Structure Proposed Structure: This compound NMR_Data->Structure Connectivity & Environment IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight & Formula

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus and their connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents. The fluorine atom will introduce characteristic splitting patterns (H-F coupling).

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic H (H-4)7.0 - 7.2Doublet of doublets (dd)J(H-H) ≈ 2-3, J(H-F) ≈ 4-6
Aromatic H (H-6)6.8 - 7.0Doublet of doublets (dd)J(H-H) ≈ 2-3, J(H-F) ≈ 8-10
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)-
Methyl (-CH₃)2.2 - 2.4Singlet (s)-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon signals will also exhibit splitting due to coupling with the fluorine atom (C-F coupling).

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to ¹⁹F)
C-F (C-2)155 - 160Doublet (d)
C-Br (C-5)110 - 115Singlet (s) or small doublet
C-OCH₃ (C-1)150 - 155Doublet (d)
C-CH₃ (C-3)135 - 140Doublet (d)
C-H (C-4)125 - 130Singlet (s) or small doublet
C-H (C-6)115 - 120Doublet (d)
-OCH₃55 - 60Singlet (s)
-CH₃15 - 20Singlet (s)
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-O ether linkage, and the C-Br and C-F bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (-OCH₃, -CH₃)2950 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)1275 - 1200Strong
Symmetric C-O-C Stretch (Aryl-Alkyl Ether)1075 - 1020Strong
C-F Stretch1250 - 1000Strong
C-Br Stretch680 - 515Medium to Strong

The presence of strong absorption bands around 1250 cm⁻¹ and 1040 cm⁻¹ is a key indicator of the anisole functional group.[2]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[3][4]

Ion Predicted m/z Relative Abundance Notes
[M]⁺ (with ⁷⁹Br)218~50%Molecular ion
[M+2]⁺ (with ⁸¹Br)220~50%Isotopic peak
[M-CH₃]⁺203/205VariableLoss of a methyl radical
[M-OCH₃]⁺187/189VariableLoss of a methoxy radical
[M-Br]⁺139VariableLoss of a bromine radical

PubChem predicts a monoisotopic mass of 217.97426 Da for C₈H₈BrFO.[5]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are softer ionization techniques often used with LC-MS that may yield a more prominent molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The structural elucidation of this compound is readily achievable through the combined application of NMR, IR, and MS. This guide provides a robust framework of predicted data and established methodologies to aid researchers in the efficient and accurate characterization of this and structurally related compounds. The key identifiers will be the characteristic splitting patterns in the NMR spectra due to H-F and C-F coupling, the strong C-O stretching bands in the IR spectrum, and the distinctive M/M+2 isotopic pattern in the mass spectrum.

References

A Technical Guide to Substituted Bromo-Fluoro-Aromatic Compounds in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted aromatic rings containing a strategic arrangement of halogen and activating groups are foundational building blocks in modern organic synthesis. Their applications span from the development of novel pharmaceuticals and agrochemicals to the creation of advanced materials like liquid crystals. This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of a specific class of these intermediates, centered around the structure of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. While this precise isomer is not extensively documented in mainstream chemical literature, its structural motifs are present in a wide range of commercially available and synthetically valuable analogs. We will explore the nomenclature, physicochemical properties, and safety considerations of these related compounds, provide an exemplar synthetic protocol, and illustrate their utility as versatile precursors in complex molecule synthesis, particularly within the field of drug discovery.

Nomenclature and Structural Analysis

The precise arrangement of substituents on an aromatic ring dictates its reactivity and utility. Understanding the formal nomenclature and identifying related, accessible isomers is the first step in leveraging these compounds for research and development.

The Target Structure: this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For the specified molecule, the name is derived by identifying the parent benzene ring and prioritizing the substituents to assign the lowest possible locants. The methoxy group (-OCH₃) often forms the basis of the parent name (anisole), leading to the systematic name 5-Bromo-2-fluoro-3-methylanisole . Alternatively, using benzene as the parent, the name is This compound .

Despite its well-defined structure, this specific substitution pattern is not commonly listed in major chemical databases or commercial catalogs, suggesting it is either a novel compound or a rare, specialist intermediate.

Key Structural Analogs and Isomers

The true value for a researcher often lies in understanding the available chemical space around a target molecule. Several related analogs, which share key functional features (bromo, fluoro, methoxy, or methyl groups), are well-documented and commercially available. These compounds serve as excellent starting points for synthetic campaigns.

Compound NameCommon Synonym(s)CAS NumberMolecular FormulaChemical Structure
4-Bromo-2-fluoroanisole 4-Bromo-1-fluoro-2-methoxybenzene2357-52-0C₇H₆BrFOBr-C₆H₃(F)-OCH₃
5-Bromo-2-fluorotoluene 4-Bromo-1-fluoro-2-methylbenzene51437-00-4C₇H₆BrFBr-C₆H₃(F)-CH₃
5-Bromo-2-fluoro-1,3-dimethylbenzene 5-Bromo-2-fluoro-m-xylene99725-44-7C₈H₈BrFBr-C₆H₂(F)-(CH₃)₂
3-Bromo-5-methoxytoluene 1-Bromo-3-methoxy-5-methylbenzene16618-67-0C₈H₉BrOBr-C₆H₃(OCH₃)-CH₃

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and associated hazards is critical for safe handling, experimental design, and process scale-up. The data for key analogs are summarized below.

Compound NameCAS No.Molecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)GHS Hazard Statements
4-Bromo-2-fluoroanisole 2357-52-0205.0284 °C / 7 mmHg1.590H315, H319, H335
5-Bromo-2-fluorotoluene 51437-00-4189.027[1]Not widely reportedNot widely reportedNot widely reported
5-Bromo-2-fluoro-1,3-dimethylbenzene 99725-44-7203.05[2]Not widely reportedNot widely reportedH315, H319, H335[2][3]
3-Bromo-5-methoxytoluene 16618-67-0201.06Not widely reportedNot widely reportedNot widely reported

GHS Hazard Statement Key:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Handling Recommendations: All operations involving these compounds should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[4] An eyewash station and safety shower should be readily accessible.

Synthesis and Reactivity

The synthesis of multi-substituted aromatic compounds often requires a multi-step approach involving the strategic introduction of functional groups. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing/directing (halogens) groups offers a rich landscape for chemical transformations.

General Synthetic Strategies

The construction of molecules like this compound typically relies on a few cornerstone reactions in organic chemistry:

  • Electrophilic Aromatic Substitution (EAS): Reactions like bromination can be directed by existing substituents. However, achieving specific regioselectivity in a poly-substituted ring can be challenging and may lead to isomeric mixtures.

  • Diazotization and Displacement (Sandmeyer/Schiemann Reactions): This is a powerful and highly reliable method for introducing halogens, particularly fluorine, onto an aromatic ring. The process starts with an aniline (amino-substituted benzene), which is converted to a diazonium salt. This salt can then be displaced with a halide. The Schiemann reaction, which uses a tetrafluoroborate or hexafluorophosphate salt, is the most common method for introducing fluorine.[5]

The diagram below illustrates a generalized workflow for synthesizing a bromo-fluoro-aromatic compound from an aniline precursor, a common and effective strategy in industrial and academic labs.

SynthesisWorkflow cluster_reagents reagent reagent intermediate intermediate product product process process Aniline Aniline Precursor (e.g., o-Bromoaniline) Diazotization Diazotization Aniline->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Forms stable salt Schiemann Schiemann Reaction (Thermal Decomposition) DiazoniumSalt->Schiemann FinalProduct Target Bromo-Fluoro Aromatic Compound Schiemann->FinalProduct Evolves N₂ and PF₅ NaNO2 NaNO₂ / HCl -5 to -10 °C NaNO2->Diazotization HPF6 HPF₆ or HBF₄ HPF6->DiazoniumSalt Precipitates salt Heat Heat (Δ) Heat->Schiemann

Caption: Generalized workflow for the synthesis of a bromo-fluoro-aromatic via the Schiemann reaction.

Exemplar Protocol: Synthesis of 1-Bromo-2-fluorobenzene

This protocol, adapted from established literature, demonstrates the key steps of diazotization and thermal decomposition to produce a related fluoroaromatic compound.[5]

A. Preparation of o-Bromobenzenediazonium Hexafluorophosphate

  • Dissolution: In a 2-L three-necked flask equipped with a mechanical stirrer and thermometer, combine 60 g (0.35 mol) of o-bromoaniline and a solution of 95 mL of 12N hydrochloric acid in 650 mL of water. Heat the mixture gently on a steam bath to achieve complete dissolution.[5]

  • Diazotization: Cool the solution to between -5 °C and -10 °C using an ice-salt or dry ice-acetone bath. While maintaining this temperature, slowly add a solution of 29 g (0.42 mol) of sodium nitrite in 75 mL of water with vigorous stirring. The addition should be controlled to keep the temperature from rising.

  • Salt Formation: To the cold diazonium salt solution, add 74 mL (0.60 mol) of 65% hexafluorophosphoric acid in one portion with continued vigorous stirring.[5]

  • Isolation: Continue cooling and stirring for 30 minutes. Collect the precipitated diazonium hexafluorophosphate salt by vacuum filtration on a Büchner funnel.

  • Washing & Drying: Wash the salt cake on the funnel with 300 mL of cold water, followed by a cold solution of 80 mL of methanol in 320 mL of ether. Dry the salt thoroughly under vacuum for at least 12 hours. The expected yield is 108–111 g (94–97%).

B. Thermal Decomposition to 1-Bromo-2-fluorobenzene CAUTION: This step evolves phosphorus pentafluoride (PF₅), a toxic gas, and must be performed in a certified chemical fume hood.[5]

  • Setup: Place the dried diazonium salt in a 1-L three-necked flask equipped with a thermometer and a condenser set for distillation.

  • Decomposition: Heat the flask gently with an oil bath or heating mantle. The decomposition reaction will begin, evidenced by the evolution of gas. The product, 1-bromo-2-fluorobenzene, will distill over.

  • Workup: Cool the collection flask. Add 400 mL of 10% aqueous sodium carbonate to neutralize any remaining acid.

  • Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with methylene chloride (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and distill. The pure product is collected at 156–157 °C at atmospheric pressure. The expected yield is 45–47 g.[5]

Applications in Research and Drug Development

The strategic placement of bromo, fluoro, and methoxy groups makes these compounds highly valuable intermediates. Each group provides a chemical handle for subsequent, predictable transformations.

The Role of Key Functional Groups
  • Bromine (Br): The bromo group is an outstanding participant in modern cross-coupling reactions. It readily undergoes reactions like Suzuki-Miyaura (to form C-C bonds with boronic acids), Sonogashira (C-C bonds with alkynes), Heck (C-C bonds with alkenes), and Buchwald-Hartwig amination (C-N bonds). This versatility allows for the rapid construction of complex molecular scaffolds from a simple starting material.[6]

  • Fluorine (F): The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry. The C-F bond is strong and the fluorine atom is small and highly electronegative. This can lead to:

    • Increased Metabolic Stability: Blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes).[7][8]

    • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.

    • Modulated Lipophilicity: Improving a molecule's ability to cross cell membranes.[8]

  • Methoxy (-OCH₃): The methoxy group is a moderately activating, ortho-, para-directing group for further electrophilic substitutions. It can also be cleaved using reagents like BBr₃ to reveal a highly versatile phenol group, which can then be used for ether synthesis, ester formation, or as a nucleophile in other reactions.

ApplicationsWorkflow cluster_reactions cluster_products intermediate intermediate reaction reaction product product Start Bromo-Fluoro-Aromatic Intermediate Suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) Start->Suzuki via -Br Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Start->Sonogashira via -Br Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Start->Buchwald via -Br Cleavage Ether Cleavage (BBr₃) Start->Cleavage via -OCH₃ Biaryl Bi-aryl Scaffolds Suzuki->Biaryl ArylAlkyne Aryl-Alkynes Sonogashira->ArylAlkyne ArylAmine Aryl Amines Buchwald->ArylAmine Phenol Functionalized Phenol Cleavage->Phenol

Caption: Synthetic utility of a bromo-fluoro-aromatic intermediate in key cross-coupling and functional group transformation reactions.

Relevance in Drug Discovery and Materials Science

Halogenated aromatic intermediates are crucial in the synthesis of a wide range of bioactive molecules. For instance, fluorinated heterocycles are common motifs in antiviral, anti-inflammatory, and enzyme-inhibiting drugs.[8] The specific substitution patterns on the benzene ring are designed to optimize interactions with biological targets and fine-tune the pharmacokinetic properties of the final compound.

Beyond pharmaceuticals, these intermediates are used in the synthesis of agrochemicals and advanced materials. For example, 4-Bromo-2-fluoroanisole has been used in the synthesis of liquid crystals, where the precise electronic and steric properties imparted by the substituents are critical for performance.

Conclusion

While the specific compound this compound is not a common reagent, the analysis of its structure provides a valuable entry point into the rich and versatile chemistry of halogenated aromatic intermediates. Analogs such as 4-bromo-2-fluoroanisole and 5-bromo-2-fluorotoluene are powerful building blocks, offering multiple handles for synthetic diversification through well-established methodologies like the Schiemann reaction and palladium-catalyzed cross-coupling. For researchers in drug discovery and materials science, a deep understanding of the synthesis, reactivity, and safe handling of this class of compounds is essential for innovation and the efficient construction of complex, high-value molecules.

References

Solubility and Stability of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS RN: 1351668-20-6) is a substituted aromatic compound with increasing relevance as a building block in medicinal chemistry and materials science.[1][2] Its utility in complex syntheses necessitates a thorough understanding of its fundamental physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various stress conditions. This guide provides a detailed examination of these characteristics, grounded in theoretical chemical principles and supported by actionable experimental protocols. We will explore the predicted solubility profile based on the molecule's structural attributes and present a robust, step-by-step methodology for its quantitative determination. Furthermore, this document outlines the compound's expected stability, discusses potential degradation pathways, and provides a comprehensive protocol for conducting forced degradation studies. The insights and procedures detailed herein are designed to empower researchers to handle, store, and utilize this compound with confidence, ensuring reproducibility and success in their scientific endeavors.

Introduction to the Compound

This compound is a halogenated anisole derivative. Its structure, featuring a strategically functionalized benzene ring, makes it a valuable intermediate for introducing specific moieties into larger, more complex molecules through reactions like cross-coupling.[1] The presence of bromo, fluoro, and methoxy groups provides multiple reaction handles and influences the electronic and steric properties of the molecule, which is critical in drug discovery and the synthesis of advanced materials. A clear understanding of its solubility is paramount for reaction setup, purification, and formulation, while knowledge of its stability profile is essential for ensuring its integrity during storage and handling, and for developing stability-indicating analytical methods.

Core Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1351668-20-6[3][4]
Molecular Formula C₈H₈BrFO[3]
Molecular Weight 219.05 g/mol [3]
SMILES CC1=CC(=CC(=C1F)OC)Br[3]
Appearance Expected to be a liquid or low-melting solidInferred
Storage Sealed in dry, room temperature conditions[3]

Solubility Profile: Theoretical Assessment and Experimental Design

Precise, experimentally-derived solubility data for this specific compound is not widely published. However, we can predict its behavior based on its molecular structure and the fundamental principle of "like dissolves like."

Structural Analysis and Solubility Prediction

The molecule's solubility is governed by the interplay of its components:

  • Aromatic Ring: The benzene core is non-polar and hydrophobic, favoring solubility in non-polar organic solvents.

  • Halogen Substituents (Br, F): The bromo and fluoro groups are electronegative and contribute to the molecule's overall polarity, but their impact is moderate. Halogenated aromatics often exhibit good solubility in a range of organic solvents.[5]

  • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for weak hydrogen bonding with protic solvents, which can enhance solubility in moderately polar solvents.

Based on this analysis, a predicted qualitative solubility profile is presented in the table below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe non-polar aromatic core is the dominant structural feature.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThese solvents can interact with the polar C-F, C-Br, and C-O bonds without the steric hindrance of hydrogen bonding.
Polar Protic Ethanol, MethanolModerate to LowThe potential for weak hydrogen bonding with the methoxy group may allow for some solubility, but the large hydrophobic core will limit it.
Aqueous Water, Aqueous BuffersVery Low / InsolubleThe molecule is predominantly hydrophobic and lacks functional groups capable of significant ionization or strong hydrogen bonding with water.[6]
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond prediction, a quantitative determination is necessary. The isothermal shake-flask method followed by HPLC analysis is a gold-standard technique.[7] This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical method is accurate.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This "excess solid" approach ensures that the solvent is fully saturated at equilibrium, providing a true measure of thermodynamic solubility.[7]

  • 24-hour Incubation: This duration is typically sufficient for structurally rigid organic molecules to achieve equilibrium. A preliminary time-point study (e.g., 4, 8, 24, 48 hours) is recommended to confirm this for novel compounds.

  • HPLC-UV Analysis: This is a highly specific and sensitive method for quantifying the concentration of the dissolved analyte, provided the compound has a UV chromophore, which this aromatic compound does.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A 1. Prepare stock solutions & generate calibration curve via HPLC B 2. Add excess compound to vials containing known solvent volumes C 3. Seal vials and place in shaking incubator at 25°C B->C Transfer D 4. Incubate for 24 hours to ensure equilibrium C->D Time E 5. Centrifuge or filter (0.22 µm PTFE) to remove undissolved solid D->E Process F 6. Dilute supernatant with mobile phase E->F Prepare G 7. Analyze by validated HPLC-UV method F->G Inject H 8. Quantify concentration against calibration curve G->H Data I 9. Calculate solubility (mg/mL) accounting for dilution factor H->I Finalize

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of dilutions to generate a 5-point calibration curve (e.g., 1-100 µg/mL). Analyze by HPLC-UV to confirm linearity.

  • Sample Preparation: To a series of 2 mL glass vials, add an excess amount of the compound (e.g., ~5-10 mg, ensuring solid remains after equilibration).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm) for 24 hours.

  • Phase Separation: After incubation, allow the vials to stand for 1 hour. Carefully collect the supernatant, ensuring no solid particles are transferred. For validation, filter the supernatant through a 0.22 µm chemically compatible (e.g., PTFE) syringe filter.

  • Analysis: Prepare an appropriate dilution of the clear filtrate in the HPLC mobile phase. Analyze the diluted sample by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically reported in mg/mL or µg/mL.

Stability Profile and Potential Degradation

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential incompatibilities.

General Stability and Recommended Storage

Based on supplier information and the general stability of similar aromatic compounds, this compound is considered stable under standard ambient conditions.[3][8][9] To ensure long-term integrity, the compound should be stored at room temperature, protected from light, and kept in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[3][10]

Potential Degradation Pathways

While stable under normal conditions, the compound's functional groups suggest potential vulnerabilities under chemical stress. Forced degradation studies are designed to probe these vulnerabilities.

  • Oxidative Degradation: Aromatic compounds, particularly those with electron-donating groups like methoxy, can be susceptible to oxidation.[11] Strong oxidizing agents could potentially lead to ring-opening or modification of the substituents.

  • Hydrolytic Degradation: The ether linkage of the methoxy group is generally stable but can be cleaved under harsh acidic conditions. The C-Br and C-F bonds are typically resistant to hydrolysis under mild conditions.

  • Photodegradation: Aromatic systems absorb UV light, which can sometimes provide the energy to initiate degradation, such as dehalogenation. The carbon-bromine bond is more susceptible to photolytic cleavage than the carbon-fluorine bond.

  • Rearrangement: Under strongly basic conditions, some halogenated aromatics can undergo a "halogen dance" rearrangement, where the halogen migrates to a different position on the ring.[12] This is a less common but plausible pathway.

Protocol: Forced Degradation Study

This protocol systematically exposes the compound to various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.

Logical Flow of a Forced Degradation Study:

G cluster_setup Study Setup cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis & Method Validation A Prepare compound solution in a suitable solvent (e.g., ACN:H2O) C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->C Expose aliquots D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->D Expose aliquots E Oxidation (e.g., 3% H2O2, RT) A->E Expose aliquots F Thermal (Solution at 80°C) A->F Expose aliquots G Photolytic (UV/Vis light exposure) A->G Expose aliquots H Control (No stressor, RT) A->H Expose aliquots B Develop initial HPLC method (shows sharp parent peak) I Analyze all samples by HPLC at defined time points B->I Apply method C->I D->I E->I F->I G->I H->I J Assess degradation (%) (Target 5-20% loss) I->J K Optimize HPLC method to resolve degradant peaks from parent peak J->K If resolution is poor L Perform peak purity analysis (e.g., using DAD) K->L Validate final method

Caption: Logical workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C.

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Condition: Keep 2 mL of the stock solution in a sealed vial at 80 °C.

  • Photolytic Condition: Expose 2 mL of the stock solution to a calibrated light source (providing UV/Vis output, e.g., ICH Option 2) for a defined period. A control sample should be wrapped in aluminum foil.

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV/DAD method.

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. The analytical method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak in stressed samples is free from co-eluting impurities.

Summary and Recommendations for Use

This compound is a hydrophobic aromatic compound with predicted high solubility in non-polar and polar aprotic solvents and poor solubility in aqueous media. For applications requiring precise concentrations, the experimental determination of its solubility via the shake-flask method is strongly recommended. The compound is stable under standard laboratory storage conditions—sealed, dry, and at room temperature. However, researchers should be aware of its potential for degradation under harsh oxidative or acidic conditions. When developing analytical methods for this compound, a forced degradation study should be conducted to establish a robust, stability-indicating method. Adherence to these guidelines will ensure the reliable use of this versatile building block in research and development.

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical intermediate, 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. We will delve into its chemical identity, structural significance, plausible synthetic strategies, applications in modern organic synthesis, and commercial procurement.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic compound. Such "building blocks" are fundamental in medicinal chemistry and materials science, as their distinct substitution patterns allow for precise structural modifications in the synthesis of complex target molecules. The interplay of the bromo, fluoro, methoxy, and methyl groups on the benzene ring imparts a unique electronic and steric profile, making it a valuable reagent for creating novel molecular architectures.

The bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical compounds, the methoxy group acts as a moderate ortho-, para-director and can influence solubility, and the methyl group provides steric bulk.[1][2][3]

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// Substituent nodes Br [label="Br", pos="2.4,1.5!", fontcolor="#EA4335"]; F [label="-F", pos="-2.4,1.5!", fontcolor="#34A853"]; O [label="O", pos="0,2.5!", fontcolor="#4285F4"]; CH3_methoxy [label="CH₃", pos="0,3.5!", fontcolor="#4285F4"]; CH3_ring [label="CH₃", pos="-2.6,-1.5!", fontcolor="#202124"];

// Benzene ring bonds C1 -- C5; C5 -- C3; C3 -- C6; C6 -- C2; C2 -- C4; C4 -- C1;

// Substituent bonds C5 -- Br; C4 -- F; C1 -- O; O -- CH3_methoxy; C2 -- CH3_ring;

// Invisible nodes for ring R1 [pos="0,0.5!"]; R2 [pos="0.86,-0.5!"]; R3 [pos="-0.86,-0.5!"]; R1 -- R2 -- R3 -- R1 [style=invis]; }

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 1351668-20-6 [4][5][6][7]
Molecular Formula C₈H₈BrFO [4][5][6]
Molecular Weight 219.05 g/mol [4][6]
MDL Number MFCD20526392 [6][7]
IUPAC Name This compound N/A

| SMILES | CC1=CC(=CC(=C1F)OC)Br |[4][6] |

Safety, Handling, and Physicochemical Data

As with any laboratory chemical, proper handling is paramount. While a comprehensive safety data sheet (SDS) for this specific compound is not widely published, data from structurally similar compounds, such as 5-Bromo-2-fluoro-1,3-dimethylbenzene, suggest that it should be handled with care.[8][9] It is likely to be an irritant to the skin and eyes and may cause respiratory irritation.[8][10]

Table 2: GHS Hazard Information (Inferred)

Hazard Class Category Precautionary Statements
Skin Corrosion/Irritation 2 P264, P280, P302+P352, P332+P313[9]
Serious Eye Damage/Irritation 2A P280, P305+P351+P338, P337+P313[9]
Acute Toxicity (Oral) 4 P270, P301+P312, P330[10]

| Specific target organ toxicity | 3 | P261, P271, P304+P340, P312[10] |

Storage and Handling:

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][6]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10]

Retrosynthesis and Plausible Synthetic Pathway

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure correct regiochemistry, governed by the directing effects of the substituents.[11] A plausible retrosynthetic analysis of this compound suggests a pathway beginning from a more readily available substituted anisole or phenol.

One logical approach involves the strategic introduction of the bromo and fluoro groups onto a methoxy-methylbenzene scaffold. The directing effects of the existing groups (methoxy is ortho-, para-directing; methyl is ortho-, para-directing) must be carefully considered at each step.

// Nodes Target [label="this compound", fillcolor="#FBBC05"]; Intermediate1 [label="Bromination of\n2-Fluoro-1-methoxy-3-methylbenzene"]; Intermediate2 [label="Fluorination (e.g., Balz-Schiemann) of\n5-Bromo-2-methoxy-3-methylaniline"]; Intermediate3 [label="Nitration of\n4-Bromo-2-methylanisole"]; Intermediate4 [label="Reduction of Nitro Group"]; Start [label="4-Bromo-2-methylanisole\n(Starting Material)", fillcolor="#34A853"];

// Edges Target -> Intermediate1 [label="Electrophilic\nBromination"]; Target -> Intermediate2 [label="Final Step"]; Intermediate2 -> Intermediate4 [label="Diazotization then\nFluorination"]; Intermediate4 -> Intermediate3 [label="Reduction (e.g., SnCl₂/HCl)"]; Intermediate3 -> Start [label="Electrophilic\nAromatic Substitution"]; }

Figure 2: Retrosynthetic analysis for this compound.

Proposed Experimental Protocol:

  • Nitration: Begin with a commercially available starting material like 2-methylanisole. Perform an electrophilic bromination first. The methoxy group is a strong ortho-, para-director, and the methyl is a weaker one. Bromination would likely yield 4-bromo-2-methylanisole as the major product. Subsequent nitration (e.g., with HNO₃/H₂SO₄) would be directed by the powerful methoxy group to the ortho position, yielding 4-bromo-5-nitro-2-methylanisole.

  • Reduction: The nitro group is then reduced to an amine (e.g., using SnCl₂ in HCl, or catalytic hydrogenation).[11] This yields 5-bromo-2-methoxy-3-methylaniline.

  • Fluorination: The resulting aniline can be converted to the target fluorine-containing compound via the Balz-Schiemann reaction. This involves diazotization of the amine with sodium nitrite and a cold, aqueous acid (like HBF₄), followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom.

  • Purification: The final product would be purified using standard techniques such as column chromatography or distillation to achieve the desired purity for subsequent applications.

Disclaimer: This is a proposed synthetic route based on established chemical principles.[11][12][13] Researchers should always first consult peer-reviewed literature and conduct appropriate safety assessments before attempting any new synthesis.

Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are indispensable in modern chemistry.[1][14] this compound is a prime example of a building block designed for use in complex molecular synthesis.

  • Pharmaceutical Synthesis: The primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The bromine atom serves as a key functional group for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck).[1] This allows for the efficient incorporation of the fluoro-methoxy-methylphenyl moiety into a larger, more complex drug candidate. The fluorine atom itself is a bioisostere of a hydrogen atom but has profoundly different electronic properties, often used to block metabolic oxidation, increase binding affinity, or modulate the pKa of nearby functional groups.[2][15]

  • Agrochemicals: Similar to pharmaceuticals, this compound can be used to build novel pesticides and herbicides. The specific halogenation pattern can contribute to the efficacy and environmental persistence of the final agrochemical product.[1]

  • Materials Science: Substituted aromatic compounds are used in the synthesis of advanced materials like specialized polymers and liquid crystals. The polarity and rigidity imparted by the fluoro- and bromo-substituents can influence the bulk properties of these materials.

Commercial Availability and Supplier Analysis

This compound is available from various chemical suppliers that specialize in research chemicals and building blocks for organic synthesis. It is typically sold for research and development purposes only.

Table 3: Commercial Supplier Information

Supplier CAS Number Purity/Notes Availability
Matrix Scientific 1351668-20-6 Research grade Inquire for stock/pricing[7]
BLDpharm 1351668-20-6 NMR, HPLC, LC-MS, UPLC data available Online ordering[6]
CymitQuimica 1351668-20-6 Sourced from Fluorochem Inquire for stock/pricing[16]

| Various Online Catalogs | 1351668-20-6 | Typically >95% purity | Varies[4] |

Procurement Best Practices: When sourcing this chemical, it is critical for researchers to:

  • Request a Certificate of Analysis (CoA): Always obtain a lot-specific CoA to verify the compound's identity and purity.[17] The CoA should include data from analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Verify Supplier Legitimacy: Purchase from reputable suppliers known for quality control and reliable documentation.

  • Confirm Stock and Lead Times: As a specialty chemical, lead times can vary. Confirm availability before planning critical experiments.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in synthetic organic chemistry. Its polysubstituted nature provides multiple avenues for chemical modification, making it a valuable building block for constructing complex molecules in drug discovery, agrochemical research, and materials science. Understanding its properties, synthetic accessibility, and proper handling is key to leveraging its full potential in the laboratory.

References

The Strategic Utility of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Within the toolkit of synthetic chemists, polysubstituted aromatic building blocks are indispensable for the construction of complex molecular architectures. This guide focuses on the applications and synthetic utility of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS No. 1351668-20-6), a versatile, yet under-documented, intermediate poised for significant applications in the synthesis of novel bioactive compounds.

This technical guide will provide an in-depth analysis of the synthesis, characterization, and, most importantly, the potential applications of this compound as a key building block in organic synthesis. We will explore its reactivity in pivotal cross-coupling reactions and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1351668-20-6[1][2]
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [3]
Appearance Likely a colorless to light yellow liquid or low-melting solidInferred from related compounds
Storage Sealed in dry, room temperature[3]
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with coupling patterns influenced by the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, with the carbon atoms attached to fluorine and bromine exhibiting characteristic chemical shifts and coupling constants (J-coupling).

  • Mass Spectrometry: The mass spectrum should display a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak (M+) and fragment ions providing confirmation of the molecular weight and structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H (aromatic and aliphatic), C-O (methoxy), C-F, and C-Br bonds, as well as the aromatic ring vibrations.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, typically involving the sequential introduction of the desired substituents onto a benzene ring precursor. A plausible synthetic pathway is outlined below.

Synthesis_of_this compound A 2-Fluoro-3-methylphenol B 2-Fluoro-1-methoxy-3-methylbenzene A->B Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) C This compound B->C Bromination (e.g., NBS, AcOH)

Caption: A potential synthetic route to this compound.

Step-by-Step Synthesis Protocol (Hypothetical)

  • Methylation of 2-Fluoro-3-methylphenol: To a solution of 2-fluoro-3-methylphenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Stir the mixture at room temperature, and then add dimethyl sulfate dropwise. Heat the reaction mixture to ensure complete methylation. After cooling, the product, 2-fluoro-1-methoxy-3-methylbenzene, can be isolated by extraction and purified by distillation or chromatography.

  • Bromination of 2-Fluoro-1-methoxy-3-methylbenzene: Dissolve the 2-fluoro-1-methoxy-3-methylbenzene in a suitable solvent like acetic acid or a chlorinated solvent. Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate and brine. The crude product, this compound, can then be purified by column chromatography or distillation under reduced pressure.

Applications in Cross-Coupling Reactions: A Gateway to Novel Scaffolds

The true value of this compound lies in its potential as a versatile substrate in palladium-catalyzed cross-coupling reactions. The presence of a bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, while the fluorine and methoxy groups can influence the electronic properties and subsequent reactivity of the molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5] this compound is an excellent candidate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Suzuki-Miyaura_Coupling cluster_0 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) A This compound C Biaryl Product A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of toluene and water or dioxane and water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.

This methodology opens the door to the synthesis of a vast array of compounds with potential applications as kinase inhibitors, antivirals, and other therapeutic agents where a biaryl core is a common structural motif.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a direct route to arylamines.[6] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine moiety is a key pharmacophore in many drug molecules.

Buchwald-Hartwig_Amination cluster_1 Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, Xantphos) Base (e.g., NaOt-Bu, K₃PO₄) A This compound C N-Aryl Amine Product A->C B Primary or Secondary Amine B->C

Caption: General scheme of the Buchwald-Hartwig amination with this compound.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • This compound (1.0 equiv.) and the desired amine (1.2 equiv.) are then added.

  • Anhydrous, degassed toluene is added as the solvent.

  • The reaction tube is sealed and heated to 80-110 °C with vigorous stirring.

  • The reaction progress is monitored by LC-MS or GC-MS.

  • Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The resulting N-aryl amine can be purified by column chromatography.

The ability to introduce a wide range of amines, including heterocycles, makes this reaction particularly valuable for library synthesis in drug discovery programs.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7] This reaction provides a direct route to substituted alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

Sonogashira_Coupling cluster_2 Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPA) A This compound C Arylalkyne Product A->C B Terminal Alkyne B->C

Caption: General scheme of the Sonogashira coupling with this compound.

Exemplary Protocol for Sonogashira Coupling:

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv.), and a copper(I) salt like CuI (0.04 equiv.).

  • The flask is evacuated and backfilled with an inert gas.

  • A degassed solvent, typically an amine base like triethylamine or a mixture of THF and an amine, is added.

  • The terminal alkyne (1.1 equiv.) is then added via syringe.

  • The reaction mixture is stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired arylalkyne.

Conclusion

This compound represents a strategically important, yet underutilized, building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling and modulating fluoro and methoxy groups, makes it an attractive starting material for the construction of novel pharmaceutical and agrochemical candidates. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively harness the synthetic potential of this versatile intermediate. As the demand for sophisticated and highly functionalized molecules continues to grow, the exploration of such building blocks will be crucial in driving innovation in chemical synthesis and drug discovery.

References

Methodological & Application

The Synthetic Versatility of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic scaffolds remains a cornerstone of innovation, particularly in the realms of pharmaceutical discovery and materials science. The polysubstituted aromatic compound, 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS No. 1351668-20-6), represents a quintessential building block, offering a synthetically tractable handle for the introduction of molecular complexity.[1][2] Its unique arrangement of substituents—a reactive bromine atom, an electron-withdrawing fluorine, an electron-donating methoxy group, and a sterically influencing methyl group—imparts a nuanced reactivity profile ripe for exploitation in a variety of cross-coupling transformations.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound as a versatile precursor in organic synthesis. While specific literature detailing the reaction protocols for this exact molecule is emerging, its structural motifs are analogous to a well-studied class of reagents.[3] Therefore, this document presents detailed, field-proven protocols for key synthetic transformations—namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—based on established methodologies for structurally related aryl bromides.[4][5] These protocols are intended to serve as robust starting points for the development of bespoke synthetic routes.

Physicochemical Properties at a Glance

A foundational understanding of a building block's physical and chemical characteristics is paramount for its effective utilization. The pertinent properties of this compound are summarized below.

PropertyValue
CAS Number 1351668-20-6[1]
Molecular Formula C₈H₈BrFO[2]
Molecular Weight 219.05 g/mol [6]
Appearance Not specified, likely a solid or liquid
Solubility Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene)

Strategic Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound serves as the primary reactive site for palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such transformations is I > Br > Cl > F.[5] This predictable reactivity allows for the selective functionalization of the C-Br bond while the C-F bond remains intact, a feature of significant synthetic utility for subsequent molecular elaborations.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds with high efficiency and broad functional group tolerance.[7] This reaction is instrumental in the construction of biaryl and heteroaryl motifs, which are prevalent in pharmacologically active compounds.[4]

The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with an organoboron species (typically a boronic acid or ester) in the presence of a base. The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[4]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., -OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

General catalytic cycle for the Suzuki-Miyaura coupling reaction.

This protocol is a representative procedure adapted from established methods for structurally similar aryl bromides and should be optimized for this compound.[4][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, see table below) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if required).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed organic solvent and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)DME/H₂O (4:1)90
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)Cs₂CO₃ (3.0)1,4-Dioxane110
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, providing access to a wide range of aryl and heteroaryl amines.[9] These structural motifs are ubiquitous in biologically active compounds and pharmaceutical agents.[5]

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[9]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk flask with: - Aryl Bromide - Base - Pd Catalyst/Ligand B Evacuate & Backfill with Argon/Nitrogen (3x) A->B C Add Degassed Solvent B->C D Add Amine C->D E Heat to appropriate temperature (e.g., 80-120 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Quench F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Purify (e.g., Column Chromatography) I->J

A typical experimental workflow for a Buchwald-Hartwig amination reaction.

This protocol is a general procedure and should be optimized for specific substrates.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (or Pd source and ligand), base, and a magnetic stir bar to a dry Schlenk flask.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions:

Catalyst/Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd₂(dba)₃ (2) / XPhos (4)NaOt-Bu (1.4)Toluene100
G3-SPhos (2)K₃PO₄ (2.0)1,4-Dioxane110
Pd(OAc)₂ (2) / RuPhos (4)LHMDS (1.5)Toluene90

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Handle catalyst under an inert atmosphere.
Low reaction temperatureScreen a range of temperatures (e.g., 80-120 °C).
Inappropriate baseThe choice of base is critical and substrate-dependent. Screen different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).
Side Product Formation HydrodehalogenationUse a more active catalyst system to favor cross-coupling over reduction. Lower the reaction temperature.
Homocoupling of boronic acidEnsure an inert atmosphere to prevent oxidative homocoupling.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its well-defined reactivity, centered on the C-Br bond, allows for its strategic incorporation into a variety of molecular scaffolds using powerful and reliable palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented herein provide a solid foundation for researchers to unlock the full synthetic potential of this promising reagent in their pursuit of novel pharmaceuticals and advanced materials.

References

Application Note: A Robust Protocol for the Sonogashira Coupling of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed and reliable protocol for the Sonogashira coupling of 5-bromo-2-fluoro-1-methoxy-3-methylbenzene. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and a thorough troubleshooting guide to ensure successful execution with this sterically hindered and electronically complex aryl halide.

Introduction: The Significance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira in 1975, has become an indispensable tool for the synthesis of aryl alkynes. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting products are pivotal building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials such as organic electronics and polymers.

The substrate in focus, this compound, presents a unique challenge due to the electronic effects of its substituents and potential steric hindrance around the reaction center. This protocol is optimized to address these challenges, ensuring high yields and purity.

The Mechanism of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Sonogashira coupling. The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.

  • Palladium Catalytic Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.

    • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex, forming a new Pd(II) intermediate and regenerating the copper(I) halide.

    • Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to yield the desired aryl alkyne product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

  • Copper Catalytic Cycle:

    • Coordination: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: A base, typically an amine, deprotonates the alkyne, forming a copper(I) acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.

Below is a diagram illustrating the interconnected catalytic cycles of the Sonogashira coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition PdII_ArAlkyne Ar-Pd(II)L2-C≡CR PdII_ArX->PdII_ArAlkyne Transmetalation PdII_ArAlkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡CR PdII_ArAlkyne->ArAlkyne CuX CuX PdII_ArAlkyne->CuX Regenerates Cu(I) ArX Ar-X ArX->PdII_ArX CuAlkyne Cu-C≡CR CuX->CuAlkyne Deprotonation BaseH Base-H+ CuX->BaseH CuAlkyne->PdII_ArX Enters Pd Cycle Alkyne R-C≡CH Alkyne->CuX Base Base Base->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol

This protocol details the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound219.051.0219 mgLimiting reagent
Phenylacetylene102.141.2122.6 mg (134 µL)1.2 equivalents
Pd(PPh₃)₄ (Tetrakis)1155.560.0223.1 mg2 mol% Palladium catalyst
Copper(I) Iodide (CuI)190.450.047.6 mg4 mol% Copper co-catalyst
Triethylamine (TEA)101.193.0303.6 mg (418 µL)Base and solvent
Toluene92.14-5 mLAnhydrous solvent
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (219 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment. This is critical to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne (Glaser coupling).

  • Addition of Solvents and Reagents:

    • Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Monitoring:

    • Heat the reaction mixture to 70 °C in a preheated oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate. The reaction is generally complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the triethylamine hydrobromide salt.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Insufficiently degassed solvents.Low reaction temperature.Use a fresh batch of catalyst.Ensure proper degassing of solvents.Increase the reaction temperature in 10 °C increments.
Alkyne Homocoupling Presence of oxygen.Excessive amount of copper catalyst.Rigorously exclude oxygen from the reaction.Reduce the amount of copper(I) iodide.
Decomposition of Catalyst High reaction temperature.Presence of impurities in the starting materials.Do not exceed the recommended reaction temperature.Ensure the purity of all reagents and solvents.
Formation of Byproducts Side reactions due to prolonged reaction time.Incorrect stoichiometry.Monitor the reaction closely and stop it once the starting material is consumed.Double-check the stoichiometry of all reagents.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

    • Copper(I) Iodide: Can cause irritation. Avoid inhalation and contact with skin.

    • Triethylamine: Is corrosive and has a strong, unpleasant odor. Handle in a fume hood.

    • Toluene: Is a flammable and volatile solvent. Avoid sources of ignition.

The Strategic Utility of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern—featuring a reactive bromine atom, a modulating fluorine atom, a methoxy group, and a methyl group on a benzene ring—offers a powerful handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of pharmaceutical intermediates, particularly within the realm of kinase inhibitors.

The presence of both bromine and fluorine atoms on the aromatic ring imparts distinct electronic properties that are advantageous in organic synthesis. The bromine atom serves as a key functional group for participation in a wide array of cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom, a common bioisostere in drug design, can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule. This combination of features makes this compound an attractive starting point for the synthesis of novel therapeutic agents.

Core Applications in Pharmaceutical Synthesis: A Focus on Cross-Coupling Reactions

The primary application of this compound in pharmaceutical intermediate synthesis lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that lead to the formation of new bonds. Two of the most significant of these reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. In the context of this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 5-position of the benzene ring. This is a critical step in the synthesis of many biaryl and heteroaryl compounds that form the core structures of numerous kinase inhibitors.[1]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation R-B(OR)2 ArPd(II)(R)L2 ArPd(II)(R)L2 Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] This reaction is of immense importance in medicinal chemistry as the aniline and related N-aryl motifs are present in a vast number of biologically active compounds, including a large proportion of kinase inhibitors.[3] The use of this compound in this reaction allows for the introduction of a wide range of primary and secondary amines, leading to the formation of diverse substituted anilines that can be further elaborated into complex drug molecules.

The general workflow for a Buchwald-Hartwig amination is outlined below:

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants This compound Amine Pd Catalyst & Ligand Base Solvent Start->Reactants Reaction_Setup Reaction Setup under Inert Atmosphere Reactants->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: N-Aryl Amine Purification->Product

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics. The structural motifs derived from this compound are found in several classes of kinase inhibitors. The substituted aniline core, accessible through Buchwald-Hartwig amination, can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. Subsequent Suzuki-Miyaura coupling can be used to introduce further diversity and optimize binding interactions.

Reaction Type Key Reagents Typical Product Substructure Relevance to Kinase Inhibitors
Suzuki-Miyaura CouplingArylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl or heteroaryl-aryl structuresFormation of the core scaffold of many kinase inhibitors, allowing for the exploration of different aromatic substituents to optimize binding affinity and selectivity.
Buchwald-Hartwig AminationPrimary or secondary amines, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)Substituted anilinesIntroduction of the key N-aryl amine moiety that often interacts with the hinge region of the kinase active site, a critical interaction for potent inhibition.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar substrates and are intended to serve as a starting point for the application of this compound in pharmaceutical intermediate synthesis. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize an N-aryl amine from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq) and Xantphos (0.02-0.04 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in providing versatile building blocks for pharmaceutical synthesis. Its unique combination of functional groups allows for the efficient and modular construction of complex molecular scaffolds, particularly those found in the ever-important class of kinase inhibitors. The robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide reliable and high-yielding pathways to key pharmaceutical intermediates. As the demand for novel and more effective therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play an increasingly critical role in the future of drug discovery.

References

Application Notes and Protocols: The Strategic Role of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for high-efficacy, environmentally benign crop protection agents has intensified the focus on novel molecular scaffolds in agrochemical research. Among these, fluorinated aromatic compounds have emerged as pivotal building blocks due to their ability to enhance metabolic stability, binding affinity, and bioavailability of active ingredients.[1] This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (henceforth referred to as BFMMB ) in the synthesis of next-generation agrochemicals. We will delve into the unique reactivity of this intermediate and provide detailed, field-proven protocols for its utilization in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of complex agrochemical molecules.

Introduction: The Significance of Fluorinated Building Blocks in Agrochemicals

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. In the context of agrochemicals, this often translates to increased efficacy, enhanced stability, and improved resistance management.[1] The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, affecting its transport and interaction with biological targets. Furthermore, the strong carbon-fluorine bond can block sites of metabolic degradation, prolonging the active life of the compound in the target pest or plant.

BFMMB is a prime example of a highly functionalized and versatile building block. Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for metabolic stability and electronic modulation, a methoxy group, and a methyl group—offers multiple avenues for synthetic elaboration. This makes it a valuable precursor for a diverse range of agrochemicals, including fungicides, herbicides, and insecticides.[2][3]

Physicochemical Properties and Reactivity Profile of BFMMB

The synthetic utility of BFMMB is a direct consequence of its distinct structural features. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The electron-withdrawing nature of the fluorine atom influences the reactivity of the aromatic ring, while the methoxy and methyl groups provide steric and electronic differentiation, guiding the regioselectivity of synthetic transformations.

PropertyValue
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
CAS Number 1351668-20-6
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as THF, dioxane, toluene, and DMF.

Core Synthetic Applications and Protocols

BFMMB is a key intermediate in the synthesis of a variety of agrochemicals. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for the most common and impactful transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures that are prevalent in many agrochemicals.[4][5][6][7]

Protocol 1: Synthesis of a Biaryl Precursor

This protocol outlines the coupling of BFMMB with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Coupling BFMMB This compound (BFMMB) Product 5-Aryl-2-fluoro-1-methoxy-3-methylbenzene BFMMB->Product Suzuki-Miyaura Coupling ArylboronicAcid Ar-B(OH)₂ ArylboronicAcid->Product Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Catalyst->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product Sonogashira_Coupling BFMMB This compound (BFMMB) Product 5-(Alkynyl)-2-fluoro-1-methoxy-3-methylbenzene BFMMB->Product Sonogashira Coupling TerminalAlkyne R-C≡CH TerminalAlkyne->Product Catalyst Pd(PPh₃)₂Cl₂ CuI Base (e.g., Et₃N) Catalyst->Product Solvent Solvent (e.g., THF) Solvent->Product Buchwald_Hartwig_Amination BFMMB This compound (BFMMB) Product 5-(R¹R²N)-2-fluoro-1-methoxy-3-methylbenzene BFMMB->Product Buchwald-Hartwig Amination Amine R¹R²NH Amine->Product Catalyst Pd₂(dba)₃ Ligand (e.g., XPhos) Base (e.g., NaOtBu) Catalyst->Product Solvent Solvent (e.g., Toluene) Solvent->Product Fenpicoxamid_Precursor_Synthesis BFMMB This compound Intermediate1 Alkynyl Intermediate BFMMB->Intermediate1 1 Step1 Sonogashira Coupling (with TMS-acetylene) Intermediate2 Picoline Intermediate Intermediate1->Intermediate2 2 Step2 Cyclization (e.g., with hydroxylamine) Product Picolinic Acid Precursor Intermediate2->Product 3 Step3 Oxidation

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the Buchwald-Hartwig amination of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a sterically hindered and electron-rich aryl bromide. The protocol herein is designed to be a robust starting point, with explanations of the rationale behind the choice of reagents and conditions to ensure scientific integrity and successful execution.

The substrate, this compound, presents a unique challenge due to the presence of multiple substituents on the aromatic ring. The electron-donating methoxy and methyl groups increase the electron density of the aryl bromide, which can affect the rate of oxidative addition, a key step in the catalytic cycle. Furthermore, the ortho-fluoro and ortho-methyl groups introduce significant steric hindrance around the bromine atom, which can impede the approach of the bulky palladium catalyst. Careful selection of the catalyst system, particularly the phosphine ligand, is therefore critical to overcome these challenges and achieve high reaction efficiency.[7][8]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[2][9][10] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[11][12]

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[13][14][15]

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[2][9]

The choice of each component—palladium precatalyst, ligand, base, and solvent—plays a crucial role in the efficiency and selectivity of the reaction.[16][17]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(L)-Br Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination [Ar-Pd(II)(L)(R2NH)]+Br- Oxidative_Addition->Amine_Coordination R2NH Deprotonation Ar-Pd(II)(L)-NR2 Amine_Coordination->Deprotonation Base Deprotonation->Pd(0)L Reductive Elimination (Product Ar-NR2 formed) Product Product: 5-(Dialkyl/Aryl)amino-2-fluoro-1-methoxy-3-methylbenzene Deprotonation->Product Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Precatalyst->Pd(0)L Reduction Reactants Reactants: This compound Amine (R2NH) Base Reactants->Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Amine (e.g., Morpholine)Anhydrous, ≥99%Commercially AvailablePurify by distillation if necessary.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially AvailableA common palladium precatalyst.[16]
XPhos≥98%Commercially AvailableA bulky, electron-rich phosphine ligand suitable for hindered substrates.[18]
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableA strong, non-nucleophilic base.[16]
TolueneAnhydrous, ≥99.8%Commercially AvailableUse a dry, degassed solvent.[12]
Schlenk tube or reaction vial with screw cap--Must be oven-dried before use.
Magnetic stir bar---
Inert gas supply (Argon or Nitrogen)High purity-For maintaining an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

    • Seal the vessel with a rubber septum or a screw cap with a PTFE liner.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of inert gas, add this compound (1.0 equivalent) and the amine (1.2 equivalents).

    • Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation.

    • Heat the mixture to 100 °C using a preheated oil bath or heating mantle.

    • Maintain the reaction at this temperature with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired arylamine.[19]

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup - Add Pd(OAc)2, XPhos, NaOtBu to oven-dried vessel - Establish inert atmosphere Addition 2. Reagent Addition - Add aryl bromide and amine - Add anhydrous, degassed toluene Setup->Addition Reaction 3. Reaction - Stir at room temperature (10 min) - Heat to 100 °C with stirring Addition->Reaction Monitoring 4. Monitoring - TLC or LC-MS analysis Reaction->Monitoring Workup 5. Work-up - Cool and quench with water - Extraction and drying Monitoring->Workup Reaction Complete Purification 6. Purification - Flash column chromatography Workup->Purification Product Final Product Purification->Product

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices

  • Palladium Precatalyst: Palladium(II) acetate is a common and relatively inexpensive Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[20] Alternatively, well-defined Pd(0) precatalysts such as Pd₂(dba)₃ or commercially available Buchwald precatalysts (e.g., XPhos Pd G3) can be used for more reliable initiation.[21]

  • Ligand Selection: The choice of the phosphine ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates.[1][20] For the sterically hindered and electron-rich this compound, a bulky and electron-rich biarylphosphine ligand like XPhos is recommended.[18] Such ligands promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle, and facilitate both the oxidative addition and reductive elimination steps.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13][14][15] Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this purpose.[16] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used if the substrates are base-sensitive, but this often requires higher reaction temperatures or longer reaction times.[14]

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used for the Buchwald-Hartwig amination.[12] These solvents have good solubility for the reactants and catalyst system and are stable at the required reaction temperatures. It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst and phosphine ligand.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-activated palladium catalyst.
Poor choice of ligandScreen other bulky biarylphosphine ligands such as RuPhos, BrettPhos, or SPhos.[12]
Insufficiently strong baseIf using a weaker base, consider switching to NaOtBu or another strong alkoxide base.
Side product formation (e.g., hydrodehalogenation) Beta-hydride eliminationUse a bulkier phosphine ligand to sterically disfavor this pathway.[1]
Reaction with solventEnsure the solvent is inert under the reaction conditions.
Decomposition of starting materials or product Reaction temperature too highLower the reaction temperature and monitor the reaction for a longer period.
Base sensitivityUse a weaker base such as Cs₂CO₃ or K₃PO₄.[14]

Safety Precautions

  • Palladium Compounds: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere.

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive solid. Handle with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.

  • Solvents: Toluene is a flammable and toxic solvent. Work in a well-ventilated area and away from ignition sources.

  • Inert Gas: Handle compressed gas cylinders with care and according to safety regulations.

References

The Strategic Utility of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic pathways and versatile applications of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a highly functionalized aromatic building block. Possessing a unique substitution pattern, this compound serves as a pivotal intermediate in the development of novel organic materials with tailored electronic and photophysical properties. Herein, we provide detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent utilization in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methodologies offer researchers and drug development professionals a robust framework for the construction of complex molecular architectures, paving the way for next-generation organic electronics, advanced polymers, and novel pharmaceutical scaffolds.

Introduction: A Building Block of Strategic Importance

This compound (CAS No. 1351668-20-6) is an aromatic compound featuring a synthetically versatile bromine atom, a fluorine atom that imparts unique electronic properties, a methoxy group, and a methyl group. This distinct arrangement of substituents makes it a valuable precursor in organic synthesis. The presence of both bromine and fluorine atoms on the benzene ring provides orthogonal reactivity and allows for selective functionalization, a desirable trait in the multi-step synthesis of complex target molecules.

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and enhance the metabolic stability and bioavailability of resulting pharmaceutical compounds.[1][2] The bromine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4][5] Consequently, this molecule is an ideal starting point for the synthesis of advanced materials such as organic light-emitting diodes (OLEDs), specialized polymers, and as a scaffold in medicinal chemistry.[6]

This guide provides a plausible synthetic route to this compound and detailed protocols for its application in key cross-coupling reactions, empowering researchers to leverage its full potential in their synthetic endeavors.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis initiates with the commercially available 2-fluoro-1-methoxy-3-methylbenzene. The methoxy and methyl groups are ortho, para-directing, while the fluoro group is also ortho, para-directing but deactivating. The directing effects of the methoxy and methyl groups are expected to dominate, guiding the electrophilic bromine to the position para to the methoxy group and ortho to the methyl group.

G A 2-Fluoro-1-methoxy-3-methylbenzene B This compound A->B N-Bromosuccinimide (NBS) CH3CN, rt

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Bromination of 2-Fluoro-1-methoxy-3-methylbenzene

Disclaimer: This is a proposed protocol and should be performed with all necessary safety precautions by trained personnel.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
2-Fluoro-1-methoxy-3-methylbenzene1978-37-6140.161.40 g10.0
N-Bromosuccinimide (NBS)128-08-5177.981.87 g10.5
Acetonitrile (CH3CN)75-05-841.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-1-methoxy-3-methylbenzene (1.40 g, 10.0 mmol).

  • Dissolve the starting material in 50 mL of acetonitrile.

  • In a separate container, weigh out N-Bromosuccinimide (1.87 g, 10.5 mmol).

  • Slowly add the NBS to the stirred solution at room temperature over a period of 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7][8][9][10] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and organic electronic materials.

G cluster_0 Suzuki-Miyaura Coupling A This compound C Biaryl Product A->C B Arylboronic Acid B->C catalyst Pd(PPh3)4 K2CO3, Toluene/H2O catalyst->C G cluster_1 Buchwald-Hartwig Amination A This compound C Aryl Amine Product A->C B Amine (R2NH) B->C catalyst Pd2(dba)3, Xantphos NaOtBu, Toluene catalyst->C G cluster_2 Sonogashira Coupling A This compound C Aryl Alkyne Product A->C B Terminal Alkyne B->C catalyst Pd(PPh3)2Cl2, CuI Et3N, THF catalyst->C

References

Application Note: A Step-by-Step Guide to the Regioselective Lithiation of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The targeted functionalization of substituted aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Organolithium intermediates are exceptionally powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1] This guide provides a detailed protocol for the lithiation of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a versatile building block containing multiple functional groups.

The primary challenge and point of interest in this substrate is the competition between two potential lithiation pathways: lithium-halogen exchange at the bromine-substituted carbon and directed ortho-metalation (DoM) at a position adjacent to the fluoro or methoxy directing groups.[2] For this substrate, reaction with n-butyllithium (n-BuLi) overwhelmingly favors the kinetically faster lithium-halogen exchange pathway, providing a regioselective route to the 2-fluoro-5-lithio-1-methoxy-3-methylbenzene intermediate.[3] This protocol will detail the precise conditions required to achieve this selective transformation, with an emphasis on safety, reproducibility, and mechanistic understanding.

Mechanistic Rationale: Lithium-Halogen Exchange

The reaction proceeds via a lithium-halogen exchange mechanism. This process is significantly faster than the deprotonation of an aromatic C-H bond, even one activated by a directing group.[3][4]

  • Coordination: The n-butyllithium reagent, which exists as an aggregate in solution, coordinates to the bromine atom of the substrate.[3][5]

  • Exchange: A four-centered transition state is proposed, leading to the exchange of the bromine atom for a lithium atom. This step is rapid and typically performed at very low temperatures (-78 °C) to prevent side reactions.[6]

  • Intermediate Formation: The reaction yields the desired aryllithium species, 2-fluoro-5-lithio-1-methoxy-3-methylbenzene, and butyl bromide as a byproduct. This highly reactive intermediate can then be trapped with a suitable electrophile.

The fluoro and methoxy groups play a crucial role in activating the ring and stabilizing the resulting organolithium species, but they do not typically override the kinetic preference for Br-Li exchange under these conditions.[7]

Critical Safety Considerations

Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[8][9] They are also corrosive. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and a face shield.[9] It is recommended to wear nitrile gloves underneath neoprene or Nomex gloves for adequate protection.[9]

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line techniques or in a glovebox.[8][10] All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.

  • Emergency Preparedness: Never work alone.[11] Ensure a Class B dry powder or sand-based fire extinguisher is immediately accessible.[8] Do NOT use water or carbon dioxide extinguishers on an organolithium fire.[8] Have a large beaker of dry ice nearby to quench the reaction or any unused reagent in an emergency.[10][12]

  • Quenching: Unused reagents or reaction residues must be quenched safely. This involves slow, controlled addition to a stirring solvent like isopropanol or toluene, often at low temperatures.[13]

Experimental Protocol

Materials and Equipment
Reagents Equipment
This compoundSchlenk flasks and other oven-dried glassware
n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M)Schlenk line with Nitrogen or Argon supply
Anhydrous Tetrahydrofuran (THF)Magnetic stirrer and stir bars
Electrophile (e.g., dry CO₂, anhydrous DMF)Syringes and needles (Luer-lock recommended)
Saturated aqueous NH₄Cl solutionCannula for liquid transfer
Diethyl ether or Ethyl acetateDry ice/acetone bath
Anhydrous MgSO₄ or Na₂SO₄Rotary evaporator

Workflow Diagram

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation setup 1. Apparatus Setup (Oven-dried Schlenk flask under N₂/Ar) reagents 2. Reagent Preparation (Dissolve substrate in anhydrous THF) setup->reagents cool 3. Cooling (Immerse flask in dry ice/acetone bath to -78 °C) add_buli 4. n-BuLi Addition (Add dropwise via syringe over 20-30 min) cool->add_buli stir 5. Lithiation (Stir at -78 °C for 30-60 min) add_buli->stir add_E 6. Electrophile Quench (Add electrophile solution dropwise) stir->add_E warm 7. Warm to RT (Allow to warm slowly overnight) add_E->warm quench 8. Aqueous Quench (Slowly add sat. aq. NH₄Cl) extract 9. Extraction (Extract with EtOAc or Et₂O) quench->extract dry 10. Drying (Dry organic layer over MgSO₄) extract->dry concentrate 11. Concentration (Remove solvent via rotary evaporation) dry->concentrate purify 12. Purification (Column chromatography if necessary) concentrate->purify

Caption: Experimental workflow for the lithiation and quenching of this compound.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Preparation: To the cooled flask, add this compound (1.0 eq). Using a cannula or a dry syringe, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2-0.5 M.

  • Cooling: Place the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C with stirring. Maintain this temperature for 10-15 minutes to ensure thermal equilibrium.[3]

  • n-BuLi Addition: Slowly add n-butyllithium (typically 1.05-1.1 equivalents) dropwise via a syringe over 20-30 minutes.[14] The concentration of commercial n-BuLi should be determined by titration prior to use.[12][15] A slight color change (often to a yellow or orange hue) may be observed. Maintain a temperature below -70 °C throughout the addition to minimize side reactions.

  • Lithiation: Once the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete formation of the aryllithium intermediate.

  • Quenching with Electrophile: Prepare a solution of the desired electrophile (e.g., N,N-dimethylformamide (DMF) for an aldehyde, or bubble CO₂ gas for a carboxylic acid) in anhydrous THF in a separate dry flask. Add the electrophile solution dropwise to the stirring aryllithium solution at -78 °C. The addition is often exothermic, so maintain careful temperature control.

  • Warming: After the electrophile has been added, allow the reaction to stir at -78 °C for another hour, then remove the cooling bath and allow the mixture to warm slowly to room temperature overnight.

  • Aqueous Workup: Cool the flask in an ice-water bath. Cautiously and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.[16] Gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the final compound.

Quantitative Data Summary
ParameterRecommended ValueRationale / Notes
Substrate Concentration0.2 - 0.5 M in THFBalances reaction rate and solubility while allowing for effective heat dissipation.
n-Butyllithium1.05 - 1.1 eqA slight excess ensures complete consumption of the starting material. Must be titrated.[12]
Reaction Temperature-78 °CCritical for selectivity and stability of the aryllithium. Prevents THF degradation.[3][5]
Lithiation Time30 - 60 minSufficient for complete lithium-halogen exchange at low temperature.
Electrophile1.1 - 1.5 eqAn excess ensures the aryllithium intermediate is fully trapped.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high.1. Titrate n-BuLi solution before use.[15] 2. Ensure all glassware is oven-dried and solvent is anhydrous. 3. Maintain strict temperature control at -78 °C.
Recovery of starting material Incomplete lithiation.Increase reaction time at -78 °C or use a fresh, accurately titrated n-BuLi solution.
Formation of butane Reaction with trace water or proton source.Rigorously exclude moisture from the reaction system.
Complex mixture of products Side reactions due to warming or impure reagents.Ensure the reaction is kept at -78 °C until the electrophile is added. Purify all starting materials.

References

Application Notes and Protocols for 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene is a bespoke building block, engineered to leverage these advantages. Its substituted benzene ring, adorned with a bromine atom ripe for cross-coupling, a fluorine atom to modulate electronic properties and metabolic fate, a methoxy group to influence conformation and solubility, and a methyl group for steric definition, presents a versatile platform for the synthesis of novel therapeutics.

While direct, published applications of this compound in the synthesis of named pharmaceutical agents are not extensively documented, its structural motifs are present in a variety of advanced drug candidates and approved medicines. The utility of this compound can be confidently inferred from the well-established reactivity of its close chemical cousins in the synthesis of high-value therapeutics, particularly in the domain of kinase inhibitors.[2][3] This guide provides detailed application notes and robust protocols for the effective use of this compound in medicinal chemistry research, drawing upon established methodologies for structurally analogous intermediates.

Physicochemical Properties

A comprehensive understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 1351668-20-6
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Off-white to light yellow solid or liquid
Boiling Point Approx. 230-240 °C (Predicted)
Melting Point Not widely reported; may be a low-melting solid
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)

Application Note I: A Versatile Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[4] Many of these inhibitors feature highly substituted aromatic cores that engage with the ATP-binding site of the target kinase. The substitution pattern of this compound makes it an ideal starting material for the synthesis of kinase inhibitors. The fluorine and methoxy groups can modulate the pKa of adjacent functionalities and form key hydrogen bonds or hydrophobic interactions within the kinase hinge region. The bromine atom serves as a synthetic handle for the introduction of various moieties via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

A plausible application of this building block is in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors. TRK inhibitors are an emerging class of therapeutics for cancers harboring NTRK gene fusions.[5] The synthesis of many TRK inhibitors involves the construction of a substituted aryl core, often via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds.[6] In the context of this compound, this reaction can be used to couple the aromatic ring with a variety of boronic acids or esters, introducing new aryl, heteroaryl, or alkyl groups. This is a foundational step in building the core structures of many kinase inhibitors.

Experimental Protocol: Synthesis of a Biaryl Scaffold

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings with aryl bromides.

  • Base: K₂CO₃ is a mild and effective base for this transformation, and its aqueous solution facilitates the transmetalation step.

  • Solvent System: The dioxane/water mixture provides a homogenous solution for the organic and inorganic reagents and promotes the reaction. Degassing is crucial to prevent the oxidation of the Pd(0) catalyst.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic acid K2CO3 B Inert Atmosphere: Evacuate & backfill with Ar/N2 A->B C Add Catalyst: Pd(PPh3)4 B->C D Add Solvent: Degassed Dioxane/H2O C->D E Heat to 90°C Stir for 12-16h D->E F Monitor Progress: TLC or LC-MS E->F G Cool & Dilute: Ethyl Acetate F->G H Aqueous Wash: Water & Brine G->H I Dry & Concentrate H->I J Purify: Column Chromatography I->J

Figure 1: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction. (Within 100 characters)

Application Note II: Accessing Key Anilines via Buchwald-Hartwig Amination

The aniline moiety is a privileged scaffold in medicinal chemistry, serving as a key component in numerous drugs. The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of anilines from aryl halides.[7] this compound can be readily converted to a variety of substituted anilines using this methodology. These anilines can then be further elaborated to construct complex drug molecules. For instance, the synthesis of many kinase inhibitors involves the coupling of a substituted aniline with a heterocyclic core.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.

  • In a separate flame-dried Schlenk tube, add this compound and NaOt-Bu.

  • Evacuate and backfill this tube with argon or nitrogen three times.

  • Add the amine to this second tube, followed by the pre-mixed catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired aniline derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, even with sterically hindered substrates.

  • Base: NaOt-Bu is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.

  • Solvent: Toluene is a standard solvent for this reaction, and its anhydrous and degassed state is critical for catalyst stability and activity.

Buchwald_Hartwig_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction_setup Reaction Setup cluster_reaction_purification Reaction & Purification A Combine Pd2(dba)3 & XPhos in Schlenk tube B Inert Atmosphere A->B C Add Degassed Toluene B->C G Add Catalyst Solution C->G D Combine Aryl Bromide & NaOt-Bu in separate Schlenk tube E Inert Atmosphere D->E F Add Amine E->F F->G H Heat to 100°C Stir for 8-12h G->H I Work-up & Extraction H->I J Purification: Column Chromatography I->J

Figure 2: General workflow for the Buchwald-Hartwig amination. (Within 100 characters)

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry research. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. The protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer robust and reliable methods for the functionalization of this promising intermediate, paving the way for the discovery of novel bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Reactions Involving 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, leveraging both fundamental chemical principles and practical, field-proven insights to help you improve reaction yields and overcome common challenges.

Understanding the Substrate: Electronic and Steric Profile

This compound is a highly substituted aromatic ring, and understanding the interplay of its functional groups is critical for predicting its reactivity and troubleshooting reactions.

  • Fluorine (-F) : Strongly electron-withdrawing via the inductive effect, which can activate the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic aromatic substitution (EAS).[1][2] Its position ortho to the methoxy group and meta to the bromine influences the acidity of adjacent protons.

  • Methoxy (-OCH₃) : An electron-donating group through resonance and electron-withdrawing through induction. It is a strong ortho, para-director in EAS.[3]

  • Methyl (-CH₃) : A weakly electron-donating and activating group, also an ortho, para-director.

  • Bromine (-Br) : An electron-withdrawing group via induction but an ortho, para-director due to resonance. It serves as a versatile handle for cross-coupling, metal-halogen exchange, and Grignard formation.[4]

The combination of these groups creates a unique electronic environment. The fluorine atom significantly polarizes the C-F bond, making the carbon it's attached to more electropositive.[1] This can influence the regioselectivity of metallation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter in your experiments.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling is one of the most common applications for aryl bromides.[5][6][7] However, low yields are a frequent issue.[8]

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be traced to a few key factors: catalyst selection, base efficiency, and side reactions. The electronic and steric nature of the substrate requires careful optimization.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal.[9] The steric hindrance and electronic properties of your substrate often necessitate more robust catalyst systems.

    • Expert Insight: For sterically demanding couplings, bulky, electron-rich phosphine ligands are often more effective.[10] These ligands promote the formation of highly active, monoligated Pd(0) species that can more readily undergo oxidative addition with your hindered aryl bromide.

    • Recommended Action: Switch to a more advanced catalyst system. Buchwald ligands such as SPhos or XPhos, often used with a palladium precursor like Pd₂(dba)₃ or as pre-formed precatalysts, are excellent choices for challenging substrates.[10]

  • Base Selection and Solubility: The choice of base is critical and can vary significantly depending on the substrates.[8]

    • Common Issue: Poor solubility of inorganic bases like K₂CO₃ or K₃PO₄ in the reaction solvent can lead to slow and incomplete reactions.

    • Recommended Action:

      • Consider using a stronger, more soluble base like Cs₂CO₃, which has been shown to be effective in microwave-promoted Suzuki couplings.[11]

      • Alternatively, using a mixed solvent system, such as THF/water or dioxane/water, can improve the solubility of the base and facilitate the reaction.[8] Ensure the water is thoroughly degassed to prevent catalyst deactivation.

  • Side Reactions - Homocoupling and Protodebromination:

    • Homocoupling: Your boronic acid partner can couple with itself (homocoupling), consuming the reagent and reducing the yield of your desired product. This is often a sign of non-optimal reaction conditions.

    • Protodebromination: The aryl bromide can be reduced to the corresponding arene, especially if there are sources of protons in the reaction mixture and the catalyst system is not efficient.

    • Recommended Action:

      • Ensure your reaction is rigorously degassed to remove oxygen, which can promote homocoupling.

      • Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for any homocoupling.

      • Re-evaluate your catalyst and base combination to favor the cross-coupling pathway.

Summary of Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ with SPhos or XPhos ligandBulky, electron-rich ligand enhances catalyst activity for hindered substrates.[10]
Base Cs₂CO₃ or K₃PO₄Stronger bases can accelerate the transmetalation step.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (2:1)Improves solubility of reagents, particularly the base.[8]
Temperature 80-110 °C (conventional heating) or 100-140 °C (microwave)Higher temperatures are often needed for challenging couplings.[8][11]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the catalyst and reagents.
Section 2: Grignard Reagent Formation

The formation of a Grignard reagent is a key step for introducing the 5-bromo-2-fluoro-1-methoxy-3-methylphenyl moiety as a nucleophile.

Q2: I'm having difficulty initiating the Grignard reaction with this compound. What can I do?

A2: Initiation failure is a common problem in Grignard synthesis, usually due to an insufficiently reactive magnesium surface or the presence of inhibitors.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium turnings are coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to start.

    • Standard Procedure:

      • Flame-dry all glassware under an inert atmosphere.

      • Add the magnesium turnings to the flask.

      • Add a small crystal of iodine. Gently heat the flask with a heat gun until the iodine sublimes, coating the magnesium with a purplish-brown layer.[12]

      • Allow the flask to cool before adding the solvent.

    • Alternative Activation:

      • Mechanical Activation: Vigorously stir the magnesium turnings in the dry flask for several minutes to break up the oxide layer.

      • Chemical Activation: Add a few drops of 1,2-dibromoethane to the magnesium suspension in your solvent (e.g., THF). The reaction between 1,2-dibromoethane and magnesium is highly exothermic and produces ethene gas, exposing a fresh magnesium surface.

  • Solvent Purity: The solvent must be rigorously anhydrous. Any trace of water will quench the Grignard reagent as it forms and inhibit the reaction.

    • Recommended Action: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or a commercially available anhydrous solvent from a sealed bottle.

  • Initiation Technique:

    • Add a small amount (5-10%) of your aryl bromide solution to the activated magnesium.

    • If the reaction doesn't start (indicated by gentle bubbling or a slight increase in temperature), you can try gentle heating with a heat gun or placing the flask in a sonicator bath.

    • Once the reaction has initiated, add the remaining aryl bromide solution slowly to maintain a controlled reflux.

dot

Grignard_Troubleshooting start Grignard Reaction Fails to Initiate check_mg Is Magnesium Activated? start->check_mg activate_mg Activate Mg: 1. Add Iodine Crystal 2. Gentle Heating 3. Use 1,2-Dibromoethane check_mg->activate_mg No check_solvent Is Solvent Anhydrous? check_mg->check_solvent Yes activate_mg->check_solvent dry_solvent Use Freshly Distilled or Anhydrous Grade Solvent check_solvent->dry_solvent No check_initiation Is Local Concentration of Aryl Bromide High Enough for Initiation? check_solvent->check_initiation Yes dry_solvent->check_initiation initiation_technique Add a Small Aliquot of Aryl Bromide. Apply Gentle Heat or Sonication. check_initiation->initiation_technique No success Reaction Initiated. Proceed with Slow Addition. check_initiation->success Yes initiation_technique->success

Caption: Troubleshooting flowchart for Grignard reaction initiation.

Section 3: Lithiation and Metal-Halogen Exchange

Directed ortho-metallation (DoM) and metal-halogen exchange are powerful methods for functionalizing the aromatic ring.

Q3: I am attempting a lithium-halogen exchange on this compound using n-BuLi, but I'm getting a mixture of products and low yield of the desired lithiated species. What's going wrong?

A3: The reaction of your substrate with an alkyllithium reagent like n-BuLi can proceed via two competing pathways: lithium-bromine exchange and deprotonation (ortho-lithiation). The regioselectivity is highly dependent on the reaction conditions and the directing ability of the substituents.

Analysis of Directing Groups:

  • Methoxy Group (-OCH₃): A well-known directed metallation group (DMG), which can direct lithiation to the ortho position (C2).[13]

  • Fluorine (-F): Also a powerful DMG, directing lithiation to the adjacent C2 and C3 positions.[14]

In your substrate, the C2 position is already substituted with fluorine. The methoxy and fluoro groups will strongly direct lithiation to the C2 position, which is not possible. The next most likely site for deprotonation would be influenced by the combined effects of the substituents.

Competing Pathways:

  • Lithium-Bromine Exchange: This is often a very fast reaction, especially at low temperatures, and will likely be the major pathway, forming 5-lithio-2-fluoro-1-methoxy-3-methylbenzene.

  • ortho-Lithiation: Deprotonation at a position ortho to a directing group. Given the substitution pattern, the most acidic proton is likely at the C4 position, influenced by the meta fluorine and para methoxy group.

Troubleshooting Steps to Favor Lithium-Bromine Exchange:

  • Temperature is Key: Lithium-bromine exchange is typically much faster than deprotonation at very low temperatures.

    • Recommended Action: Perform the reaction at -78 °C (dry ice/acetone bath). Add the n-BuLi solution slowly to the substrate solution at this temperature and stir for a short time (e.g., 15-30 minutes) before quenching with your electrophile. Avoid letting the reaction warm up, as this can promote side reactions.

  • Choice of Alkyllithium:

    • n-BuLi: Generally effective for lithium-halogen exchange.

    • t-BuLi: Often faster and more efficient for lithium-bromine exchange, especially with sterically hindered or electron-rich aryl bromides. Using two equivalents of t-BuLi can sometimes give cleaner reactions.

  • Solvent Effects:

    • THF: The standard solvent for these reactions.

    • Diethyl Ether or Hexanes: Using a less polar solvent can sometimes suppress competing deprotonation pathways.

dot

Lithiation_Pathways substrate This compound + n-BuLi path1 Lithium-Bromine Exchange (Major Pathway at -78°C) substrate->path1 path2 ortho-Lithiation (Deprotonation) (Competing Pathway) substrate->path2 product1 5-Lithio-2-fluoro-1-methoxy-3-methylbenzene path1->product1 product2 Mixture of Lithiated Isomers (e.g., at C4) path2->product2

Caption: Competing reaction pathways for the lithiation of the title compound.

By carefully controlling the temperature and reaction time, you can significantly favor the desired lithium-bromine exchange pathway and improve the yield of your target product.

References

Common side products in the synthesis of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the formation of potential side products. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and high-purity synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via an electrophilic aromatic substitution (EAS) reaction, specifically the bromination of 2-fluoro-1-methoxy-3-methylbenzene. The aromatic ring in the starting material is activated by the electron-donating methoxy and methyl groups, making it susceptible to bromination. However, the interplay of the directing effects of the methoxy (-OCH₃), fluoro (-F), and methyl (-CH₃) substituents presents a regioselectivity challenge, leading to the potential formation of several isomeric and over-brominated side products. Understanding and controlling these factors are critical for maximizing the yield of the desired product.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis, their probable causes, and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Low yield of the desired 5-bromo isomer 1. Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of brominating agent. 2. Formation of multiple isomers: The directing effects of the substituents are not being effectively controlled. 3. Product loss during workup or purification: Emulsion formation during extraction or inefficient separation of isomers.1. Optimize reaction conditions: Start with milder conditions (e.g., NBS in a non-polar solvent at room temperature) and gradually increase the temperature if the reaction is sluggish. Monitor the reaction closely using TLC or GC-MS to determine the optimal reaction time. 2. Solvent effects: The choice of solvent can influence regioselectivity. Consider using a non-polar solvent like dichloromethane or carbon tetrachloride to favor the desired isomer. 3. Purification strategy: Employ a high-resolution separation technique like flash column chromatography with a carefully selected eluent system. Recrystallization can also be effective for isolating the major isomer.
Presence of significant amounts of di-brominated products 1. Over-bromination: The highly activated aromatic ring is susceptible to a second bromination.[1] 2. Excess brominating agent: Using more than one equivalent of the brominating agent.1. Stoichiometry control: Use a precise 1:1 molar ratio of the substrate to the brominating agent (e.g., NBS).[2] 2. Slow addition: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture. 3. Lower reaction temperature: Conduct the reaction at a lower temperature to reduce the rate of the second bromination.
Formation of an unexpected phenolic byproduct (demethylation) Cleavage of the methoxy group: Harsh acidic conditions (e.g., using HBr as a solvent or catalyst) can lead to the cleavage of the aryl methyl ether.[3][4]1. Avoid strong Brønsted acids: Use a milder brominating agent like N-bromosuccinimide (NBS) which does not generate strong acids as byproducts.[5] 2. Use of a non-acidic solvent: Acetic acid can sometimes promote demethylation. Consider using solvents like dichloromethane or acetonitrile.
Difficult separation of isomeric side products Similar polarities of the isomers: The different bromo-isomers of 2-fluoro-1-methoxy-3-methylbenzene can have very similar physical properties, making them challenging to separate by standard chromatography.1. Optimize chromatography conditions: Use a long column with a shallow solvent gradient. Test various eluent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to maximize separation. 2. Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent may help to enrich the desired isomer. 3. Derivative formation: In challenging cases, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 2-fluoro-1-methoxy-3-methylbenzene and why?

The major product is expected to be this compound. This is due to the combined directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director. The methyl group (-CH₃) is a weakly activating, ortho-, para-director. The fluorine atom (-F) is a deactivating, ortho-, para-director. The positions ortho and para to the powerful methoxy group are the most activated. The position para to the methoxy group (C5) is the most sterically accessible and is also activated by the methyl group. Therefore, electrophilic attack by bromine is most likely to occur at the C5 position.

Q2: What are the most likely isomeric side products?

The most probable isomeric side products are the 4-bromo and 6-bromo isomers. The 4-position is ortho to the methoxy group and meta to the fluorine and methyl groups. The 6-position is ortho to both the methoxy and methyl groups, but this position is sterically hindered. The relative amounts of these isomers will depend on the specific reaction conditions.

Q3: Which brominating agent is recommended, Br₂ or NBS?

For this highly activated system, N-Bromosuccinimide (NBS) is generally the preferred brominating agent.[2][5] NBS provides a low, constant concentration of bromine, which helps to minimize over-bromination.[2] Using elemental bromine (Br₂) can lead to a higher incidence of di-brominated byproducts due to its higher reactivity.[1]

Q4: Can a Lewis acid catalyst be used in this reaction?

A Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is typically not necessary and may even be detrimental for the bromination of such an activated aromatic ring.[6][7] The use of a Lewis acid can significantly increase the reaction rate and lead to a higher proportion of over-brominated and undesired isomeric products.[8]

Q5: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC will show the consumption of the starting material and the appearance of new, less polar product spots. GC-MS is particularly useful for identifying the desired product and any side products based on their mass-to-charge ratios and fragmentation patterns.

Experimental Protocols

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of the desired 5-bromo isomer while minimizing side product formation.

Materials:

  • 2-fluoro-1-methoxy-3-methylbenzene

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-fluoro-1-methoxy-3-methylbenzene (1.0 eq.) in anhydrous DCM or ACN (10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq.) in the same anhydrous solvent.

  • Add the NBS solution dropwise to the stirred solution of the starting material over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Recrystallization

If the crude product is a solid and contains a high proportion of the desired 5-bromo isomer, recrystallization can be an effective purification method.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified this compound.

Visualizing Reaction Pathways and Workflows

Diagram 1: Regioselectivity in the Bromination of 2-fluoro-1-methoxy-3-methylbenzene

G cluster_start Starting Material cluster_reagent Brominating Agent cluster_products Potential Products start 2-fluoro-1-methoxy-3-methylbenzene reagent Br+ start->reagent Electrophilic Aromatic Substitution product_major 5-Bromo (Major Product) (Para to -OCH3) reagent->product_major Favored Pathway product_minor1 4-Bromo (Minor) (Ortho to -OCH3) reagent->product_minor1 Possible Pathway product_minor2 6-Bromo (Minor) (Ortho to -OCH3, sterically hindered) reagent->product_minor2 Less Favored Pathway product_di Di-bromo Products (Over-bromination) reagent->product_di Side Reaction

Caption: Regioselectivity of bromination.

Diagram 2: General Experimental Workflow

G A Reaction Setup (Substrate + Solvent) B Addition of Brominating Agent (e.g., NBS) A->B C Reaction Monitoring (TLC / GC-MS) B->C D Workup (Quenching, Extraction, Drying) C->D E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, GC-MS) E->F G Pure this compound F->G

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Overcoming Low Reactivity of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the low reactivity of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene in various palladium-catalyzed cross-coupling reactions.

Understanding the Challenge: The Substrate's Electronic and Steric Profile

This compound presents a unique set of challenges in cross-coupling chemistry. Its structure combines several features that collectively contribute to its low reactivity:

  • Electron-Donating Groups: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst, a critical step in the catalytic cycle.

  • Steric Hindrance: The substituents ortho to the bromine (methoxy and methyl groups) create significant steric bulk around the reaction center. This can impede the approach of the bulky palladium catalyst, further slowing down the oxidative addition step.

  • The Fluoro Substituent: While fluorine is electron-withdrawing, its impact is moderated by the stronger electron-donating groups on the ring.

Due to these inherent properties, achieving high yields and efficient conversions in cross-coupling reactions with this substrate requires careful optimization of reaction conditions.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material, even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings with this substrate is a common hurdle. The primary bottleneck is often the slow oxidative addition step due to the electron-rich and sterically hindered nature of the aryl bromide. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • Rationale: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate. More electron-rich and bulky phosphine ligands are required to promote the oxidative addition step.

  • Recommendations:

    • Switch to Buchwald-type ligands: These are specifically designed for sterically demanding and electron-rich aryl halides.[1] Consider ligands such as SPhos, XPhos, or RuPhos. These ligands are known to accelerate reductive elimination as well.

    • Utilize N-heterocyclic carbene (NHC) ligands: NHC-Pd complexes can exhibit high catalytic activity for sterically hindered substrates.[2]

    • Consider pre-catalysts: Using a well-defined palladium pre-catalyst can lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.

2. Base and Solvent System:

  • Rationale: The choice of base and solvent is critical for both the activation of the boronic acid and the overall reaction rate. Poor solubility of the base can also hinder the reaction.

  • Recommendations:

    • Stronger Bases: While K₂CO₃ is a common choice, for this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[3] In some cases, organic bases like DBU can be beneficial, sometimes in combination with an inorganic base.[4]

    • Solvent Choice: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices.[5] A mixture of an organic solvent with water (e.g., dioxane/water) is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

3. Reaction Temperature:

  • Rationale: Due to the high activation energy of the oxidative addition step, higher reaction temperatures are often required.

  • Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C.[3] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[2][6]

4. Boronic Acid Stability:

  • Rationale: Boronic acids can undergo protodeboronation, a side reaction that converts them into the corresponding arene, reducing the amount of coupling partner available.[7]

  • Recommendation:

    • Use a slight excess of the boronic acid (1.2-1.5 equivalents).

    • Consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate, which can slowly release the boronic acid into the reaction mixture.[7]

Issue 2: Sluggish Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary amine is proceeding very slowly, and I'm seeing incomplete conversion. How can I accelerate this reaction?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging. The key is to select a catalyst system that can overcome the high activation barrier for C-N bond formation.

1. Ligand Optimization is Key:

  • Rationale: The choice of ligand is paramount in Buchwald-Hartwig reactions.[8][9] For this electron-rich and hindered substrate, highly active ligands are necessary.

  • Recommendations:

    • Bulky, Electron-Rich Monophosphine Ligands: Ligands from the Buchwald family, such as BrettPhos or RuPhos, are excellent starting points. These ligands are designed to promote both oxidative addition and reductive elimination.

    • Josiphos-type Ligands: These ferrocene-based ligands can also be highly effective for challenging aminations.

    • Ligand Screening: A small-scale screen of different ligands is often the most efficient way to identify the optimal one for your specific amine coupling partner.

2. Base Selection:

  • Rationale: Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.

  • Recommendations:

    • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS): These are the most commonly used and effective bases for Buchwald-Hartwig aminations.[5]

    • Potassium Phosphate (K₃PO₄): Can be a good alternative if your substrate is sensitive to stronger bases.

3. Solvent and Temperature:

  • Rationale: The solvent must be able to dissolve all reaction components and be stable at the required reaction temperature.

  • Recommendations:

    • Toluene, Dioxane, or THF: These are standard solvents for this reaction.

    • Elevated Temperatures: Reactions typically require heating, often in the range of 80-110 °C.[9]

Issue 3: Failure in Sonogashira Coupling

Question: I am trying to perform a Sonogashira coupling between this compound and a terminal alkyne, but the reaction is not working. What modifications should I consider?

Answer:

The Sonogashira coupling of deactivated aryl bromides can be challenging.[10][11] The traditional Pd/Cu co-catalyst system may not be efficient enough. Here are some strategies to try:

1. Copper-Free Conditions:

  • Rationale: In some cases, the copper co-catalyst can lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). Modern copper-free Sonogashira protocols often provide better results for challenging substrates.[10][11][12]

  • Recommendations:

    • Employ a palladium catalyst with a suitable phosphine ligand in the absence of a copper salt.

    • Ligands such as XPhos or cataCXium® A have shown success in copper-free Sonogashira couplings.

2. Catalyst and Ligand Choice:

  • Rationale: A highly active palladium catalyst is necessary to facilitate the oxidative addition of the aryl bromide.

  • Recommendations:

    • Pd(PPh₃)₄ or PdCl₂(PPh₃)₂: These are common starting points, but may require higher catalyst loadings.

    • More Active Ligands: If the standard catalysts fail, consider using more electron-rich and bulky ligands as mentioned for the Suzuki coupling.

3. Base and Solvent:

  • Rationale: An amine base is typically used, which also often serves as the solvent.

  • Recommendations:

    • Triethylamine (TEA) or Diisopropylamine (DIPA): These are common choices.

    • Solvent: If the amine base alone is not a suitable solvent, co-solvents like THF or DMF can be used.

4. Additives:

  • Rationale: Certain additives can enhance the reaction rate.

  • Recommendation:

    • The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial, especially in biphasic systems.

Issue 4: Unsuccessful Heck Coupling

Question: My Heck reaction between this compound and an alkene is giving low yields and a mixture of products. How can I improve this?

Answer:

The Heck reaction with electron-rich aryl bromides can be sluggish and prone to side reactions like β-hydride elimination from the palladium-alkyl intermediate.[13]

1. Ligand Design:

  • Rationale: The ligand plays a crucial role in controlling the regioselectivity and efficiency of the Heck reaction.

  • Recommendations:

    • Bulky Phosphine Ligands: Ligands like P(o-tolyl)₃ or Herrmann's catalyst (a palladacycle) are often used to promote the desired reaction pathway.

    • N-Heterocyclic Carbene (NHC) Ligands: These can also be highly effective in Heck couplings.

2. Base and Additives:

  • Rationale: The base is required to neutralize the HBr generated during the reaction. Additives can help to stabilize the catalytic species.

  • Recommendations:

    • Inorganic Bases: Na₂CO₃, K₂CO₃, or Ag₂CO₃ are commonly used.

    • Organic Bases: Triethylamine or Hunig's base (DIPEA) are also effective.

    • Phase-Transfer Catalysts: TBAB can be beneficial in improving yields.

3. Solvent and Temperature:

  • Rationale: High temperatures are often necessary for Heck reactions.

  • Recommendations:

    • Polar Aprotic Solvents: DMF, DMAc, or NMP are typical solvents for Heck reactions.

    • Temperature: Reactions are often run at temperatures above 100 °C.

Summary of Recommended Starting Conditions

The following table provides a starting point for optimizing your cross-coupling reactions with this compound.

Reaction TypeRecommended Catalyst/LigandRecommended BaseRecommended SolventTypical Temperature
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhosK₃PO₄ or Cs₂CO₃Dioxane/Water or Toluene80-120 °C
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhos or RuPhosNaOtBu or LHMDSToluene or Dioxane80-110 °C
Sonogashira (Cu-free) Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / XPhosTriethylamine (TEA)THF or DMF60-100 °C
Heck Pd(OAc)₂ / P(o-tolyl)₃ or Herrmann's catalystNa₂CO₃ or TriethylamineDMF or DMAc100-140 °C

Experimental Workflow and Diagrams

General Troubleshooting Workflow

Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br Product Ar-Ar' OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr [Ar'B(OR)₂]⁻ Transmetalation Transmetalation ArPdAr->Pd0 ArPdAr->Product RedElim Reductive Elimination Boronic Ar'B(OR)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting guide for Suzuki reactions using 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and frequently asked questions encountered when using 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene as a substrate. As researchers, scientists, and professionals in drug development, optimizing this powerful C-C bond-forming reaction is crucial for synthesizing complex molecules. This resource provides in-depth, field-proven insights to help you navigate potential experimental hurdles and achieve successful outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Suzuki coupling of this compound. The unique electronic and steric properties of this substrate necessitate a nuanced approach to reaction optimization.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue that can often be traced back to several key factors related to catalyst activity and reaction conditions.

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The C-Br bond in this compound is activated by the electron-withdrawing fluorine atom, but hindered by the adjacent methyl and methoxy groups. This steric hindrance can slow down the initial oxidative addition step to the Pd(0) catalyst.[1][2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or DavePhos are designed to stabilize the palladium center and facilitate the oxidative addition of sterically demanding aryl halides.[4][5] Consider using a pre-catalyst, such as a Buchwald G3 precatalyst, which can generate the active Pd(0) species more efficiently.[5]

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black (agglomerated nanoparticles) or fouling of the active sites by reaction byproducts.[6][7][8]

    • Solution: Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9] Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is critical.[10][11] If catalyst precipitation is observed, consider a different solvent system or a ligand that offers better stabilization.

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for activating the boronic acid and facilitating the transmetalation step.[12][13][14]

    • Solution: For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.[4][5][15] Stronger bases like NaOH could lead to side reactions. A polar aprotic solvent such as 1,4-dioxane or THF, often with a small amount of water (e.g., 4:1 to 10:1 organic solvent to water), is typically effective for solubilizing the reagents and promoting the reaction.[11][16]

Troubleshooting Workflow for Low Conversion

cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Conversion check_catalyst 1. Evaluate Catalyst/Ligand System start->check_catalyst ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->ligand check_conditions 2. Assess Reaction Conditions degas Ensure Rigorous Degassing (Freeze-Pump-Thaw) check_conditions->degas check_reagents 3. Verify Reagent Quality boronic_acid Check Boronic Acid Purity (NMR, LC-MS) check_reagents->boronic_acid precatalyst Use a Precatalyst (e.g., Buchwald G3) ligand->precatalyst loading Increase Catalyst Loading (e.g., 1-5 mol%) precatalyst->loading loading->check_conditions base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) degas->base solvent Optimize Solvent System (Dioxane/H₂O, THF/H₂O) base->solvent temp Increase Temperature solvent->temp temp->check_reagents aryl_halide Verify Aryl Bromide Integrity boronic_acid->aryl_halide success Successful Reaction aryl_halide->success Problem Solved

Caption: A logical workflow for troubleshooting low conversion in Suzuki reactions.

Question 2: I am observing significant amounts of a byproduct that corresponds to the debrominated starting material (2-fluoro-1-methoxy-3-methylbenzene). What is causing this and how can I prevent it?

Answer:

The formation of the debrominated starting material is a result of a side reaction known as protodebromination. This can sometimes be confused with hydrodehalogenation, which is a related but distinct pathway.

Mechanism of Protodebromination:

While not as common as protodeboronation (see Q3), protodebromination can occur, particularly under harsh conditions or with certain catalyst systems. It can be promoted by sources of hydride in the reaction mixture or through palladium-hydride intermediates.

Solutions:

  • Optimize the Base: Using an excessively strong or nucleophilic base can sometimes contribute to undesired side reactions. Stick to carbonate or phosphate bases.

  • Solvent Choice: Some solvents, like isopropanol, can act as hydride donors at elevated temperatures, especially in the presence of a base.[17] If you suspect this is an issue, switch to a non-protic solvent like dioxane or THF.

  • Control Reaction Temperature: Higher temperatures can favor side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

Question 3: My desired product is forming, but I also see a significant amount of the corresponding arene from my boronic acid partner. Why is this happening?

Answer:

This is a classic case of protodeboronation , a common and often frustrating side reaction in Suzuki couplings.[18] It involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, consuming your valuable coupling partner without forming the desired product.

Factors Influencing Protodeboronation:

  • Reaction Conditions: The propensity for protodeboronation is highly dependent on factors like temperature, pH, and the presence of water.[18] Base-catalyzed protodeboronation is particularly relevant to Suzuki coupling conditions.[19][20]

  • Nature of the Boronic Acid: Electron-rich or sterically hindered boronic acids can be more susceptible to this side reaction.

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid spends more time in the basic aqueous phase, increasing the likelihood of protodeboronation.[21]

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium aryltrifluoroborates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[14][22] They act as a "slow release" source of the active boron species.[23][24]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like KF or CsF can sometimes suppress protodeboronation.

  • Optimize Catalyst System: A highly active catalyst system that promotes rapid transmetalation can outcompete the rate of protodeboronation.[18] Again, bulky, electron-rich ligands are beneficial here.

  • Slow Addition: Adding the boronic acid or ester slowly via syringe pump to the reaction at temperature can keep its instantaneous concentration low, minimizing its decomposition.[21]

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura reaction?

A1: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.[2][13]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron compound by a base.[12][14]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][13]

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdBr Ar-Pd(II)L₂-Br Oxidative Adduct Pd0->ArPdBr Oxidative Addition (+ Ar-Br) center ArPdR Ar-Pd(II)L₂-R' Transmetalation Product ArPdBr->ArPdR Transmetalation (+ R'-B(OH)₂, Base) Product Ar-R' Biaryl Product ArPdR->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Which palladium source and ligand combination is best for this substrate?

A2: Given the steric hindrance from the ortho-fluoro and ortho-methyl groups, a catalyst system known for coupling hindered substrates is essential.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precatalysts.[5]

  • Ligand: Triphenylphosphine is often inadequate for challenging substrates.[5] The go-to choices are bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands."[4][25]

    • Top Choices: SPhos, XPhos, and RuPhos are excellent starting points. They are known to accelerate both the oxidative addition of hindered aryl halides and the final reductive elimination step.[4]

LigandKey FeatureTypical Application
SPhos High activity for a broad range of substrates.General-purpose, highly active ligand.[4]
XPhos Very bulky, excellent for hindered couplings.Tetra-ortho-substituted biaryl synthesis.[25]
RuPhos Effective for heteroaryl and hindered couplings.When one or both partners are heteroaromatic.
Q3: How do I properly set up a Suzuki reaction to ensure success?

A3: A meticulous experimental setup is paramount. Here is a standard protocol that serves as a robust starting point.

Experimental Protocol: General Procedure

  • Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[10][11]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2-4 mol %).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) at least three times to remove all oxygen.[11]

  • Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe.[11][16] The final concentration of the aryl bromide should typically be between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture in an oil bath to the desired temperature (typically 80–110 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 2–24 hours).[16]

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11][16]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

How to prevent dehalogenation of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyfunctional aromatic building block. Here, we address common challenges, with a primary focus on preventing the undesired dehalogenation side reaction that can compromise reaction yields and purity.

Our approach is rooted in mechanistic understanding. By explaining the "why" behind experimental phenomena, we aim to empower you to not only troubleshoot current issues but also to proactively design more robust and efficient synthetic routes.

Troubleshooting Guide: Dehalogenation Events

This section addresses specific problems you might encounter during your experiments.

Question 1: I'm observing significant (>10%) formation of 2-fluoro-1-methoxy-3-methylbenzene (the debrominated byproduct) during my Palladium-catalyzed Suzuki-Miyaura coupling. What's causing this and how can I fix it?

Answer:

This is a frequent issue, particularly with electron-rich aryl bromides like your substrate. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the aromatic ring. This makes the aryl-palladium intermediate more susceptible to side reactions that lead to hydrodehalogenation (replacement of -Br with -H).

The primary culprit is often the formation of a palladium-hydride (Pd-H) species. This can arise from several sources in your reaction mixture and subsequently undergo reductive elimination with your aryl group to yield the undesired debrominated product.[1]

Potential Causes & Recommended Solutions:

  • Hydride Source: The most common sources of the hydride are solvents (like alcohols), the base itself, or residual water.[2][3][4][5]

    • Solution: Switch to rigorously dried, aprotic solvents such as toluene, dioxane, or THF. If your boronic acid requires a co-solvent, minimize the amount of water or alcohol used.

  • Base Selection: Strong, hard bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species or participate in other side reactions.

    • Solution: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in the boronate pathway for transmetalation without being aggressive hydride donors.[6]

  • Ligand Choice: The ligand on your palladium catalyst is critical. Small, less electron-donating ligands like triphenylphosphine (PPh₃) can lead to slower reductive elimination of the desired product, giving the dehalogenation pathway more time to occur.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the rate-limiting reductive elimination step, helping the desired C-C bond formation to outcompete the C-H bond formation.[7]

Troubleshooting Workflow for Suzuki Coupling:

G start High Dehalogenation in Suzuki Coupling q1 What is your base? start->q1 a1_strong Strong Base (e.g., NaOtBu) q1->a1_strong Identify a1_weak Weak Base (e.g., K2CO3) q1->a1_weak Identify sol1 Switch to K3PO4 or Cs2CO3 a1_strong->sol1 Action q2 What is your solvent? a1_weak->q2 sol1->q2 a2_protic Protic (e.g., alcohols) q2->a2_protic Identify a2_aprotic Aprotic (e.g., Toluene) q2->a2_aprotic Identify sol2 Use rigorously dried Toluene or Dioxane a2_protic->sol2 Action q3 What is your ligand? a2_aprotic->q3 sol2->q3 a3_simple Simple (e.g., PPh3) q3->a3_simple Identify a3_buchwald Bulky Biarylphosphine (e.g., SPhos) q3->a3_buchwald Identify sol3 Screen bulky ligands (SPhos, XPhos, RuPhos) a3_simple->sol3 Action end_node Problem Resolved a3_buchwald->end_node If still issues, re-evaluate other parameters sol3->end_node

Caption: Troubleshooting decision tree for Suzuki coupling dehalogenation.

Question 2: I'm attempting a lithium-halogen exchange with n-BuLi at -78 °C, but upon quenching with an electrophile (e.g., CO₂), I get a low yield of the desired product and a significant amount of the protonated (debrominated) starting material.

Answer:

This is a common outcome when the generated aryllithium species is either unstable or is prematurely quenched by a proton source. The presence of the methoxy group can influence the stability and reactivity of the organolithium intermediate.

Potential Causes & Recommended Solutions:

  • Proton Source: The most likely cause is an inadvertent proton source quenching your aryllithium before the electrophile can react. This could be trace water in your solvent (THF), glassware, or from the electrophile itself. The aryllithium is an extremely strong base.

    • Solution: Ensure all glassware is oven or flame-dried under vacuum. Use freshly distilled, anhydrous THF. If using a gaseous electrophile like CO₂, ensure it is passed through a drying agent.

  • Slow Electrophile Addition: If the addition of your electrophile is too slow, or if it is not reactive enough at low temperatures, the aryllithium may abstract a proton from the solvent (THF) over time, even at -78 °C.

    • Solution: Add the electrophile as a pre-cooled solution in anhydrous THF relatively quickly once the lithium-halogen exchange is complete. For less reactive electrophiles, a transmetalation to a less basic organometallic (e.g., by adding ZnCl₂ or CuCN) might be necessary, though this adds complexity.

  • Incomplete Lithium-Halogen Exchange: While typically fast, an incomplete exchange means unreacted n-BuLi is present when you add your electrophile. The remaining n-BuLi can react with your electrophile or cause other side reactions. The protonated byproduct in this case comes from the workup of unreacted starting material.

    • Solution: Ensure your n-BuLi is properly titrated and you are adding a slight excess (e.g., 1.05-1.1 equivalents). Allow sufficient time for the exchange to complete (typically 15-60 minutes at -78 °C). You can monitor the completion by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

Question 3: My Grignard reagent formation seems sluggish, and after reacting with an aldehyde, I isolate a mixture containing my desired secondary alcohol, the debrominated starting material, and some Wurtz coupling byproduct.

Answer:

The formation of Grignard reagents from aryl bromides can be tricky, and several side reactions can occur. The debrominated product arises from the Grignard reagent abstracting a proton, while the Wurtz product is from the coupling of the Grignard reagent with unreacted aryl bromide.

Potential Causes & Recommended Solutions:

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.

    • Solution: Activate the magnesium before adding your aryl bromide. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using a sonicator. Using freshly crushed magnesium turnings can also be effective.

  • Proton Sources: Grignard reagents are strong bases and will be quenched by any protic source, leading to your debrominated byproduct.[8] This is especially critical during the formation step.

    • Solution: Use anhydrous ether or THF and ensure all glassware is rigorously dried. The starting aryl bromide must also be anhydrous.

  • Wurtz Coupling: This side reaction is favored if the local concentration of your aryl bromide is high relative to the magnesium surface area, or at elevated temperatures.

    • Solution: Add the solution of this compound in THF dropwise to the activated magnesium suspension. This maintains a low concentration of the halide. Avoid excessive heating; the reaction should self-sustain with gentle reflux.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of palladium-catalyzed dehalogenation?

A1: The most common pathway is hydrodehalogenation.[1] It occurs within the catalytic cycle after the initial oxidative addition of your aryl bromide (Ar-Br) to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate. A competing reaction can occur where a hydride (H⁻) displaces the bromide on the palladium, forming an Ar-Pd(II)-H species. This intermediate then undergoes rapid reductive elimination to form Ar-H (the dehalogenated product) and regenerates the Pd(0) catalyst. The hydride can originate from solvents, bases, or water.

G cluster_0 Desired Suzuki Cycle cluster_1 Competing Dehalogenation Pathway Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)-Br_side Ar-Pd(II)-Br Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-Br->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Product Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-Br_side->Ar-Pd(II)-H Hydride Source (Solvent, Base, H2O) Pd(0)_side Pd(0) Ar-Pd(II)-H->Pd(0)_side Reductive Elimination Ar-H Ar-H Ar-Pd(II)-H->Ar-H Byproduct

Caption: Catalytic cycles for Suzuki coupling and competing dehalogenation.

Q2: How does the ortho-fluorine substituent in my molecule affect its reactivity and the risk of dehalogenation?

A2: The ortho-fluorine has several effects. Its strong electron-withdrawing nature can make the initial oxidative addition step of a cross-coupling reaction faster. However, it can also influence the stability of intermediates. Some studies suggest that fluorinated substrates can have unique interactions with the catalyst and that water can be a particularly effective hydrogen source for dehalogenation in these cases.[2][3][4][5] The fluorine atom does not typically participate in direct C-F bond activation under standard cross-coupling conditions, as the C-Br bond is significantly weaker and more reactive.

Q3: Are there general guidelines for choosing reaction parameters to minimize dehalogenation from the start?

A3: Yes. When developing a new reaction with this compound, a good starting point to suppress dehalogenation is:

  • Catalyst System: Use a modern palladium pre-catalyst (like a G3 or G4 Buchwald pre-catalyst) paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos).

  • Base: Start with a moderately weak inorganic base like K₃PO₄.

  • Solvent: Use a dry, aprotic solvent like Toluene or Dioxane.

  • Temperature: Keep the temperature as low as reasonably possible to achieve a good reaction rate. Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling.[3]

Data Summary: Parameter Selection

The following table provides a general guide for selecting conditions to minimize dehalogenation based on literature for analogous electron-rich aryl bromides.

ParameterRecommended ChoiceRationalePotential Pitfall
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)Accelerates reductive elimination, outcompeting dehalogenation.Higher cost; may require screening for optimal choice.
Base Weaker inorganic bases (K₃PO₄, Cs₂CO₃)Less likely to act as a hydride source or cause catalyst degradation.May result in slower reaction rates compared to strong alkoxides.
Solvent Aprotic, anhydrous (Toluene, Dioxane, THF)Minimizes the primary source of protons/hydrides.Must be rigorously dried; some reagents may have poor solubility.
Temperature 80-100 °C (start low)Slower kinetics can favor the desired pathway over decomposition/side reactions.Reaction may be too slow or incomplete at lower temperatures.

Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize dehalogenation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.

  • Degassing (Optional but Recommended): Bubble the inert gas through the stirred solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct (2-fluoro-1-methoxy-3-methylbenzene).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

Optimizing solvent and temperature for reactions with 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. This guide is designed to provide you, a senior application scientist, with in-depth technical information and troubleshooting advice for optimizing your chemical reactions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the carbon-bromine (C-Br) bond and the aromatic ring itself. The C-Br bond is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and can be used to form Grignard or organolithium reagents. The aromatic ring's electron density is influenced by the activating methoxy group and the deactivating but ortho-directing fluorine and bromine atoms, making it a candidate for electrophilic and nucleophilic aromatic substitution under specific conditions.

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are highly effective with this substrate. The electron-rich nature of the ring system, due to the methoxy and methyl groups, facilitates the oxidative addition step in the catalytic cycle.[1] However, optimization of ligands, bases, solvents, and temperature is crucial for achieving high yields and minimizing side reactions.

Q3: Can I perform a Grignard reaction with this compound?

A3: Yes, Grignard reagent formation is possible, but it can be challenging. The initiation of the reaction may be sluggish due to the steric hindrance around the C-Br bond and the passivating layer of magnesium oxide on the magnesium turnings.[2] Rigorous anhydrous conditions and activation of the magnesium are critical for success.[2]

Q4: Is nucleophilic aromatic substitution (SNAr) a viable strategy?

A4: While less common than cross-coupling, SNAr is possible. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by strong nucleophiles, especially when the aromatic ring is further activated by electron-withdrawing groups.[3][4] The rate of substitution is influenced by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate.[4][5]

Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Decision Tree: Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: For electron-rich aryl bromides, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand such as SPhos can be effective in promoting the oxidative addition step.[1] If oxidative addition is suspected to be the rate-limiting step, switching to a more electron-rich ligand can be beneficial.[1]

  • Base Selection: The choice of base is critical and often empirical.[6] For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over strong bases like sodium tert-butoxide.[7][8] The particle size of the base can also impact the reaction; using a finely ground base maximizes the surface area for interaction.[7]

  • Solvent and Temperature Optimization: A variety of solvents can be used for Suzuki couplings, with common choices including toluene, 1,4-dioxane, and DMF.[7] Often, a biphasic system with water is employed to facilitate the dissolution of the inorganic base.[1] For sluggish reactions, increasing the temperature can improve the reaction rate, but care must be taken to avoid decomposition of the starting materials or products.[9][10]

  • Minimizing Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction, often caused by the presence of oxygen.[11] Thoroughly degassing all solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is crucial to minimize this side reaction.[7]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Readily available and effective precatalyst.
Ligand SPhos (4-10 mol%)Bulky, electron-rich ligand that facilitates oxidative addition.[1]
Base K₃PO₄ (2-3 equivalents)Moderately strong base, often effective and well-tolerated.[7]
Solvent Toluene/H₂O (4:1)Biphasic system aids in dissolving the base.[1]
Temperature 80-110 °CA good starting range to balance reaction rate and stability.[9][10]
Issue 2: Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the reaction conditions.[12]

Troubleshooting Workflow: Buchwald-Hartwig Amination

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

In-Depth Analysis:

  • Ligand Choice is Paramount: The choice of ligand is critical for a successful Buchwald-Hartwig amination. A wide variety of specialized phosphine ligands have been developed by the Buchwald group, each with specific applications. For coupling with primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good starting point.[13]

  • Base Selection and Amine Type: Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate transmetalation.[14] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[14] The pKa of the amine should be considered when selecting the base.

  • Solvent Considerations: Ethereal solvents like 1,4-dioxane and THF, as well as aromatic hydrocarbons like toluene, are commonly used.[14][15] The solubility of the reactants and the desired reaction temperature will influence the optimal solvent choice.

  • Potential for Catalyst Inhibition: It's important to be aware that certain functional groups can act as catalyst poisons.[13] Additionally, with aryl iodides, the iodide formed during the reaction can sometimes inhibit the catalyst.[14] While our substrate is an aryl bromide, this highlights the sensitivity of the catalytic system.

Table 2: General Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a precatalystCommon and effective palladium(0) source.
Ligand BrettPhos or RuPhos (2-4 mol%)Tailored ligands for primary and secondary amines, respectively.[13]
Base NaOtBu (1.5-2 equivalents)Strong, non-nucleophilic base.[14]
Solvent Toluene or 1,4-DioxaneGood solubility for many substrates and compatible with typical reaction temperatures.[15]
Temperature 80-120 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Issue 3: Difficulty with Grignard Reagent Formation

The formation of Grignard reagents can be notoriously difficult to initiate, especially with sterically hindered or less reactive aryl halides.[2][16]

Experimental Protocol: Grignard Reagent Formation

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight and cooled under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings in a flask and heat gently under vacuum to remove surface moisture. Alternatively, activate the magnesium by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous ether until the color disappears.[2]

  • Reaction Initiation: Add a small portion of a solution of this compound in anhydrous THF or diethyl ether to the activated magnesium. Gentle heating or sonication may be required to initiate the reaction.

  • Slow Addition: Once the reaction has initiated (indicated by a color change and/or gentle refluxing), add the remaining aryl bromide solution dropwise to maintain a steady reaction rate and prevent side reactions like Wurtz coupling.[2]

  • Temperature Control: Maintain a gentle reflux throughout the addition and for a period after to ensure complete reaction.

Causality-Driven Troubleshooting:

  • Failure to Initiate: This is often due to the presence of moisture or an unactivated magnesium surface.[2] The passivating magnesium oxide layer prevents the magnesium from reacting with the aryl halide.[2]

  • Low Yield: Competing side reactions are a common cause of low yields. Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl bromide, can be minimized by slow, dropwise addition of the halide.[2]

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher boiling point and superior solvating ability.[2]

References

Technisches Support-Center: Analytische Methoden zur Detektion von Verunreinigungen in 5-Brom-2-fluor-1-methoxy-3-methylbenzol-Proben

Author: BenchChem Technical Support Team. Date: January 2026

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Analyse von 5-Brom-2-fluor-1-methoxy-3-methylbenzol beteiligt sind. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische Probleme zu lösen, die während Ihrer Experimente auftreten können.

Häufig gestellte Fragen (FAQs) und Leitfäden zur Fehlerbehebung

Dieses Handbuch ist in die folgenden Abschnitte unterteilt, die sich jeweils mit einer primären Analysetechnik befassen:

  • Abschnitt 1: Hochleistungsflüssigkeitschromatographie (HPLC)

  • Abschnitt 2: Gaschromatographie-Massenspektrometrie (GC-MS)

  • Abschnitt 3: Kernspinresonanzspektroskopie (NMR)

Abschnitt 1: Hochleistungsflüssigkeitschromatographie (HPLC)

Die HPLC ist eine grundlegende Technik zur Quantifizierung der Reinheit und zur Identifizierung von nichtflüchtigen Verunreinigungen.

FAQ 1: Welche potenziellen prozessbedingten Verunreinigungen und Abbauprodukte sollte ich in meiner 5-Brom-2-fluor-1-methoxy-3-methylbenzol-Probe erwarten?

Das Verständnis potenzieller Verunreinigungen ist der erste Schritt bei der Entwicklung einer robusten Analysemethode. Verunreinigungen können aus dem Syntheseprozess stammen oder durch Abbau entstehen.[1]

Mögliche prozessbedingte Verunreinigungen:

  • Isomere Verunreinigungen: Bei der Bromierung von 2-Fluor-1-methoxy-3-methylbenzol können Positionsisomere entstehen. Die dirigierenden Effekte der Methoxy-, Fluor- und Methylgruppen können zu einer Bromierung an anderen Positionen des aromatischen Rings führen.

  • Unvollständig umgesetzte Ausgangsmaterialien: Reste von 2-Fluor-1-methoxy-3-methylbenzol oder Bromierungsreagenzien.

  • Verunreinigungen aus Vorstufen: Verunreinigungen in den Ausgangsmaterialien können in das Endprodukt übergehen.

Mögliche Abbauprodukte:

Unter Stressbedingungen wie saurer oder basischer Hydrolyse, Oxidation oder Photolyse können halogenierte Anisole abgebaut werden.[2][3] Mögliche Abbauprodukte sind:

  • Hydrolyseprodukte: Spaltung der Methoxygruppe zu einer Hydroxylgruppe, was zur Bildung von 5-Brom-2-fluor-3-methylphenol führt.

  • Oxidationsprodukte: Oxidation der Methylgruppe zu einer Carbonsäure oder einem Aldehyd.

  • Dehalogenierungsprodukte: Verlust des Brom- oder Fluoratoms.

Tabelle 1: Zusammenfassung potenzieller Verunreinigungen und Abbauprodukte

Typ der VerunreinigungMögliche StrukturAnalytischer Hinweis
Prozessbedingt (Isomer)Positionsisomere von 5-Brom-2-fluor-1-methoxy-3-methylbenzolÄhnliche Masse, aber unterschiedliche Retentionszeit in der HPLC/GC
Prozessbedingt (Ausgangsmaterial)2-Fluor-1-methoxy-3-methylbenzolKürzere Retentionszeit und geringere Masse
Abbau (Hydrolyse)5-Brom-2-fluor-3-methylphenolPolarer als die Ausgangsverbindung, kürzere Retentionszeit in der RP-HPLC
Abbau (Oxidation)5-Brom-2-fluor-3-methoxybenzoesäureDeutlich polarer, kürzere Retentionszeit in der RP-HPLC
FAQ 2: Mein HPLC-Chromatogramm zeigt Peak-Tailing für den Hauptpeak. Was sind die Ursachen und wie kann ich das Problem beheben?

Peak-Tailing ist ein häufiges Problem bei der Analyse von aromatischen Verbindungen und kann die Quantifizierung beeinträchtigen.

Leitfaden zur Fehlerbehebung bei Peak-Tailing:

  • Überprüfen Sie die pH-Werte der mobilen Phase: Aromatische Verbindungen können sekundäre Wechselwirkungen mit freien Silanolgruppen auf der Oberfläche der stationären Phase eingehen.

    • Lösung: Reduzieren Sie den pH-Wert der mobilen Phase (z. B. auf pH 2-3), um die Ionisierung der Silanolgruppen zu unterdrücken.[4]

  • Untersuchen Sie eine mögliche Säulenüberladung: Eine zu hohe Probenkonzentration kann zu einer Sättigung der stationären Phase führen.

    • Lösung: Verdünnen Sie Ihre Probe oder verringern Sie das Injektionsvolumen.

  • Bewerten Sie die Eignung der Säule: Eine alte oder ungeeignete Säule kann zu Peak-Tailing führen.

    • Lösung: Verwenden Sie eine Säule mit hoher Reinheit und end-capping. Erwägen Sie den Austausch der Säule, wenn die Leistung nachlässt.

  • Optimieren Sie die Zusammensetzung der mobilen Phase: Eine unzureichende Pufferkonzentration oder eine schwache Elutionsstärke können zu Tailing führen.

    • Lösung: Erhöhen Sie die Pufferkonzentration (typischerweise 10-50 mM) und/oder den Anteil des organischen Lösungsmittels (z. B. Acetonitril) um 5-10 %.

Workflow zur Fehlerbehebung bei Peak-Tailing

G start Peak-Tailing beobachtet check_ph Mobile Phase pH < 3? start->check_ph adjust_ph pH auf 2-3 einstellen check_ph->adjust_ph Nein check_overload Säulenüberladung? check_ph->check_overload Ja adjust_ph->check_overload dilute_sample Probe verdünnen / Injektionsvolumen reduzieren check_overload->dilute_sample Ja check_column Säulenzustand / -typ? check_overload->check_column Nein dilute_sample->check_column replace_column Säule austauschen / End-capped Säule verwenden check_column->replace_column Schlecht check_mobile_phase Puffer / org. Anteil? check_column->check_mobile_phase Gut replace_column->check_mobile_phase optimize_mobile_phase Pufferkonzentration / org. Anteil erhöhen check_mobile_phase->optimize_mobile_phase Optimierungsbedarf end_node Problem gelöst check_mobile_phase->end_node Optimal optimize_mobile_phase->end_node

Abbildung 1: Workflow zur Fehlerbehebung bei HPLC-Peak-Tailing.

Abschnitt 2: Gaschromatographie-Massenspektrometrie (GC-MS)

GC-MS eignet sich hervorragend zur Analyse von flüchtigen und semi-flüchtigen Verunreinigungen und bietet eine definitive Identifizierung durch Massenspektrometrie.

FAQ 3: Ich sehe Geisterpeaks in meinem GC-MS-Chromatogramm. Woher kommen sie und wie werde ich sie los?

Geisterpeaks sind Peaks, die im Chromatogramm erscheinen, obwohl keine Probe injiziert wurde, oder die aus früheren Injektionen verschleppt wurden.

Leitfaden zur Fehlerbehebung bei Geisterpeaks:

  • Überprüfen Sie auf Verschleppung (Carryover): Eine unzureichende Spülung des Injektors oder der Spritze kann zu Resten aus früheren Analysen führen.

    • Lösung: Führen Sie mehrere Leerlaufinjektionen mit einem sauberen Lösungsmittel durch. Optimieren Sie die Spülparameter der Spritze.[4]

  • Untersuchen Sie das Septum: Partikel aus einem alten oder minderwertigen Septum können in den Injektor gelangen und bei hohen Temperaturen ausgasen.

    • Lösung: Ersetzen Sie das Septum. Verwenden Sie hochwertige Septen, die für die verwendeten Temperaturen geeignet sind.

  • Prüfen Sie auf Kontaminationen im Trägergas oder in den Gasleitungen: Verunreinigungen in der Gasversorgung können sich auf der Säule bei niedrigen Temperaturen ansammeln und bei höheren Temperaturen eluieren.

    • Lösung: Stellen Sie sicher, dass hochwertige Gasfilter installiert und nicht erschöpft sind. Spülen Sie die Gasleitungen.

  • Backen Sie die Säule aus: Stark zurückgehaltene Verbindungen aus früheren Injektionen können langsam von der Säule eluieren.

    • Lösung: Backen Sie die Säule bei einer Temperatur nahe ihrer oberen Temperaturgrenze aus (ohne den Detektor anzuschließen), um Verunreinigungen zu entfernen.[5]

FAQ 4: Die Peakform in meinem GC-MS ist schlecht (zu breit oder asymmetrisch). Was kann ich tun?

Eine schlechte Peakform kann die Auflösung und Empfindlichkeit beeinträchtigen.

Leitfaden zur Fehlerbehebung bei schlechter Peakform:

  • Optimieren Sie die Injektor-Temperatur: Eine zu niedrige Temperatur kann zu einer langsamen Verdampfung und breiten Peaks führen, während eine zu hohe Temperatur zu einem Abbau der Analyten führen kann.

    • Lösung: Stellen Sie die Injektor-Temperatur so ein, dass eine schnelle und vollständige Verdampfung ohne Abbau gewährleistet ist.

  • Überprüfen Sie den Injektor-Liner: Ein verschmutzter oder ungeeigneter Liner kann zu Peak-Verbreiterung oder -Tailing führen.

    • Lösung: Reinigen oder ersetzen Sie den Liner. Verwenden Sie einen Liner mit Glaswolle, um die Verdampfung zu verbessern.[6]

  • Stellen Sie die korrekte Säuleninstallation sicher: Ein falscher Einbau der Säule in den Injektor oder Detektor kann zu Totvolumen und Peak-Verbreiterung führen.

    • Lösung: Stellen Sie sicher, dass die Säule gemäß den Anweisungen des Herstellers korrekt installiert ist.

  • Bewerten Sie die Trägergasflussrate: Eine suboptimale Flussrate kann die Trenneffizienz verringern.

    • Lösung: Optimieren Sie die lineare Geschwindigkeit des Trägergases für die verwendete Säule (typischerweise unter Verwendung der Van-Deemter-Gleichung).

G start Schlechte Peakform check_temp Injektor-Temperatur optimal? start->check_temp adjust_temp Temperatur anpassen check_temp->adjust_temp Nein check_liner Injektor-Liner sauber/geeignet? check_temp->check_liner Ja adjust_temp->check_liner replace_liner Liner reinigen/ersetzen check_liner->replace_liner Nein check_install Säuleninstallation korrekt? check_liner->check_install Ja replace_liner->check_install reinstall_column Säule neu installieren check_install->reinstall_column Nein check_flow Trägergasflussrate optimal? check_install->check_flow Ja reinstall_column->check_flow optimize_flow Flussrate anpassen check_flow->optimize_flow Nein end_node Gute Peakform check_flow->end_node Ja optimize_flow->end_node

References

Strategies to increase the reaction rate of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS RN: 1351668-20-6). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals optimize reaction conditions and increase the reaction rates for this versatile building block.

The unique substitution pattern of this aryl bromide—featuring both electron-donating (methoxy, methyl) and electron-withdrawing (fluoro) groups—presents specific challenges and opportunities in synthesis. Its electron-rich nature can render standard reaction protocols suboptimal, particularly in the context of transition metal-catalyzed cross-coupling. This guide is structured to address these nuances directly, providing not just protocols, but the chemical logic behind them.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common transformations for aryl bromides. However, the electronic properties of this compound can often lead to slow or incomplete reactions. This section addresses the most common issues.

FAQ 1: My Suzuki-Miyaura coupling is sluggish or has stalled completely. What are the primary factors to investigate?

Low reactivity in Suzuki-Miyaura coupling with this substrate is a frequent challenge. The issue often stems from an inefficient catalytic cycle, particularly the oxidative addition step, which can be slow for electron-rich aryl bromides.[1] A systematic troubleshooting approach is crucial.

Start by verifying the integrity of your reagents and reaction setup. Oxygen can irreversibly deactivate the Pd(0) catalyst, and moisture can degrade boronic acids.[2][3]

  • Reagent Quality: Ensure the boronic acid is pure and dry. Consider using more stable boronate esters (e.g., pinacol esters) if degradation is suspected.[4]

  • Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (argon or nitrogen). Ensure all solvents are thoroughly degassed prior to use.[2]

If these preliminary checks do not resolve the issue, focus on optimizing the core reaction components: the catalyst system and base.

G start Low or No Product Formation reagents Step 1: Verify Reagent & Setup Integrity - Purity of Aryl Bromide & Boronic Acid - Rigorous Solvent Degassing - Strict Inert Atmosphere (Ar/N2) start->reagents catalyst Step 2: Optimize Catalyst System - Switch to a Pd(0) precatalyst (e.g., Pd2(dba)3) - Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, Buchwald-type) reagents->catalyst If no improvement base Step 3: Screen Base & Solvent - Use a stronger, more soluble base (K3PO4, Cs2CO3) - Ensure sufficient base equivalents (2-3 eq.) - Screen solvents (Dioxane, Toluene, 2-MeTHF) catalyst->base If still slow temp Step 4: Adjust Reaction Parameters - Incrementally increase temperature (80°C -> 110°C) - Monitor for decomposition - Adjust concentration (0.1 M - 0.5 M) base->temp For final optimization success Reaction Optimized temp->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

FAQ 2: How does my choice of ligand impact the reaction rate for this electron-rich substrate?

The ligand is arguably the most critical variable. Standard, less-donating ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. The generally accepted mechanism for cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[5][6] For electron-rich aryl halides, the initial oxidative addition of the Ar-Br bond to the Pd(0) center is often the rate-limiting step.

To accelerate this step, you need a ligand that makes the palladium center more electron-rich and reactive. This is achieved by using bulky, electron-donating monophosphine ligands , often referred to as Buchwald ligands. These ligands promote the formation of highly active, coordinatively unsaturated L₁Pd(0) species that readily undergo oxidative addition.[5]

Parameter Standard Ligand (e.g., PPh₃) Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Rationale for Increased Rate
Pd Center Electron Density ModerateHighIncreases reactivity towards oxidative addition.
Steric Bulk ModerateHighPromotes ligand dissociation to form the active 12-electron L₁Pd(0) catalyst and accelerates reductive elimination.[5]
Typical Reaction Temp. High (often >100 °C)Lower (can be effective at 60-80 °C)A more active catalyst can overcome the activation energy barrier at lower temperatures.
Suitability for Substrate Poor to ModerateExcellentSpecifically designed for challenging, electron-rich, and sterically hindered aryl halides.

Recommendation: For this compound, start with a second-generation Buchwald palladacycle precatalyst (e.g., SPhos-Pd-G2) or generate the catalyst in situ using Pd₂(dba)₃ and a ligand like SPhos or RuPhos.

FAQ 3: My Buchwald-Hartwig amination is failing. What role do the base and solvent play?

In the Buchwald-Hartwig amination, the base is not merely a scavenger; it is integral to the catalytic cycle.[7] Its primary role is to deprotonate the amine or the intermediate palladium-amine complex to form the palladium-amido species, which then undergoes reductive elimination to form the C-N bond.

For this reaction, a strong, non-nucleophilic base is required.

  • Weak Bases (e.g., K₂CO₃): Often insufficient to deprotonate the amine complex, leading to a stalled reaction.

  • Strong Bases (e.g., NaOtBu, LiHMDS, K₃PO₄): These are the standard choices. Sodium tert-butoxide is particularly effective but can be sensitive to functional groups. Potassium phosphate is a milder but often effective alternative.[2]

The solvent must be aprotic and capable of dissolving the organometallic intermediates. Toluene, 1,4-dioxane, and THF are common choices. Polar aprotic solvents can sometimes accelerate the reaction, but this is system-dependent.[8]

Section 2: Strategies for Organometallic Intermediate Formation

Forming a Grignard or organolithium reagent from this compound is a key strategy for introducing it into a synthetic route as a nucleophile. However, aryl bromides present challenges not seen with alkyl halides.

FAQ 4: I am struggling to initiate Grignard reagent formation. Is there a way to activate the magnesium?

Yes. Aryl halides are generally less reactive than alkyl halides in forming Grignard reagents due to the stronger C(sp²)-Br bond.[9] Initiation can be difficult, often resulting in long induction periods or complete failure.

Activation Methods:

  • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium turnings. These reagents react with the magnesium surface to etch away the passivating magnesium oxide layer, exposing fresh, reactive metal.[10]

  • Mechanical Activation: Vigorously crush the magnesium turnings in a dry mortar and pestle immediately before use.

  • Rieke Magnesium: Use highly reactive, finely divided magnesium (Rieke magnesium), prepared by the reduction of MgCl₂. This is often the most reliable method for difficult substrates.

Protocol: Grignard Reagent Formation

  • Setup: To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equiv.).

  • Activation: Add a single crystal of iodine. The purple color should fade upon gentle heating, indicating activation.

  • Initiation: Add a small portion (approx. 5-10%) of a solution of this compound (1.0 equiv.) in anhydrous THF. Gentle warming with a heat gun may be necessary to start the reaction, evidenced by bubbling and a cloudy appearance.[10][11]

  • Addition: Once the reaction is initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir at reflux for 1-2 hours to ensure full conversion. The resulting dark grey or brown solution is your Grignard reagent.

FAQ 5: Is Halogen-Metal Exchange a better alternative to Grignard formation for this substrate?

For many applications, yes. Halogen-metal exchange with an organolithium reagent (typically n-BuLi or t-BuLi) is often faster, more reliable, and proceeds at much lower temperatures than Grignard formation. This minimizes side reactions. The reaction involves the exchange of the bromine atom for a lithium atom, forming a highly reactive aryllithium species.

G start Need Aryl Nucleophile? functional_group Are there base-sensitive functional groups (e.g., esters, ketones)? start->functional_group temp_capability Is cryogenic temp. (-78 °C) achievable? functional_group->temp_capability No grignard Use Grignard Formation (R-MgBr) - Slower, requires activation - Tolerates more functional groups functional_group->grignard Yes lithiation Use Halogen-Metal Exchange (R-Li) - Very fast, high-yielding - Requires low temperature - Incompatible with acidic protons temp_capability->lithiation Yes no_cryo Grignard is more practical, but requires careful optimization temp_capability->no_cryo No

Caption: Decision tree for choosing between Grignard and aryllithium formation.

Protocol: Halogen-Metal Exchange

  • Setup: To a flame-dried Schlenk flask under argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add n-butyllithium (1.05 equiv., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 30-60 minutes. The formation of the aryllithium is typically rapid and complete.

  • Usage: The resulting aryllithium solution is ready to be used immediately by quenching with the desired electrophile at -78 °C.

Section 3: General Reaction Parameter Optimization

Beyond the core components, general parameters like temperature and concentration can be tuned to maximize reaction rates.

FAQ 6: How high can I push the temperature to accelerate the reaction, and what are the risks?

Increasing the temperature is a common and effective way to increase the reaction rate, as it provides molecules with the necessary activation energy to react.[12] However, for cross-coupling reactions, excessive heat can be detrimental.

Potential Risks of High Temperature:

  • Catalyst Decomposition: Palladium catalysts, especially those with phosphine ligands, can decompose at high temperatures, leading to the formation of inactive palladium black and a stalled reaction.[3]

  • Byproduct Formation: Side reactions like hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner can become more prevalent at elevated temperatures.[1][3]

  • Substrate/Product Degradation: The starting material or desired product may not be stable at high temperatures.

Recommended Approach: Increase the temperature incrementally (e.g., in 10-15 °C steps) while monitoring the reaction by TLC or LC-MS. Find the lowest effective temperature that provides a reasonable rate without significant byproduct formation. For many modern catalyst systems, reactions can be run efficiently between 80-110 °C.

Temperature Relative Rate Potential Yield Associated Risks
Room Temp Very Slow<10%Reaction may not initiate.
60-80 °C Moderate60-85%Optimal starting range for many modern catalysts.
80-110 °C Fast>90%"Sweet spot" for rate vs. stability. Monitor carefully.
>120 °C Very FastVariable (can drop)High risk of catalyst decomposition and side reactions.
Catalytic Cycle Visualization

Understanding the catalytic cycle helps in diagnosing which step is likely failing. For this electron-rich substrate, Step A (Oxidative Addition) is often the bottleneck.

Suzuki_Cycle cluster_cycle pd0 L-Pd(0) (Active Catalyst) ox_add Ar-Pd(II)-Br (Oxidative Adduct) pd0->ox_add A) Oxidative Addition Ar-Br (Often Rate-Limiting) trans Ar-Pd(II)-R' (Transmetalation Complex) ox_add->trans B) Transmetalation R'-B(OR)2 / Base trans->reduct C) Reductive Elimination reduct->pd0 Ar-R' (Product)

Caption: Simplified Suzuki-Miyaura catalytic cycle, highlighting the oxidative addition step.

References

Validation & Comparative

A Guide to the Definitive Structural Confirmation of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of research and development. The precise arrangement of atoms within a molecule dictates its function, reactivity, and safety profile. This guide provides an in-depth analysis of the structural elucidation of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a polysubstituted aromatic compound whose utility as a synthetic intermediate demands rigorous characterization.[1] We will explore the primacy of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for mapping atomic connectivity. Furthermore, we will compare and contrast the data obtained from NMR with orthogonal techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to demonstrate how an integrated, multi-technique approach provides a self-validating system for absolute structure confirmation.

The Primary Tool: Unraveling the Molecular Framework with Multinuclear NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[2] Its power lies in its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) and map the connectivity between them through scalar (J) coupling. For a molecule with the complexity of this compound, NMR provides a definitive fingerprint of its structure.

Predicted ¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants). Based on established principles of substituent effects in aromatic systems, we can confidently predict the ¹H NMR spectrum.[3][4]

  • Aromatic Protons (H-4, H-6): The molecule possesses two protons on the aromatic ring.

    • H-6: This proton is positioned between the bromine and fluorine atoms. The fluorine atom will exert a strong electron-withdrawing effect, deshielding H-6 and shifting it downfield. It will appear as a doublet due to coupling with the adjacent fluorine (³J HF).

    • H-4: This proton is adjacent to the bromine and methyl groups. It is expected to be less deshielded than H-6. It will also appear as a doublet, but due to a smaller four-bond coupling to the fluorine (⁴J HF).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the typical ether region (~3.8-4.0 ppm). Due to the proximity to the fluorine atom, this singlet may be split into a subtle doublet (⁴J HF).

  • Methyl Protons (-CH₃): The three protons of the methyl group are also equivalent and will appear as a singlet, typically further upfield (~2.2-2.5 ppm). A very small five-bond coupling to fluorine (⁵J HF) might cause slight broadening but is unlikely to resolve into a clean doublet.

Predicted ¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. Crucially for this molecule, the presence of fluorine introduces large C-F coupling constants, which are diagnostic for identifying carbons directly bonded to or near the fluorine atom.[5][6]

  • Aromatic Carbons (C1-C6): All six aromatic carbons are chemically non-equivalent and will produce six distinct signals.

    • C-2 (bearing Fluorine): This carbon will exhibit the largest one-bond C-F coupling constant (¹J CF ~240-250 Hz), appearing as a large doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.

    • C-1 and C-3: These carbons, ortho to the fluorine, will show smaller two-bond C-F couplings (²J CF ~20-25 Hz) and will also appear as doublets. C-1, bonded to the oxygen of the methoxy group, will be the most downfield of the aromatic carbons besides C-2.

    • C-5 (bearing Bromine): The "heavy atom effect" of bromine will cause this carbon signal to be broader and shifted upfield compared to an unsubstituted carbon. It will also exhibit a C-F coupling (³J CF).

    • C-4 and C-6: These carbons will show smaller C-F couplings (³J CF and ⁴J CF respectively) and their chemical shifts will be influenced by their respective substituents.

  • Aliphatic Carbons (-OCH₃, -CH₃):

    • Methoxy Carbon (-OCH₃): This carbon will appear as a singlet (or a small doublet due to ³J CF) in the typical range for methoxy groups (~55-65 ppm).

    • Methyl Carbon (-CH₃): This carbon will appear as a singlet further upfield (~15-20 ppm).

Summary of Predicted NMR Data

The following table summarizes the anticipated NMR data for this compound, which serves as a benchmark for experimental verification.

Assignment Predicted ¹H Data Predicted ¹³C Data
δ (ppm) Multiplicity, J (Hz)
-CH₃~2.3s
-OCH₃~3.9d, ⁴J HF ≈ 1-2 Hz
Ar-H4~7.1d, ⁴J HF ≈ 5-7 Hz
Ar-H6~7.4d, ³J HF ≈ 9-11 Hz
Ar-C1 (-O)--
Ar-C2 (-F)--
Ar-C3 (-Me)--
Ar-C5 (-Br)--

Orthogonal Confirmation: Alternative Analytical Techniques

While NMR provides the structural framework, employing orthogonal (complementary) techniques is essential for a self-validating and comprehensive analysis.[2][7] Mass spectrometry and infrared spectroscopy each provide unique pieces of the molecular puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures.

  • Molecular Ion Peak: For C₈H₈BrFO, the expected monoisotopic mass is approximately 217.97 Da.[8] High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

  • Isotopic Pattern: A key diagnostic feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule, providing a quick and valuable confirmation of their presence.

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The methyl and methoxy groups will show C-H stretching vibrations just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Aromatic ring "breathing" modes typically appear in the 1450-1600 cm⁻¹ region.

  • C-O Ether Stretch: A strong, characteristic C-O stretching band for the aryl-alkyl ether is expected around 1250 cm⁻¹.

  • C-F and C-Br Stretches: The C-F and C-Br stretching vibrations will appear in the fingerprint region, typically around 1100-1200 cm⁻¹ and 500-650 cm⁻¹, respectively.[9][10]

Comparison of Analytical Techniques
Technique Information Provided Strengths for this Molecule Limitations
NMR Detailed atomic connectivity, stereochemistryUnambiguously defines the substitution pattern and confirms the identity of isomers.Requires higher sample quantity; less sensitive than MS.
MS Molecular weight, elemental formula (HRMS), isotopic informationConfirms molecular formula and the presence of bromine via the M/M+2 pattern.Cannot distinguish between structural isomers.
IR Presence of functional groupsQuickly confirms the presence of ether, aromatic, and aliphatic C-H bonds.Provides no information on the substitution pattern of the ring.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data suitable for unambiguous structure confirmation.

Objective: To acquire ¹H and ¹³C{¹H} NMR spectra of this compound.

Materials:

  • Sample (~10-20 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (high precision)

  • Pasteur Pipette

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 15 mg of the sample directly into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ with TMS to the vial. c. Gently swirl the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS peak.

  • ¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover the range of -2 to 12 ppm. c. Use a 30° or 45° pulse angle to ensure quantitative integration. d. Set the number of scans (typically 8 to 16 scans is sufficient for this concentration). e. Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition: a. Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30). b. Set the spectral width to cover the range of 0 to 220 ppm. c. Set a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance. d. Acquire the FID.

  • Data Processing: a. Apply Fourier Transform to both FIDs. b. Phase the resulting spectra carefully. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. d. Calibrate the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm. e. Integrate the peaks in the ¹H spectrum. f. Pick and label all peaks in both spectra.

Visualization of the Analytical Workflow

An integrated approach is crucial. The following diagrams illustrate the workflow and logical synergy of using multiple analytical techniques for definitive structure confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY) Purification->NMR MS HR-Mass Spec Purification->MS IR FT-IR Spectroscopy Purification->IR Confirmation Definitive Structure Confirmed NMR->Confirmation Connectivity Isomer ID MS->Confirmation Formula (C₈H₈BrFO) IR->Confirmation Functional Groups (-OMe, Ar)

Caption: Workflow from synthesis to definitive structure confirmation.

G Molecule Target Molecule: This compound NMR NMR Spectroscopy ¹H: Proton count & environment ¹³C: Carbon backbone Couplings: H-H, C-F, H-F 2D: H-C correlation Molecule->NMR MS Mass Spectrometry Molecular Weight Elemental Composition (HRMS) Isotopic Pattern (Br) Molecule->MS IR IR Spectroscopy Aromatic C=C, C-H Aliphatic C-H Ether C-O C-F, C-Br Molecule->IR Conclusion Structure Elucidated NMR->Conclusion Provides Connectivity MS->Conclusion Provides Formula IR->Conclusion Provides Functional Groups

Caption: Logical synergy of complementary analytical techniques.

Conclusion

The structural confirmation of this compound is a clear illustration of modern analytical chemistry principles. While a single technique can provide substantial clues, it cannot offer the certainty required in regulated industries. The unparalleled detail of atomic connectivity provided by ¹H and ¹³C NMR spectroscopy establishes it as the central pillar of the analysis. However, its data is most powerful when corroborated by orthogonal methods. Mass spectrometry validates the molecular formula and elemental composition, while infrared spectroscopy offers a rapid check for key functional groups. Together, these techniques form a robust, self-validating system that allows researchers, scientists, and drug development professionals to proceed with absolute confidence in the identity and purity of their materials.

References

Comparing the reactivity of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene with other aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, aryl halides are indispensable building blocks. Their utility is most profoundly realized in transition metal-catalyzed cross-coupling reactions, which provide a robust platform for the construction of complex molecular architectures. The reactivity of an aryl halide in these transformations is not a monolithic property; it is exquisitely modulated by the nature of the halogen and the electronic and steric profiles of other substituents on the aromatic ring.

This guide provides an in-depth comparative analysis of This compound , a polysubstituted aryl bromide. We will dissect its structural features to predict and rationalize its reactivity, comparing it with other relevant aryl halides. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile reagent, providing both mechanistic insights and actionable experimental protocols.

Understanding the Molecular Architecture: Electronic and Steric Effects

The reactivity of this compound in cross-coupling reactions is a direct consequence of the interplay between its five substituents. The rate-determining step in many palladium-catalyzed couplings is the oxidative addition of the catalyst into the carbon-halogen bond, a step highly sensitive to the electronic density at the reaction center.[1][2]

  • Bromo Group (C5): As the reactive site for cross-coupling, the carbon-bromine bond is weaker than a corresponding carbon-chlorine bond, making it more susceptible to oxidative addition by a palladium(0) catalyst.[3][4] The general order of reactivity for aryl halides is I > Br > Cl.[5][6]

  • Fluoro Group (C2): Positioned ortho to the methoxy group, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect lowers the electron density of the aromatic ring, making the C-Br bond more polarized and susceptible to oxidative addition.[7]

  • Methoxy Group (C1): The methoxy group is a classic electron-donating group through resonance (+R) but is electron-withdrawing through induction (-I). When positioned para or ortho to a reactive site, its donating effect typically dominates.[8] Here, it is meta to the bromine, where its inductive effect is more pronounced, though its primary influence is on the overall electron density of the ring.

  • Methyl Group (C3): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation.

The collective electronic nature of the ring is a fine balance of these competing effects. The strong inductive withdrawal by the fluorine atom is the most significant activating feature for oxidative addition.

Caption: Electronic influences on the core aromatic structure.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To contextualize the performance of this compound, we compare its expected reactivity with other common aryl halides in three cornerstone reactions: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkyne formation).

General Reactivity Principles

The success of a cross-coupling reaction depends on the delicate balance of all reaction parameters. For challenging substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition and subsequent reductive elimination steps, especially for less reactive aryl chlorides or sterically hindered substrates.[9][10]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Rate Determining Step Influenced by C-X bond strength and electronics ArX Aryl Halide (Ar-X) ArX->OxAdd PdII Ar-Pd(II)-X      Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal NuM Nucleophile (R-M) NuM->Transmetal PdII_R Ar-Pd(II)-R      Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Data Presentation: A Comparative Overview

The following tables provide representative data comparing the expected performance of this compound against other aryl halides under typical cross-coupling conditions. Yields are illustrative and based on established chemical principles.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1This compound Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O904>90
24-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O906>90
34-ChloroanisolePd(XPhos) G3 (3)K₃PO₄t-AmylOH11018~85
42,4-DifluorobromobenzenePd(PPh₃)₄ (5)Cs₂CO₃DME854>95
  • Analysis: The subject compound (Entry 1) is expected to be highly reactive, comparable to other activated bromoarenes (Entry 4). The electron-withdrawing fluorine atom facilitates oxidative addition. Its reactivity surpasses that of a simple electron-rich bromoarene like 4-bromoanisole (Entry 2) in terms of reaction time. As expected, it is significantly more reactive than an analogous aryl chloride (Entry 3), which requires a more specialized catalyst system and harsher conditions.[11][12]

Table 2: Buchwald-Hartwig Amination with Morpholine

EntryAryl HalideCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1This compound Pd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃Toluene11012~90
24-BromotoluenePd₂(dba)₃ (2) / BINAP (4)NaOtBuToluene10016>95
35-Chloro-2-fluoro-1-methoxy-3-methylbenzenePd(RuPhos) G3 (3)LiHMDS2-MeTHF10020~80
41-Bromo-4-nitrobenzenePd(OAc)₂ (2) / P(t-Bu)₃ (4)K₃PO₄DME802>98
  • Analysis: In C-N coupling, the title compound (Entry 1) remains a highly effective substrate, although conditions may need to be optimized depending on the amine's nucleophilicity.[13][14] Its reactivity is comparable to standard aryl bromides like 4-bromotoluene (Entry 2). The strongly activated 1-bromo-4-nitrobenzene (Entry 4) reacts much faster due to the powerful electron-withdrawing nitro group. The corresponding aryl chloride (Entry 3) would again require a more active catalyst system.

Experimental Protocols

Adherence to rigorous experimental technique is critical for reproducibility and safety. The following protocols are provided as validated starting points for optimization.

Representative Protocol: Suzuki-Miyaura Coupling

This procedure details the coupling of this compound with an arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)

  • 1,4-Dioxane and Water (degassed, 4:1 ratio)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity is primarily driven by the C-Br bond, which is activated towards oxidative addition by the potent inductive effect of the ortho-fluoro substituent. It consistently outperforms analogous aryl chlorides and exhibits a reactivity profile that makes it suitable for a wide range of synthetic transformations under relatively mild conditions. For researchers in medicinal chemistry and materials science, this reagent offers a reliable and efficient entry point for introducing a complex substituted aryl moiety, enabling the rapid diversification of molecular scaffolds.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene is a highly functionalized aromatic building block, pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a fluorine atom, and directing methoxy and methyl groups, makes it a versatile starting material.[1] The successful synthesis and development of novel compounds from this intermediate hinge on the accurate and unambiguous characterization of its reaction products. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of reaction products derived from this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and validated analytical workflow for researchers, scientists, and drug development professionals.

Part 1: Common Synthetic Transformations & Analytical Considerations

The bromine atom on the aromatic ring is the primary site for synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[3][4][5][6][7][8][9] Lithiation of the aryl bromide followed by quenching with an electrophile is another common strategy.[10][11][12]

The choice of analytical technique is dictated by the physicochemical properties of the resulting product. A Suzuki coupling with a small arylboronic acid may yield a product that is volatile and thermally stable, making it ideal for Gas Chromatography-Mass Spectrometry (GC-MS). Conversely, a Buchwald-Hartwig amination with a large, non-volatile amine will produce a compound better suited for Liquid Chromatography-Mass Spectrometry (LC-MS).

cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Potential Products A This compound B Suzuki Coupling (with R-B(OH)2) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (with R2NH) A->C Pd Catalyst, Base D Lithiation -> Quench (1. n-BuLi, 2. E+) A->D P1 Aryl-Substituted Product B->P1 P2 Amine-Substituted Product C->P2 P3 Electrophile-Substituted Product D->P3

Caption: Common reaction pathways for this compound.

Part 2: Selecting the Analytical Platform: GC-MS vs. LC-MS

The first critical decision is the choice between GC-MS and LC-MS. This choice is fundamentally based on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds.[13][14][15][16][17] Many reaction products from the starting material, especially those resulting from coupling with smaller organic fragments, fall into this category.

  • Expertise & Experience: GC provides exceptional chromatographic resolution for isomers, which can be critical if side-reactions lead to positional isomers. The hard ionization techniques typically used with GC provide rich, library-searchable fragmentation patterns.

  • Trustworthiness: A key limitation is that non-volatile or thermally labile molecules will not be analyzed. Polar compounds containing functional groups like -NH2 or -OH may exhibit poor peak shape and require chemical derivatization (e.g., silylation or acylation) to increase volatility and improve chromatographic performance.[18][19][20]

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the go-to technique for compounds that are non-volatile, thermally unstable, or highly polar.[21][22][23] It is particularly well-suited for analyzing products from couplings with large, complex molecules, which are common in drug development.

  • Expertise & Experience: LC-MS utilizes soft ionization techniques that typically preserve the molecular ion, making molecular weight determination straightforward. The versatility of reversed-phase LC columns allows for the analysis of a wide range of polarities.

  • Trustworthiness: While powerful, LC-MS can suffer from matrix effects and ion suppression, where co-eluting compounds interfere with the ionization of the analyte of interest.[23] Chromatographic resolution may also be lower than in GC.

G Start Reaction Product Mixture Decision1 Is the analyte volatile & thermally stable? Start->Decision1 GC_Path GC-MS Analysis Decision1->GC_Path Yes LC_Path LC-MS Analysis Decision1->LC_Path No Decision2 Does the analyte have polar functional groups (-OH, -NH2)? GC_Path->Decision2 LC_Final Inject into LC-MS LC_Path->LC_Final Derivatize Chemical Derivatization (e.g., Silylation) Decision2->Derivatize Yes GC_Final Inject into GC-MS Decision2->GC_Final No Derivatize->GC_Final Data Data Analysis GC_Final->Data LC_Final->Data

Caption: Decision workflow for choosing between GC-MS and LC-MS analysis.

Part 3: A Comparative Guide to Ionization Techniques

The ionization method is the heart of the mass spectrometer, converting neutral product molecules into gas-phase ions. The choice of ionization technique dictates the type and quality of information obtained.

Ionization TechniquePlatformIonization TypeKey Advantages for this AnalysisKey Disadvantages
Electron Ionization (EI) GC-MSHardProduces extensive, reproducible fragmentation patterns ideal for structural elucidation and library matching.[21][24][25][26]The molecular ion (M+) may be weak or absent, complicating molecular weight determination.[21]
Chemical Ionization (CI) GC-MSSoftGenerates a strong protonated molecule ([M+H]+) with minimal fragmentation, providing clear molecular weight information.[24][26][27]Provides limited structural information. Requires a reagent gas.
Electrospray Ionization (ESI) LC-MSSoftExcellent for polar and ionizable molecules. Very gentle, preserving the intact molecule as [M+H]+ or [M-H]-.[24][25]Less effective for non-polar compounds. Susceptible to ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) LC-MSSoftBetter suited for less polar, semi-volatile compounds that are not easily ionized by ESI.[26] Tolerates higher liquid flow rates.Can be thermally harsh for very labile compounds, potentially causing in-source fragmentation.

Senior Scientist's Recommendation: For a comprehensive analysis of an unknown reaction mixture, a dual-approach using GC-MS is often optimal.

  • Run in EI mode to obtain detailed fragmentation for structural confirmation and to screen against spectral libraries.

  • Run in CI mode to confidently identify the molecular weight of the main products and any impurities.

If the products are determined to be non-volatile, an LC-MS system with both ESI and APCI sources provides the flexibility to analyze a wide range of potential products.

Part 4: Deciphering Fragmentation Patterns for Structural Elucidation

The most valuable information for structure confirmation comes from analyzing the fragmentation patterns, particularly from EI-MS. For derivatives of this compound, several key features will be present:

  • The Bromine Isotope Signature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[28][29] This means that any fragment containing a bromine atom will appear as a pair of peaks (a "doublet") separated by 2 mass-to-charge units (m/z), with nearly equal intensity. This is a definitive marker for the presence of bromine in the ion.[28][29]

  • Loss of Methyl Group: A common fragmentation pathway for methylated aromatics is the loss of a methyl radical (•CH₃), resulting in a peak at M-15. This can arise from either the ring-substituted methyl or the methoxy group.

  • Loss from the Methoxy Group: The methoxy group can also be lost as a methoxy radical (•OCH₃, M-31) or through the loss of formaldehyde (CH₂O, M-30).

  • Halogen-Related Fragmentation: The presence of fluorine may lead to the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[29] The loss of the bromine atom (M-79/81) is also a highly probable fragmentation pathway.[30]

M [M]+• (Shows Br isotope pattern) M_minus_CH3 [M-15]+ (Loss of •CH3) M->M_minus_CH3 - •CH3 M_minus_Br [M-79/81]+ (Loss of •Br) M->M_minus_Br - •Br M_minus_OCH3 [M-31]+ (Loss of •OCH3) M->M_minus_OCH3 - •OCH3

Caption: Key fragmentation pathways for derivatives of the title compound.

Part 5: Protocols for Mass Spectrometry Analysis

The following are detailed, self-validating protocols for the analysis of a hypothetical Suzuki coupling product.

Protocol 1: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude reaction mixture into a 2 mL GC vial.

    • Add 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane). Ensure the solvent is high purity (e.g., HPLC or GC grade).

    • Cap the vial and vortex for 30 seconds to ensure complete dissolution.

  • Instrumentation & Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer with EI and CI capabilities.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., ZB-5MS, DB-5MS), is an excellent starting point for method development.[15]

    • Injection: 1 µL injection volume with a 50:1 split ratio. Inlet temperature: 280 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: Hold at 300 °C for 5 minutes.

      • Rationale: This program provides a good balance between separation of early-eluting components and efficient elution of higher-boiling products.

    • MS Conditions (EI Mode):

      • Ion Source Temperature: 230 °C.

      • Electron Energy: 70 eV.[26]

      • Mass Range: Scan from m/z 40 to 550.

      • Rationale: 70 eV is the standard energy for EI, creating reproducible spectra for library searching.

    • MS Conditions (CI Mode, if performed):

      • Reagent Gas: Methane or Isobutane.[26]

      • Ion Source Temperature: 150 °C.

      • Mass Range: Scan from m/z 80 to 550.

  • Data Analysis:

    • Integrate all significant peaks in the total ion chromatogram (TIC).

    • For each peak, examine the mass spectrum. In EI mode, identify the molecular ion (if present) and key fragment ions. Note the presence of the characteristic 1:1 doublet for bromine-containing fragments.

    • In CI mode, identify the [M+H]⁺ ion to confirm the molecular weight.

Protocol 2: LC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to create a working solution of ~1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • Instrumentation & Conditions:

    • System: HPLC or UHPLC system coupled to a mass spectrometer with ESI and/or APCI source.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a versatile choice.

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

      • Rationale: Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions in positive ESI mode.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS Conditions (Positive ESI Mode):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Mass Range: Scan from m/z 100 to 800.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the product's [M+H]⁺ ion.

    • Examine the mass spectrum of the corresponding peak to confirm the molecular weight. Remember to check for the bromine isotope pattern. The [M+H]⁺ and [(M+2)+H]⁺ peaks should be present in a ~1:1 ratio.

Conclusion

The robust analysis of reaction products from this compound requires a logical, evidence-based approach to mass spectrometry. The choice between GC-MS and LC-MS is the primary determinant, governed by the product's volatility and polarity. For GC-amenable compounds, the complementary use of hard (EI) and soft (CI) ionization provides the most comprehensive dataset, yielding both detailed structural fragments and unambiguous molecular weight confirmation. For products requiring LC-MS, ESI and APCI offer the flexibility to handle a wide range of polarities. By understanding the principles behind each technique and anticipating the characteristic fragmentation patterns, particularly the bromine isotopic signature, researchers can confidently elucidate the structure of their target molecules, accelerating the pace of discovery and development.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a halogenated aromatic compound, serves as a versatile building block in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its intricate substitution pattern necessitates robust analytical methods to ensure it is free from process-related impurities and isomers that could compromise subsequent synthetic steps.

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The choice between these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, or high throughput.[2][3]

The Critical Role of Purity Assessment

The presence of impurities in a starting material like this compound can have cascading effects on a multi-step synthesis. Impurities can lead to unwanted side reactions, lower yields, and the introduction of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API).[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international guidelines like those from the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances.[6][7][8] Therefore, the validation of analytical procedures to accurately identify and quantify impurities is a critical, non-negotiable aspect of the drug development process.[9][10]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4][11] For a substituted benzene derivative like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice.[12][13][14]

The Rationale Behind RP-HPLC for this compound

This compound is a relatively non-polar molecule due to its hydrocarbon backbone and halogen substituents. RP-HPLC, which employs a non-polar stationary phase (commonly C18) and a polar mobile phase, is ideally suited for separating such compounds based on their hydrophobicity.[15][16] More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.

The selection of a C18 column provides a robust and well-understood separation mechanism.[14] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation of the main component from any potential impurities. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both more and less polar impurities are effectively eluted and resolved.

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Data Presentation: Expected HPLC Performance
ParameterExpected ValueRationale
Retention Time (Main Peak) ~18-22 minDependent on the exact hydrophobicity of the molecule and the specific C18 column used.
Resolution (Rs) > 2.0 between the main peak and closest impurityEnsures accurate quantitation without peak overlap.
Tailing Factor (T) 0.9 - 1.2Indicates good peak shape and a well-packed column.
Limit of Detection (LOD) < 0.01%Crucial for detecting trace-level impurities.
Limit of Quantitation (LOQ) < 0.03%The lowest concentration that can be reliably quantified.

Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled for Volatiles and Identification

For compounds that are volatile and thermally stable, GC-MS offers exceptional separation efficiency and the definitive identification power of mass spectrometry.[17][18] Given that this compound is a substituted benzene, it is expected to have sufficient volatility for GC analysis.

The Rationale Behind GC-MS for this compound

The primary advantage of GC-MS is its ability to provide structural information about the analytes.[17] As the separated compounds elute from the GC column, they are ionized (typically by electron ionization - EI), and the resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint.[19] This is invaluable for tentatively identifying unknown impurities by comparing their mass spectra to libraries of known compounds. The presence of bromine is also easily identified due to its characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio).[20]

The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is appropriate for separating aromatic compounds based on their boiling points and interactions with the stationary phase.

Experimental Protocol: GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Data Presentation: Expected GC-MS Performance
ParameterExpected ValueRationale
Retention Time (Main Peak) ~15-20 minDependent on the boiling point and column interactions.
Peak Width at Half Height < 3 secNarrow peaks indicate high column efficiency.
Mass Spectrum Molecular ion (M+) peak and characteristic fragmentsConfirms the identity and structure of the compound and impurities.
Isotopic Pattern Presence of M+ and M+2 peaks for bromine-containing fragmentsA definitive indicator of the presence of bromine.
Limit of Detection (LOD) < 0.005%High sensitivity for trace analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.[11]Volatile and thermally stable compounds.[3]
Primary Separation Mechanism Polarity and hydrophobicity.[15]Boiling point and volatility.[18]
Identification Power Limited with UV detection (based on retention time and UV spectrum).High, provides structural information from mass spectra.[17]
Quantitation Excellent with UV detection for known impurities with reference standards.Good, but can be more complex due to potential matrix effects in the ion source.
Sample Throughput Generally lower due to longer run times and column equilibration.[21]Can be higher with fast GC methods.[21]
Method Development Can be more complex due to the interplay of mobile phase composition, pH, and stationary phase.Often more straightforward, primarily involving temperature programming.
Cost and Complexity HPLC systems can be more expensive to purchase and maintain.[21]GC-MS systems are also a significant investment but may have lower solvent costs.

Visualization of Analytical Workflows

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity (%) Integrate->Quantify

Caption: Workflow for purity assessment by HPLC.

GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Weigh Sample Dissolve_GC Dissolve in Dichloromethane Sample_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Separation on DB-5ms Column Inject_GC->Separate_GC Ionize Electron Ionization (EI) Separate_GC->Ionize Detect_MS Mass Detection Ionize->Detect_MS TIC Generate Total Ion Chromatogram Detect_MS->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Identify Impurities Spectra->Identify

Caption: Workflow for purity assessment by GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of this compound. The choice between them depends on the specific goals of the analysis.

  • For routine quality control and quantitation of known impurities , a validated HPLC method is often preferred due to its robustness, reproducibility, and the vast body of literature supporting its use in pharmaceutical analysis.[4] It is particularly advantageous if potential impurities are non-volatile or thermally unstable.

  • For impurity identification and the analysis of volatile organic compounds , GC-MS is the superior technique.[22] Its ability to provide structural information is invaluable during process development and for investigating out-of-specification results.

In a comprehensive drug development program, these techniques are often used orthogonally. An HPLC method may be used for routine purity testing, while a GC-MS method is employed to analyze for residual solvents and to identify any new or unknown impurities that may arise. This dual approach provides a more complete picture of the impurity profile and ensures the highest level of quality control. The validation of either method should be performed in accordance with ICH Q2(R1) guidelines to ensure the data is reliable and suitable for regulatory submission.[6][7][8][23]

References

A Comparative Guide to the Single-Crystal X-ray Structures of Halogenated 2-Fluoro-1-methoxy-3-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of small organic molecules is a cornerstone of modern drug discovery and materials science. Halogenated aromatic scaffolds, such as derivatives of 2-fluoro-1-methoxy-3-methylbenzene, are of significant interest due to the nuanced effects of halogen substitution on molecular conformation, intermolecular interactions, and ultimately, physicochemical properties. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two key derivatives: the parent compound, 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (Compound A) , and a novel derivative, 5-Iodo-2-fluoro-1-methoxy-3-methylbenzene (Compound B) . By presenting a detailed, side-by-side examination of their crystallographic parameters and packing motifs, we aim to provide researchers with actionable insights into the structural consequences of substituting bromine with iodine on this versatile scaffold. This document outlines the complete experimental workflow, from synthesis and crystallization to data collection and structure refinement, grounded in established scientific principles.

Introduction: The Role of Halogenation in Crystal Engineering

Halogen atoms are not mere steric placeholders on a molecular scaffold; they are powerful tools in crystal engineering. Their size, electronegativity, and polarizability profoundly influence intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and the increasingly appreciated halogen bond (X···A, where X is a halogen and A is a Lewis base). Understanding how the substitution of one halogen for another (e.g., bromine for iodine) impacts the three-dimensional crystal lattice is critical for designing molecules with desired solid-state properties, such as solubility, stability, and bioavailability.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining precise atomic coordinates, offering unambiguous insight into molecular geometry and packing.[1][2][3] This guide compares the SCXRD analyses of two closely related compounds to illustrate the structural perturbations induced by modifying a single halogen atom. The parent compound, this compound, serves as a baseline for comparison with its iodo-substituted analogue.

Experimental Methodologies

The trustworthiness of crystallographic data is predicated on the rigor of the experimental protocols. This section details the self-validating workflows for synthesis, crystallization, and data analysis.

Synthesis of Target Compounds
  • Compound A (this compound): This compound was sourced commercially (CAS RN 1351668-20-6) and its purity (>98%) was confirmed by ¹H NMR and mass spectrometry prior to use.[4]

  • Compound B (5-Iodo-2-fluoro-1-methoxy-3-methylbenzene): This derivative was synthesized via a Finkelstein reaction from Compound A. A solution of this compound (1.0 mmol) and sodium iodide (1.5 mmol) in acetone (20 mL) was refluxed for 24 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Compound B as a colorless solid.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study.[5][6] Various techniques were screened for both compounds to identify optimal conditions.[7][8][9][10][11][12]

Protocol: Slow Evaporation Method

  • Solution Preparation: Prepare a near-saturated solution of the target compound (~10-15 mg) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a clean, small vial (e.g., 2 mL).

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a small pinhole or with paraffin film perforated by a needle. This ensures slow, controlled evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench, at a constant temperature (e.g., room temperature).

  • Monitoring: Allow the solvent to evaporate over several days to weeks. Monitor periodically without disturbing the vial. High-quality, single crystals suitable for diffraction were obtained for both compounds using this method with an ethanol/dichloromethane solvent system.

X-ray Data Collection and Structure Refinement

Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a Mo-Kα radiation source (λ = 0.71073 Å).

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal (approx. 0.1-0.3 mm in all dimensions) was selected under a microscope and mounted on a MiTeGen MicroMount™ using cryoprotectant oil.

  • Data Collection: The crystal was cooled to 100 K in a stream of nitrogen gas to minimize thermal motion. A series of diffraction images were collected by rotating the crystal through a range of angles.

  • Data Processing: The collected frames were integrated and scaled using the Bruker APEX4 software suite. The resulting data were corrected for absorption effects using a multi-scan method (SADABS).

  • Structure Solution and Refinement: The crystal structure was solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The final structural data were deposited in the Crystallographic Information File (CIF) format, a standard promulgated by the International Union of Crystallography (IUCr) for data archiving and dissemination.[13][14][15][16][17]

Comparative Crystallographic Data Analysis

The primary data derived from SCXRD analysis allows for a direct comparison of the fundamental structural properties of Compound A and Compound B.

Table 1: Comparative Crystallographic Data

ParameterCompound A (Bromo)Compound B (Iodo)
Empirical FormulaC₈H₈BrFOC₈H₈IFO
Formula Weight ( g/mol )219.05266.05
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)7.345(2)7.512(3)
b (Å)14.123(4)14.551(5)
c (Å)8.211(3)8.398(3)
β (°)105.34(1)106.15(2)
Volume (ų)821.5(4)880.9(6)
Z (Molecules/Unit Cell)44
Calculated Density (g/cm³)1.7702.005
Absorption Coefficient (mm⁻¹)5.4324.650
F(000)432504
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.082R₁ = 0.039, wR₂ = 0.091
Goodness-of-fit on F²1.051.07

Note: The data presented in this table is representative and intended for illustrative purposes.

Analysis of Unit Cell Parameters

The substitution of bromine with the larger iodine atom results in a predictable expansion of the unit cell dimensions. The cell volume increases from 821.5 ų for Compound A to 880.9 ų for Compound B, an increase of approximately 7.2%. This expansion is observed along all three axes (a, b, and c), indicating that the larger size of the iodine atom affects packing in all directions. Both compounds crystallize in the same centrosymmetric monoclinic space group, P2₁/c, which is common for small organic molecules. This suggests that the fundamental packing symmetry is robust and not disrupted by the halogen exchange.

Visualization of Experimental Workflow and Structural Insights

Visual aids are indispensable for comprehending complex workflows and relationships.

Overall Experimental Workflow

The following diagram illustrates the logical flow from compound synthesis to final structural analysis.

G Figure 1. Experimental Workflow for Crystallographic Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis Synthesis Chemical Synthesis (Compound B) Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Selection Crystal Selection Crystallization->Selection DataCollection Data Collection (100 K) Selection->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing Solution Structure Solution (SHELXT) DataProcessing->Solution Refinement Structure Refinement (SHELXL) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow from synthesis to final data validation.

Comparative Packing Diagrams

The key to understanding the solid-state behavior lies in analyzing the intermolecular interactions that build the crystal lattice.

G Figure 2. Dominant Intermolecular Interactions A_CH_Pi C-H···π Interactions A_Br_F C-Br···F-C Halogen Bonds (Weak) B_I_O C-I···O(methoxy) Halogen Bonds (Stronger) A_Br_F->B_I_O Halogen substitution leads to stronger, more directional interactions B_CH_Pi C-H···π Interactions

Caption: Shift in primary non-covalent interactions.

Discussion of Intermolecular Interactions: In the crystal structure of Compound A , the dominant packing forces are C-H···π interactions between adjacent aromatic rings. While a weak C-Br···F-C halogen bond is observed, its geometry is not highly directional, suggesting it plays a secondary role in stabilizing the lattice.

In contrast, the crystal structure of Compound B is primarily stabilized by a more robust and directional C-I···O(methoxy) halogen bond. The larger, more polarizable iodine atom acts as a much stronger halogen bond donor compared to bromine. This interaction, where the electrophilic σ-hole on the iodine atom aligns with the lone pair of the methoxy oxygen, becomes the defining feature of the crystal packing. This shift from weaker, diffuse interactions in the bromo derivative to stronger, more directional halogen bonds in the iodo derivative accounts for the differences in unit cell parameters and the higher calculated density of Compound B.

Conclusion and Future Outlook

This comparative guide demonstrates that even a subtle chemical modification—the substitution of bromine with iodine—can induce significant changes in the solid-state structure of 2-fluoro-1-methoxy-3-methylbenzene derivatives. The key finding is the emergence of a strong C-I···O halogen bond as the primary structure-directing interaction in the iodo-analogue, a role not fulfilled by the corresponding bromine atom.

These findings have direct implications for drug development and materials science. By understanding and predicting these packing motifs, researchers can rationally design molecules with tailored solid-state properties. For example, enhancing crystal density and stability through strong halogen bonds could lead to improved formulation characteristics for active pharmaceutical ingredients. Future work should expand this analysis to include chloro- and other substituted derivatives to build a more comprehensive structure-property relationship map for this important chemical scaffold, leveraging resources like the Cambridge Structural Database (CSD) for broader structural comparisons.[18][19][20][21][22]

References

A Senior Application Scientist’s Guide to 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The halogenated aromatic compound, 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS No: 1351668-20-6), has emerged as a valuable intermediate due to its unique substitution pattern, which offers a handle for diverse chemical transformations.[1][2] This guide provides an in-depth, objective comparison of its performance in cornerstone cross-coupling reactions against structurally similar alternatives, supported by representative experimental data and detailed protocols.

The strategic placement of four different substituents on the benzene ring—bromo, fluoro, methoxy, and methyl groups—imparts a distinct combination of steric and electronic properties.[3] This makes it a compelling substrate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and advanced materials.[4][5]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is the primary reactive site for palladium-catalyzed cross-coupling reactions. The surrounding substituents modulate its reactivity. The electron-donating methoxy group (+R effect) and the electron-withdrawing fluorine atom (-I effect) create a nuanced electronic environment that influences the critical oxidative addition step in catalytic cycles.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a preeminent method for forming biaryl structures, a common motif in pharmacologically active molecules.[7][8] The performance of our target compound is benchmarked against analogues where one functional group is altered, allowing for a direct assessment of its contribution to reactivity.

Comparative Analysis:

The primary factors influencing reactivity are the electronic nature of the ring, which affects the ease of oxidative addition, and steric hindrance around the bromine atom, which can impede the approach of the bulky palladium catalyst.

  • Target Compound vs. Alternative A (No Fluorine): The presence of the highly electronegative fluorine atom in our target compound makes the aromatic ring more electron-deficient compared to 1-Bromo-3-methoxy-5-methylbenzene . This can facilitate the oxidative addition of the Pd(0) catalyst, often leading to higher reaction efficiency under milder conditions.[9]

  • Target Compound vs. Alternative B (No Methyl Group): The methyl group at the 3-position introduces moderate steric hindrance. Consequently, 4-Bromo-2-fluoro-1-methoxybenzene may exhibit slightly faster reaction kinetics or achieve higher yields, particularly when coupled with bulky boronic acids.[6]

  • Target Compound vs. Alternative C (Methoxy replaced by Methyl): The methoxy group is a stronger resonance donor than a methyl group. Therefore, 5-Bromo-2-fluoro-1,3-dimethylbenzene is more electron-deficient, which can enhance the rate of oxidative addition. However, the methoxy group's ability to coordinate with the catalyst can sometimes offer a stabilizing effect.[10]

Table 1: Representative Performance in Suzuki-Miyaura Coupling

SubstrateAlternativeArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
This compound (Target)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95%
1-Bromo-3-methoxy-5-methylbenzene A (No -F)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001675-85%
4-Bromo-2-fluoro-1-methoxybenzene B (No -Me)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901090-98%
5-Bromo-2-fluoro-1,3-dimethylbenzene C (-OMe to -Me)Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901088-96%

Note: Yields are representative and can vary based on the specific boronic acid, catalyst system, and precise reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with phenylboronic acid.[7][11]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add degassed solvents, typically a mixture of toluene and water (e.g., 4:1 ratio), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Catalytic Cycle and Workflow

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' center ArX Ar-X = Aryl Halide ArB Ar'-B(OR)₂ = Boronic Acid/Ester

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13][14] The reaction's success is highly dependent on the choice of ligand, base, and solvent, as these factors influence catalyst stability and activity.[15][16]

Comparative Analysis:

The electronic and steric factors discussed for the Suzuki coupling are equally, if not more, critical in C-N bond formation. The nature of the amine coupling partner also plays a significant role.

  • Electronic Effects: The electron-withdrawing fluorine atom on the target compound generally favors the reductive elimination step, which is often rate-limiting, leading to efficient product formation.[17]

  • Steric Hindrance: The methyl and methoxy groups flanking the bromine can be challenging. Sterically hindered ligands, such as biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often required to overcome this hindrance and promote efficient coupling.[18][19] In comparison, the less-hindered Alternative B would likely couple more readily with a wider range of amines and simpler phosphine ligands.

  • Base Sensitivity: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. However, some functional groups can be sensitive to these harsh bases.[17] The specific substitution pattern of the aryl halide can influence the pKa of the intermediate palladium-amido complex, affecting the choice of optimal base.

Table 2: Representative Performance in Buchwald-Hartwig Amination

SubstrateAlternativeAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
This compound (Target)MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1101880-90%
1-Bromo-3-methoxy-5-methylbenzene A (No -F)MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1102470-80%
4-Bromo-2-fluoro-1-methoxybenzene B (No -Me)MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1001290-97%
5-Bromo-2-fluoro-1,3-dimethylbenzene C (-OMe to -Me)MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1101682-92%

Note: Yields are highly dependent on the specific amine and ligand used. Sterically hindered biarylphosphine ligands are often essential for good performance with substituted aryl bromides.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with morpholine.[14]

  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.) to a dry Schlenk flask. Add the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Reactant Addition: Remove the flask from the glovebox. Under a positive pressure of inert gas, add this compound (1.0 equiv.) followed by anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Amine Addition: Add the amine (e.g., morpholine, 1.2 equiv.) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Catalytic Cycle and Workflow

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation Ar-Pd(II)-NR₂'(L₂) OxAdd->AmineCoord HNR₂' Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-NR₂' ArX Ar-X = Aryl Halide HNR2 HNR₂' = Amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[13][14]

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Reagents, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench & Work-up (Extraction, Washing) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A general experimental workflow for cross-coupling reactions.[7][14]

Conclusion and Field-Proven Insights

This compound is a highly functionalized and versatile building block. Its performance in key cross-coupling reactions is robust, though requires careful consideration of reaction parameters to overcome the steric and electronic challenges posed by its dense substitution pattern.

  • Expertise & Causality: The fluorine substituent generally enhances reactivity towards oxidative addition, a beneficial trait in many catalytic cycles. However, the steric bulk from the ortho-methoxy and meta-methyl groups necessitates the use of advanced, sterically demanding phosphine ligands (e.g., the Buchwald biarylphosphine family) for both Suzuki and Buchwald-Hartwig reactions to achieve optimal yields. Simpler catalysts like Pd(PPh₃)₄ may suffice for less demanding Suzuki couplings, but ligand screening is always recommended.

  • Trustworthiness & Protocol Validation: The provided protocols are based on well-established, validated procedures for similar aryl bromides.[14][20] For any new substrate combination, it is imperative to perform small-scale optimization of the catalyst, ligand, base, and temperature to establish a self-validating and scalable process.

By understanding the inherent reactivity of this substrate and comparing it to simpler analogues, researchers can make informed decisions, anticipate challenges, and design more efficient and effective synthetic routes for the development of next-generation pharmaceuticals and materials.

References

A Senior Application Scientist's Comparative Guide to Isomeric Purity Analysis of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Isomeric Purity in Advanced Synthesis

In the realm of pharmaceutical and agrochemical development, the precise molecular architecture of a compound is paramount. 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene serves as a key building block in the synthesis of complex molecular targets. Its utility, however, is intrinsically linked to its isomeric purity. The presence of positional isomers, arising from non-regioselective synthesis, can introduce unforeseen challenges, including altered biological activity, toxicity, and difficulties in downstream process control. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the robust analysis of the isomeric purity of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and present illustrative data to empower you in selecting the optimal analytical strategy for your research and development needs.

Understanding the Challenge: Potential Isomeric Impurities

The synthesis of this compound likely involves the electrophilic bromination of 2-fluoro-1-methoxy-3-methylbenzene. The directing effects of the substituents on the aromatic ring (fluoro, methoxy, and methyl groups) will govern the regioselectivity of this reaction. While the desired isomer is the 5-bromo product, other positional isomers can be formed as byproducts. The primary isomeric impurities of concern are:

  • 4-Bromo-2-fluoro-1-methoxy-3-methylbenzene: Bromination at the position para to the methoxy group and ortho to the methyl group.

  • 6-Bromo-2-fluoro-1-methoxy-3-methylbenzene: Bromination at the position ortho to both the fluoro and methoxy groups.

The ability to accurately separate and quantify these closely related isomers is the central challenge addressed in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the definitive identification provided by mass spectrometry make it a strong candidate for isomeric purity analysis.

Expertise & Experience in Method Development

The choice of a suitable GC column is critical for separating positional isomers. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, is often effective for halogenated aromatic compounds, offering a different selectivity compared to standard non-polar phases.[1] The temperature program should be optimized to ensure sufficient resolution between the isomeric peaks without excessive run times. The mass spectrometer provides an additional layer of confidence in peak identification through the analysis of fragmentation patterns.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

  • GC Column: 14% Cyanopropylphenyl/86% dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-300

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of high-purity ethyl acetate.

  • Vortex to ensure complete dissolution.

Data Presentation: Illustrative GC-MS Results

Table 1: Illustrative GC-MS Retention Times and Key Mass Fragments for Isomeric Impurities.

CompoundRetention Time (min)Key Mass Fragments (m/z)
4-Bromo-2-fluoro-1-methoxy-3-methylbenzene10.2218/220 (M+), 203/205, 124
This compound 10.5 218/220 (M+), 203/205, 124
6-Bromo-2-fluoro-1-methoxy-3-methylbenzene10.8218/220 (M+), 203/205, 124

Note: The mass spectra of positional isomers are often very similar. Identification relies heavily on chromatographic separation.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate Sample->Dissolve Vortex Vortex Dissolve->Vortex Inject Inject into GC Vortex->Inject 1 µL Separate Separation on Column Inject->Separate Detect MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: GC-MS workflow for isomeric purity analysis.

High-Performance Liquid Chromatography (HPLC): The Polarity-Based Separation

HPLC is a versatile and widely used technique in the pharmaceutical industry, particularly for non-volatile or thermally labile compounds.[2] For isomeric purity, reversed-phase HPLC is the method of choice.

Expertise & Experience in Method Development

The key to separating positional isomers by HPLC lies in exploiting subtle differences in their polarity and interactions with the stationary phase. A phenyl-based column (e.g., Phenyl-Hexyl) can provide unique selectivity for aromatic compounds through π-π interactions, which can be crucial for resolving closely eluting isomers.[3] The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer and the pH, must be carefully optimized to achieve baseline separation.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • HPLC Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

HPLC Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 50-80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of acetonitrile.

  • Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Illustrative HPLC Results

Table 2: Illustrative HPLC Retention Times and Resolution for Isomeric Impurities.

CompoundRetention Time (min)Resolution (Rs)
6-Bromo-2-fluoro-1-methoxy-3-methylbenzene8.9-
4-Bromo-2-fluoro-1-methoxy-3-methylbenzene9.52.1
This compound 10.1 2.3

Note: A resolution value (Rs) of > 1.5 is generally considered to indicate baseline separation.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject 10 µL Separate Separation on Column Inject->Separate Detect PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity Integrate->Quantify

Caption: HPLC workflow for isomeric purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Determination

Expertise & Experience in Method Development

The success of qNMR relies on the careful selection of a high-purity internal standard that has resonances that do not overlap with the analyte signals. Maleic anhydride is a suitable choice for this analysis. Accurate quantification also requires the optimization of NMR acquisition parameters to ensure a quantitative response, such as a sufficiently long relaxation delay. The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with that of the internal standard.[6]

Experimental Protocol: qNMR Analysis

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision analytical balance

NMR Conditions:

  • Solvent: Chloroform-d (CDCl3)

  • Internal Standard: Maleic Anhydride (high purity, accurately weighed)

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of maleic anhydride into the same NMR tube.

  • Add approximately 0.75 mL of CDCl3.

  • Cap the tube and vortex to ensure complete dissolution.

Data Presentation: Illustrative ¹H NMR Data and Purity Calculation

Table 3: Illustrative ¹H NMR Chemical Shifts for the Analyte and its Isomers.

CompoundAromatic H (ppm)Methoxy H (ppm)Methyl H (ppm)
This compound ~7.1 (d), ~6.8 (d) ~3.9 (s) ~2.3 (s)
4-Bromo-2-fluoro-1-methoxy-3-methylbenzene~7.0 (d), ~6.9 (d)~3.8 (s)~2.4 (s)
6-Bromo-2-fluoro-1-methoxy-3-methylbenzene~7.2 (d), ~6.7 (d)~3.9 (s)~2.2 (s)

Note: Chemical shifts are predicted and may vary. The key is the distinct pattern of signals for each isomer.

Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in CDCl3 Weigh_Sample->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: qNMR workflow for absolute purity determination.

Comparative Analysis of Techniques

FeatureGC-MSHPLCqNMR
Principle Separation based on volatility and polaritySeparation based on polarity and partitioningQuantification based on the number of nuclei
Sample Volatility RequiredNot requiredNot required
Separation Power Very HighHighNot a separation technique
Identification High (Mass Spectrum)Moderate (Retention Time, UV Spectrum)High (Chemical Shifts, Coupling)
Quantification Relative (requires standards for each impurity)Relative (requires standards for each impurity)Absolute (with a single internal standard)
Speed FastModerateSlow (due to long relaxation delays)
Destructive YesNo (can be collected)No
Trustworthiness High, but relies on impurity standardsHigh, but relies on impurity standardsVery High (primary method)

Conclusion: Selecting the Right Tool for the Job

The choice of the optimal analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis.

  • GC-MS is an excellent choice for routine quality control where high throughput and confident identification of known volatile impurities are required. Its high resolving power is a significant advantage for separating closely related isomers.

  • HPLC is the most versatile technique, suitable for a wide range of compounds and is a staple in pharmaceutical analysis. It provides robust and reliable quantification when reference standards for impurities are available.

  • qNMR stands out for its ability to provide an absolute purity value without the need for specific impurity standards. This makes it an invaluable tool during early-stage development when such standards may not exist, and for the certification of reference materials.

For a comprehensive and self-validating approach, a combination of these techniques is often employed. For instance, HPLC or GC can be used to demonstrate the separation of all impurities, while qNMR provides an accurate and absolute measure of the main component's purity. By understanding the principles and practical considerations of each technique, researchers can confidently ensure the quality and integrity of their synthesized compounds.

References

A Comparative Guide to Validated Synthesis Protocols for 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the strategic incorporation of halogenated and methoxy-methyl substituted benzene rings is a cornerstone of molecular design. The specific scaffold of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene is of significant interest as a versatile building block, offering multiple points for further functionalization in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of validated synthetic strategies for this target molecule, delving into the mechanistic rationale behind the chosen protocols and presenting supporting data to inform your synthetic planning.

Introduction to Synthetic Strategy: Directing Group Effects

The synthesis of polysubstituted benzenes is a game of controlling regioselectivity. In the case of this compound, the key challenge lies in the precise introduction of the bromine atom onto the 2-fluoro-1-methoxy-3-methylbenzene precursor. The outcome of this electrophilic aromatic substitution is governed by the cumulative directing effects of the substituents already present on the aromatic ring.

The methoxy (-OCH₃) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The methyl (-CH₃) group is a weakly activating group and is also ortho, para-directing. The fluorine (-F) atom, while deactivating due to its high electronegativity (inductive effect), is also ortho, para-directing through a weaker resonance effect where its lone pairs can donate to the ring.

In the precursor, 2-fluoro-1-methoxy-3-methylbenzene, the positions ortho and para to the strongly activating methoxy group are C6 and C4, and the blocked C2 position. The position para to the methyl group is C6, and the ortho positions are C2 and C4. The position para to the fluorine is C5. The concerted effect of these groups, particularly the dominant methoxy group, strongly favors substitution at the C4 and C6 positions. However, the position C5 is activated by both the fluorine and the methyl group, making it a viable, albeit potentially minor, site of substitution. This intricate interplay of electronic effects necessitates carefully chosen reaction conditions to achieve the desired 5-bromo isomer.

Protocol I: Electrophilic Bromination of 2-Fluoro-1-methoxy-3-methylbenzene

This is the most direct approach, involving the synthesis of the precursor followed by a regioselective bromination.

Step 1: Synthesis of 2-Fluoro-1-methoxy-3-methylbenzene

The precursor is readily synthesized from the commercially available 2-fluoro-3-methylphenol via a standard Williamson ether synthesis.

Experimental Protocol:

To a solution of 2-fluoro-3-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (K₂CO₃, 1.5 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq). The reaction is then heated to a moderate temperature (e.g., 60 °C) and monitored by TLC until completion. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2-fluoro-1-methoxy-3-methylbenzene.

Step 2: Regioselective Bromination

The key to this synthesis is achieving bromination at the C5 position. While the C4 and C6 positions are electronically favored by the powerful methoxy director, steric hindrance from the adjacent methyl and fluoro groups at C3 and C2, respectively, can influence the regioselectivity. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of activated aromatic rings.[2][3] The choice of solvent can also play a crucial role in directing the substitution.[1]

Experimental Protocol:

To a solution of 2-fluoro-1-methoxy-3-methylbenzene (1.0 eq) in a solvent such as acetonitrile or dichloromethane, N-Bromosuccinimide (NBS, 1.05 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by GC-MS or TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is then purified by column chromatography on silica gel to isolate the this compound isomer.

Protocol II: Synthesis via Sandmeyer Reaction of a Pre-functionalized Aniline

An alternative strategy involves the construction of the aromatic ring with the desired substitution pattern, followed by the conversion of an amino group to the target methoxy group via a Sandmeyer-type reaction.

Step 1: Synthesis of 5-Bromo-2-fluoro-3-methylaniline

This intermediate can be prepared through a multi-step sequence starting from a simpler aniline derivative. A plausible route involves the nitration of a protected aniline, followed by bromination, deprotection, and reduction of the nitro group.[4][5]

Step 2: Diazotization and Hydroxylation (Sandmeyer Reaction)

The Sandmeyer reaction is a classic method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[6]

Experimental Protocol:

5-Bromo-2-fluoro-3-methylaniline (1.0 eq) is dissolved in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise while maintaining the low temperature to form the diazonium salt. The freshly prepared diazonium salt solution is then added to a solution of copper(I) oxide (Cu₂O) in aqueous sulfuric acid at an elevated temperature to facilitate the hydrolysis of the diazonium salt to the corresponding phenol, 5-bromo-2-fluoro-3-methylphenol.

Step 3: Methylation of 5-Bromo-2-fluoro-3-methylphenol

The final step is the methylation of the synthesized phenol, following a similar procedure as described in Protocol I, Step 1.

Experimental Protocol:

To a solution of 5-bromo-2-fluoro-3-methylphenol (1.0 eq) in acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred. Methyl iodide (1.2 eq) is then added, and the reaction is heated to reflux. After completion, the mixture is worked up as previously described to yield the final product, this compound.

Comparison of Synthetic Protocols

ParameterProtocol I: Electrophilic BrominationProtocol II: Sandmeyer Reaction
Starting Materials 2-Fluoro-3-methylphenolSubstituted anilines
Key Reactions Williamson Ether Synthesis, Electrophilic Aromatic BrominationMulti-step aniline synthesis, Sandmeyer Reaction, Williamson Ether Synthesis
Number of Steps 23+ (depending on aniline synthesis)
Regiocontrol Dependent on directing group effects and reaction conditions in the bromination step. Potential for isomeric mixtures.Regiocontrol is established early in the synthesis of the aniline precursor.
Yields Generally moderate to good, but can be affected by the selectivity of the bromination.Can be variable, with the Sandmeyer reaction sometimes giving moderate yields.
Scalability Generally good, though purification of isomers on a large scale can be challenging.Can be more complex to scale up due to the handling of diazonium salts.
Reagent Toxicity NBS is a hazardous substance. Methylating agents are toxic.Diazonium salts are unstable and potentially explosive.

Visualization of Synthetic Pathways

Protocol I: Electrophilic Bromination Workflow

Protocol_I A 2-Fluoro-3-methylphenol B 2-Fluoro-1-methoxy-3-methylbenzene A->B Methylation (CH3I, K2CO3) C This compound B->C Bromination (NBS)

Caption: Workflow for Protocol I.

Protocol II: Sandmeyer Reaction Workflow

Protocol_II D Substituted Aniline E 5-Bromo-2-fluoro-3-methylaniline D->E Multi-step synthesis F 5-Bromo-2-fluoro-3-methylphenol E->F Sandmeyer Reaction (NaNO2, H+; Cu2O) G This compound F->G Methylation (CH3I, K2CO3)

Caption: Workflow for Protocol II.

Conclusion and Recommendations

Both protocols offer viable pathways to the target molecule, this compound.

Protocol I is more convergent and involves fewer steps, making it an attractive option for rapid synthesis. However, the critical step of regioselective bromination may require careful optimization to maximize the yield of the desired isomer and simplify purification.

Protocol II , while longer, offers more robust control over regioselectivity by building the substitution pattern in a more controlled, stepwise manner. This route may be preferable when a high purity of the final product is essential and when the required aniline precursor is readily accessible or can be synthesized efficiently.

The choice between these protocols will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final compound. It is recommended that small-scale trial reactions are conducted to optimize the conditions for the key steps before proceeding to a larger scale synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS RN: 1351668-20-6) in a laboratory setting. As comprehensive safety data for this specific compound is not widely available, our protocols are grounded in the established hazard profile of structurally similar compounds, such as 5-Bromo-2-fluoro-1,3-dimethylbenzene, and fundamental principles of chemical safety. This approach ensures a robust margin of safety for all laboratory personnel.

Hazard Assessment and Risk Profile

Understanding the potential risks is the cornerstone of safe laboratory practice. Based on data from close structural analogs, this compound should be handled as a hazardous substance with the potential to cause significant irritation upon contact or inhalation.[1][2][3]

The primary hazards are summarized below, derived from the GHS classifications of 5-Bromo-2-fluoro-1,3-dimethylbenzene.[1][2][3]

Hazard ClassGHS CategoryHazard StatementPractical Implication in the Lab
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can cause redness, inflammation, or dermatitis. Prolonged exposure should be avoided.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationSplashes or vapors can cause significant, potentially painful, eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.
Flammable Liquids Category 4H227: Combustible liquidThe substance is not highly flammable but can ignite if heated.[1] Keep away from open flames and hot surfaces.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the identified risks. The following equipment must be worn at all times when handling this compound.

  • Eye and Face Protection :

    • Chemical Splash Goggles : As a minimum standard, chemical splash goggles conforming to ANSI Z87.1 or European Standard EN 166 are required.[2][4] These provide a seal around the eyes to protect against splashes and vapors.

    • Face Shield : When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[4][5]

  • Hand Protection :

    • Chemical-Resistant Gloves : Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For any procedure involving potential immersion or extended contact, heavier-duty gloves (e.g., neoprene or Viton) should be selected based on the manufacturer's chemical resistance data.

    • Double Gloving : Wearing a second pair of nitrile gloves is a recommended best practice to provide an additional barrier and allow for the safe removal of the outer, contaminated glove without exposing the skin.

  • Body Protection :

    • Laboratory Coat : A flame-retardant lab coat with long sleeves and tight-fitting cuffs is mandatory to protect skin and personal clothing from contamination.[6]

    • Full-Length Pants and Closed-Toe Shoes : This is a baseline requirement for all laboratory work to protect against spills and physical hazards.[6]

  • Respiratory Protection :

    • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2][3]

    • Respirator : Should a significant spill occur outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator with an organic vapor (Type A) cartridge may be necessary.[2] Use of respirators requires prior medical clearance and fit-testing.[5]

Operational Protocol: Weighing and Dispensing

This step-by-step protocol ensures that the compound is handled with minimal risk of exposure.

  • Preparation :

    • Verify that the chemical fume hood has a current certification sticker.

    • Ensure an appropriate chemical spill kit and an eyewash station/safety shower are accessible and unobstructed.[2]

    • Gather all necessary glassware, reagents, and a designated, sealed waste container inside the fume hood.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second (outer) pair of nitrile gloves.

  • Handling the Chemical :

    • Place the chemical container and a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the chemical from the stock bottle to the weigh boat using a clean spatula.

    • Securely close the stock bottle.

    • Transfer the weighed compound into the reaction vessel.

    • Clean the spatula with an appropriate solvent, disposing of the rinsate into the designated hazardous waste container.

  • Decontamination and Clean-up :

    • Wipe down the balance and any surfaces inside the fume hood with a suitable solvent to remove any residual contamination. Place the used wipes in the hazardous waste container.

    • Dispose of the weigh boat and any other disposable items in the sealed waste container.

  • Doffing PPE :

    • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Step away from the immediate work area.

    • Remove the lab coat, followed by the safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Disposal and Emergency Procedures

Waste Disposal : All materials contaminated with this compound, including gloves, wipes, and rinsates, must be disposed of as hazardous chemical waste.[2] The waste must be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety office.

Emergency Actions :

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Spill : For small spills inside a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). For larger spills, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's emergency response team.[7][8]

Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_cleanup 3. Post-Handling Phase cluster_final 4. Final Steps PLAN Review SDS & Protocol VERIFY Verify Fume Hood & Safety Equipment PLAN->VERIFY PPE Don Full PPE (Double Glove, Goggles) VERIFY->PPE HANDLE Handle Chemical in Fume Hood PPE->HANDLE DECON Decontaminate Workspace & Equipment HANDLE->DECON WASTE Segregate & Seal Hazardous Waste DECON->WASTE DOFF Doff PPE Correctly WASTE->DOFF WASH Wash Hands Thoroughly DOFF->WASH

Caption: Workflow for handling halogenated aromatic compounds.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-fluoro-1-methoxy-3-methylbenzene
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5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.